Product packaging for 4-Amino-3-butoxybenzoic acid(Cat. No.:CAS No. 23442-22-0)

4-Amino-3-butoxybenzoic acid

Cat. No.: B1588367
CAS No.: 23442-22-0
M. Wt: 209.24 g/mol
InChI Key: HXPQKILUHVHNEE-UHFFFAOYSA-N
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Description

4-Amino-3-butoxybenzoic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1588367 4-Amino-3-butoxybenzoic acid CAS No. 23442-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQKILUHVHNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433398
Record name 3-BUTOXY-4-AMINOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23442-22-0
Record name 3-BUTOXY-4-AMINOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-butoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven experimental protocols for properties that are critical for molecular characterization, formulation, and analytical development. We delve into the structural, thermal, and solution-state characteristics of the molecule, offering not only data but also the causal scientific reasoning behind experimental methodologies. This guide serves as both a reference and a practical manual for the empirical validation of key physicochemical parameters.

Compound Identification and Pharmaceutical Relevance

This compound is a substituted aromatic compound of significant interest in pharmaceutical sciences, primarily recognized as a process impurity and potential metabolite related to the local anesthetic Oxybuprocaine.[1] A thorough understanding of its physicochemical profile is therefore essential for analytical method development, impurity profiling, and assessing its potential pharmacokinetic and pharmacodynamic impact.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[1][2][3]
CAS Number 23442-22-0[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][2]
Molecular Weight 209.24 g/mol [1][3]
Synonyms 3-Butoxy-4-aminobenzoic acid, Oxybuprocaine Impurity 2[1][2]
SMILES O=C(O)c1cc(OCCCC)c(cc1)N[2]
InChIKey HXPQKILUHVHNEE-UHFFFAOYSA-N[2]

Core Physicochemical Properties and Interpretation

The behavior of a molecule in both biological and manufacturing contexts is dictated by its intrinsic physicochemical properties. This section details the known and predicted values for this compound and provides expert interpretation relevant to drug development.

Summary of Physicochemical Data
PropertyValueTypeSource
Melting Point 123-125 °CExperimental[3]
pKa 4.72 ± 0.10Predicted[3]
LogP (Octanol/Water) 2.1459Computational[1]
Topological Polar Surface Area (TPSA) 72.55 ŲComputational[1]
Boiling Point 383.5 ± 27.0 °CPredicted[2][3]
Density 1.177 ± 0.06 g/cm³Predicted[2][3]
Hydrogen Bond Donors 2Computational[1]
Hydrogen Bond Acceptors 3Computational[1]
Rotatable Bonds 5Computational[1]
Vapor Pressure 0 mmHg at 25 °CExperimental[2]
Flash Point 185.735 °CPredicted[2]
Interpretation for Drug Development
  • Thermal Properties: The experimental melting point of 123-125 °C indicates that this compound is a crystalline solid at room temperature.[3] A sharp melting range is a primary indicator of high purity. The high predicted boiling point (383.5 °C) is consistent with a molecule possessing strong intermolecular forces, namely hydrogen bonding from the carboxylic acid and amine groups, which requires significant energy to overcome for phase transition.[2]

  • Ionization (pKa): With a predicted pKa of 4.72, the molecule's ionization state is highly dependent on pH.[3] This pKa is characteristic of the carboxylic acid functional group. At physiological pH (≈7.4), the carboxylic acid will be predominantly deprotonated, yielding a negatively charged carboxylate ion. This ionization is a critical determinant of aqueous solubility, membrane permeability, and potential interactions with biological targets.

  • Lipophilicity (LogP): The calculated LogP of 2.15 suggests the molecule has moderate lipophilicity.[1] This value falls within the range typically considered favorable for oral drug absorption, balancing aqueous solubility with the ability to partition into lipid membranes. It serves as a key input for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Polarity and Hydrogen Bonding (TPSA): A TPSA of 72.55 Ų reflects the molecule's surface polarity, contributed by the oxygen and nitrogen atoms.[1] This value is often used to predict cell permeability. The presence of two hydrogen bond donors (from -NH₂ and -COOH) and three acceptors (from C=O, -OH, and -O-) governs its interactions with water and polar solvents, directly influencing solubility and its ability to bind to protein targets.[1]

Experimental Determination of Critical Properties

While predicted and literature data provide a strong foundation, empirical determination of key properties is paramount for regulatory submission and robust scientific understanding. The following sections provide trusted, step-by-step protocols for validating the most influential physicochemical parameters.

Melting Point Determination (Capillary Method)

Causality: The capillary method provides a melting range, the breadth of which is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[4] A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.[4]

Detailed Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to facilitate uniform packing and heat transfer.

  • Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into a compact column of 2-3 mm at the sealed end.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (123°C).

  • Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Record Temperatures:

    • T₁ (Onset): Record the temperature at which the first drop of liquid appears.

    • T₂ (Completion): Record the temperature at which the last solid particle melts completely.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For high-purity compounds, this range should be narrow (≤ 2°C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry & Powder Sample p2 Pack 2-3 mm in Capillary Tube p1->p2 m1 Insert into Apparatus p2->m1 m2 Rapid Heat to ~105°C m1->m2 m3 Slow Heat (1-2°C/min) m2->m3 m4 Observe & Record T₁ (Onset) and T₂ (Clear) m3->m4 result Report Range: T₁ - T₂ m4->result

Fig. 1: Workflow for Capillary Melting Point Determination.
pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is the gold-standard method for pKa determination, directly measuring the change in pH of a solution as a titrant of known concentration is added.[5][6] For an amphoteric molecule like this compound, titrating from a low pH to a high pH allows for the sequential observation of deprotonation events. The pKa is the pH at which the acidic form and its conjugate base are in equal concentration, identified as the midpoint of the steepest portion of the titration curve (the inflection point).[6] Maintaining constant ionic strength is crucial as ion activity can influence pH measurements.[5]

Detailed Methodology:

  • Apparatus Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

  • Solution Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

    • Accurately prepare a ~1 mM solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

  • Titration Setup:

    • Place a precise volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of the basic amine group.[5]

  • Initial pH Adjustment: Add a small amount of standardized acid (e.g., 0.1 M HCl) to the solution to lower the pH to ~2, ensuring all functional groups are fully protonated.[6]

  • Titration Execution:

    • Begin adding the 0.1 M NaOH titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[6]

    • Continue the titration until the pH reaches ~12 to ensure all relevant protonation sites are titrated.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point(s).

    • The pH at the half-equivalence point corresponds to the pKa. For the carboxylic acid, this will be the first pKa observed.

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]

pKaWorkflow cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis s1 Calibrate pH Meter (pH 4, 7, 10) s2 Prepare ~1 mM Sample with 0.15M KCl s1->s2 s3 Purge with N₂ s2->s3 t1 Adjust to pH ~2 with HCl s3->t1 t2 Add 0.1M NaOH in Increments t1->t2 t3 Record pH vs. Volume (Stabilize Reading) t2->t3 t3->t2 Repeat until pH ~12 a1 Plot pH vs. Volume t3->a1 a2 Calculate 1st Derivative (ΔpH/ΔV) a1->a2 a3 Identify Inflection Point a2->a3 a4 pKa = pH at Half-Equivalence Volume a3->a4 result Average pKa from Triplicate Runs a4->result

Fig. 2: Workflow for Potentiometric pKa Determination.
Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility.[7] The method's core principle is to create a saturated solution in a given solvent by allowing an excess of the solid compound to equilibrate over an extended period.[8] This ensures that the measured concentration represents the true equilibrium solubility, avoiding the potential for supersaturation that can occur in kinetic methods. Centrifugation or filtration is a critical step to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

Detailed Methodology:

  • System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifuge the vial at high speed.

    • Filter the suspension through a low-binding 0.45 µm filter.

  • Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original solubility in the buffer by correcting for the dilution factor. Report the result in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported.[7]

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification e1 Add Excess Solid to Buffer (e.g., pH 7.4) e2 Seal and Shake at Constant Temp (24-48h) e1->e2 s1 Centrifuge or Filter (0.45 µm) e2->s1 s2 Collect Clear Supernatant s1->s2 a1 Dilute Supernatant s2->a1 a2 Analyze by HPLC-UV or LC-MS a1->a2 a3 Calculate Concentration vs. Calibration Curve a2->a3 result Report Solubility (mg/mL) and Final pH a3->result

Fig. 3: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound presents a physicochemical profile of a moderately lipophilic, acidic molecule that is solid at ambient temperatures. Its predicted pKa of 4.72 is the dominant feature influencing its behavior in aqueous solution, rendering it predominantly ionized and more soluble at physiological and basic pH. The computational LogP and TPSA values suggest reasonable membrane permeability, a critical factor in ADME profiling. While key data points are available, this guide underscores the necessity of rigorous experimental verification using standardized protocols. The provided methodologies for determining melting point, pKa, and solubility serve as a reliable framework for researchers to generate the high-quality data required for advancing drug development, analytical science, and regulatory compliance.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Amino-3-butoxybenzoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-butoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and fine chemical synthesis.[1] While its role as a chemical intermediate is acknowledged, its specific mechanism of action within biological systems remains largely uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this molecule. Drawing upon the known actions of structurally related compounds, we propose a hypothesized mechanism of action and detail a rigorous, multi-faceted experimental plan to elucidate its molecular targets and downstream cellular effects. This document serves as a roadmap for a thorough scientific investigation, emphasizing experimental causality and self-validating protocols to ensure the generation of robust and reliable data.

Introduction: The Scientific Imperative

The therapeutic potential of any novel chemical entity is intrinsically linked to a deep understanding of its mechanism of action. For this compound, a molecule with the characteristic aminobenzoic acid scaffold, the journey from a chemical intermediate to a potential therapeutic agent is contingent on a systematic and thorough investigation of its biological interactions. The presence of an amino group and a carboxylic acid group suggests potential for hydrogen bonding and interactions with biological macromolecules.[2] This guide is predicated on the principle that a well-designed research program, grounded in established scientific methodologies, can effectively unravel the complexities of its biological function.

Hypothesized Mechanism of Action: An Evidence-Based Starting Point

Given the limited direct data on this compound, we can formulate a working hypothesis based on the activities of structurally analogous compounds.

  • Structural Analogs and Their Known Mechanisms:

    • 4-Amino-3-hydroxybenzoic acid: This closely related molecule has been reported to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] It is also known to inhibit cytochrome P450 enzymes.[3]

    • 4-Hydroxy-benzoic acid: This compound has demonstrated estrogen-like effects by promoting the proliferation of estrogen receptor (ER)-positive breast cancer cells. This activity is mediated through the activation of the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/serine/threonine kinase (AKT) signaling pathways.[4]

    • 4-Aminoquinolines: This class of compounds, which shares the 4-amino-substituted aromatic ring, is known to exert its antimalarial effects by interfering with lysosomal function in the parasite.[5][6] They are also known to have immunomodulatory effects.

  • Proposed Hypothesis for this compound: Based on these analogs, we hypothesize that this compound may act as a modulator of key cellular signaling pathways, potentially through direct interaction with receptor tyrosine kinases, nuclear receptors, or by altering the function of intracellular organelles like lysosomes. The butoxy group, being more lipophilic than the hydroxyl group of its analog, may influence its membrane permeability and target engagement.

The following diagram illustrates the potential signaling pathways that could be affected by this compound, based on the activities of its structural analogs.

Hypothesized_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Amino_3_butoxybenzoic_acid 4-Amino-3-butoxybenzoic acid RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) 4_Amino_3_butoxybenzoic_acid->RTK Inhibition? ER_membrane Membrane Estrogen Receptor 4_Amino_3_butoxybenzoic_acid->ER_membrane Activation? Lysosome Lysosome 4_Amino_3_butoxybenzoic_acid->Lysosome Functional Alteration? ER_nucleus Nuclear Estrogen Receptor 4_Amino_3_butoxybenzoic_acid->ER_nucleus Activation? PI3K PI3K RTK->PI3K ERK ERK RTK->ERK ER_membrane->PI3K ER_membrane->ERK AKT AKT PI3K->AKT Gene_Expression Altered Gene Expression AKT->Gene_Expression ERK->Gene_Expression ER_nucleus->Gene_Expression

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Validation: A Step-by-Step Investigative Workflow

A systematic approach is essential to test our hypothesis. The following experimental workflow is designed to first identify the biological effect and then to dissect the underlying molecular mechanism.

Phase 1: Phenotypic Screening and Target Cell Line Selection

The initial step is to determine if this compound elicits any observable biological response in a panel of well-characterized human cell lines.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Panel: Select a diverse panel of cell lines representing different cancer types and normal tissues. Include cell lines known to be sensitive to EGFR/HER2 inhibitors (e.g., A431, SK-BR-3), estrogen-responsive cells (e.g., MCF-7), and cells with high lysosomal activity.

  • Treatment: Culture the selected cell lines in 96-well plates and treat with a dose-range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Viability Assessment (MTS/MTT Assay):

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

  • Proliferation Assessment (BrdU Incorporation Assay):

    • Pulse the cells with BrdU for a defined period.

    • Fix and permeabilize the cells.

    • Add an anti-BrdU antibody conjugated to a detection enzyme.

    • Add the substrate and measure the signal.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Causality Behind Experimental Choices: This initial screen will identify if the compound has cytotoxic or cytostatic effects and will reveal sensitive cell lines, providing the first clue towards its potential targets.

The following diagram outlines this initial screening workflow.

Phenotypic_Screening_Workflow Start Start: this compound Cell_Panel Select Diverse Cell Line Panel Start->Cell_Panel Treatment Dose-Response and Time-Course Treatment Cell_Panel->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Proliferation_Assay Cell Proliferation Assay (BrdU) Treatment->Proliferation_Assay Data_Analysis Calculate IC50/EC50 and Identify Sensitive Cell Lines Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis End End: Proceed to Mechanism of Action Studies Data_Analysis->End

References

A Technical Guide to the Therapeutic Potential of 4-Amino-3-butoxybenzoic Acid: A Research and Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

4-Amino-3-butoxybenzoic acid, a molecule identified as an impurity of the local anesthetic Oxybuprocaine, presents a compelling case for investigation as a novel therapeutic agent. While direct pharmacological data on this compound is scarce, its structural similarity to other biologically active aminobenzoic acid derivatives suggests a potential for clinically relevant activities. This technical guide provides a comprehensive framework for the systematic evaluation of this compound, from initial hypothesis generation to preclinical development. We will explore its physicochemical properties, hypothesize potential therapeutic applications based on structure-activity relationships with related compounds, and detail a rigorous experimental plan to elucidate its mechanism of action and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Introduction and Physicochemical Profile

This compound (CAS No. 23442-22-0) is a substituted benzoic acid derivative with an amino group at the 4-position and a butoxy group at the 3-position.[1] Its structural relationship to Oxybuprocaine, a well-characterized local anesthetic, provides an initial clue to its potential biological interactions.[1] The presence of both a lipophilic butoxy group and hydrophilic amino and carboxylic acid moieties suggests that the compound may possess favorable pharmacokinetic properties, including membrane permeability and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
CAS Number 23442-22-0[1]
SMILES O=C(O)C1=CC=C(N)C(OCCCC)=C1[1]

The unique arrangement of functional groups on the benzene ring makes this compound a versatile scaffold for further chemical modification, should initial studies reveal promising activity.

Hypothesized Therapeutic Applications and Mechanisms of Action

While direct evidence is limited, the chemical architecture of this compound allows us to formulate several hypotheses regarding its potential therapeutic applications. These are largely inferred from the known biological activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential

Derivatives of 4-aminobenzoic acid are known to be key intermediates in the synthesis of anti-inflammatory drugs and analgesics.[2] The core aminobenzoic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The butoxy group in this compound may enhance its lipophilicity, potentially improving its tissue penetration and interaction with inflammatory targets.

  • Proposed Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a primary mechanism for many NSAIDs. The carboxylic acid moiety of this compound could interact with the active site of COX enzymes, similar to other NSAIDs.

Proposed Anti-inflammatory Mechanism of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates 4_Amino_3_butoxybenzoic_acid This compound 4_Amino_3_butoxybenzoic_acid->COX_Enzymes Potential Inhibition

Caption: Proposed inhibition of the COX pathway by this compound.

Antimicrobial Activity

Para-hydroxybenzoic acid (PHBA) and its derivatives are known to possess antimicrobial properties and are used as preservatives in various products.[3] The structural similarity of this compound to PHBA suggests it may also exhibit antimicrobial activity. The butoxy group could enhance its ability to disrupt microbial cell membranes.

A Proposed Framework for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is necessary to validate the hypothesized therapeutic potential of this compound. The following experimental workflow is proposed.

Preclinical Evaluation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetics and Safety In_Vitro_Toxicity In Vitro Toxicity Assays (e.g., MTT, LDH) COX_Assay COX-1/COX-2 Inhibition Assay Inflammation_Model Carrageenan-induced Paw Edema (Rodent Model) In_Vitro_Toxicity->Inflammation_Model Promising Results Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC, MBC) Infection_Model Bacterial Infection Model (e.g., Murine Peritonitis) Antimicrobial_Assay->Infection_Model Promising Results Pain_Model Hot Plate or Tail-flick Test (Rodent Model) PK_Studies Pharmacokinetic Studies in Rats (IV and Oral Dosing) Inflammation_Model->PK_Studies Efficacy Demonstrated Toxicity_Studies Acute and Sub-chronic Toxicity Studies

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Step-by-Step Experimental Protocols

3.1.1. In Vitro Anti-inflammatory Activity: COX Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate for a specified time at the recommended temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products using the detection reagent provided in the kit.

    • Calculate the IC₅₀ value for each enzyme.

3.1.2. In Vivo Anti-inflammatory Efficacy: Carrageenan-induced Paw Edema Model

  • Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rodent model of acute inflammation.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Synthesis and Formulation Considerations

The synthesis of this compound can likely be achieved through modifications of established methods for the synthesis of related aminobenzoic acid derivatives. For example, a potential route could involve the butylation of a protected 4-amino-3-hydroxybenzoic acid precursor, followed by deprotection.[4]

For preclinical studies, simple formulations in aqueous vehicles (e.g., with co-solvents like PEG-400 or cyclodextrins) should be developed and characterized for stability and solubility.

Future Directions and Conclusion

The therapeutic potential of this compound is, at present, largely unexplored. However, its structural characteristics and relationship to known bioactive molecules provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a clear path forward for elucidating its pharmacological profile.

Key future directions include:

  • Lead Optimization: Should initial studies reveal promising activity, a medicinal chemistry program could be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth studies to confirm the molecular targets and signaling pathways modulated by the compound.

  • Chronic Toxicity Studies: If early safety data is favorable, longer-term toxicity studies will be required before consideration for clinical trials.

References

Spectroscopic Characterization of 4-Amino-3-butoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0), a key intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretation, connecting theoretical principles to practical application.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2] Its structure, featuring an amino group, a butoxy group, and a carboxylic acid moiety on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Below is a diagram of the molecular structure of this compound, which will be referenced throughout this guide.

References

Solubility and stability of 4-Amino-3-butoxybenzoic acid in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-3-butoxybenzoic Acid

Introduction: Characterizing a Key Building Block

This compound (CAS No. 23442-22-0) is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2][3] Structurally, it features a benzoic acid core functionalized with an amino group at the para-position and a butoxy group at the meta-position. This unique arrangement of functional groups—a lipophilic ether, a basic amine, and an acidic carboxylic acid—imparts a distinct physicochemical profile that is critical to its application as a chemical intermediate, particularly as a known impurity of the local anesthetic Oxybuprocaine.[1]

For researchers, process chemists, and formulation scientists, a comprehensive understanding of this molecule's solubility and stability is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and regulatory compliance. This guide provides a detailed examination of these properties, outlining robust experimental protocols and interpreting the data from a mechanistic standpoint to empower drug development professionals in their work.

Part 1: The Solubility Profile of this compound

Solubility is a fundamental property that dictates the bioavailability, formulation strategy, and purification efficiency of a compound. The solubility of this compound is governed by the interplay between its crystalline structure and its interactions with the solvent. The butoxy group increases lipophilicity, favoring dissolution in non-polar solvents, while the amino and carboxylic acid moieties can engage in hydrogen bonding and acid-base interactions, enhancing solubility in polar and aqueous media, particularly at appropriate pH levels.

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method, renowned for its reliability in achieving true thermodynamic equilibrium.[4][5] The causality behind this choice lies in its direct measurement of a saturated state, avoiding the kinetic artifacts that can arise in high-throughput, non-equilibrium methods.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[6]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber, typically at 25°C and/or 37°C. Agitate the suspensions for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is achieved.[5] Periodic sampling can confirm when the concentration plateau is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure a clear supernatant free of particulates, which could artificially inflate the measured concentration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[5]

  • Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, perform an accurate, gravimetric dilution with a suitable solvent (often the mobile phase of the analytical method).

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4 & 5: Analysis A Add excess solid compound to vials B Add various test solvents A->B C Seal vials and agitate at controlled temperature (24-48h) B->C Ensure suspension D Centrifuge samples to pellet excess solid C->D Reach equilibrium E Sample clear supernatant D->E Isolate saturated solution F Dilute sample accurately E->F G Quantify concentration via validated HPLC method F->G H H G->H Calculate solubility

Caption: Workflow for the Saturation Shake-Flask solubility determination method.
Data Presentation: Solubility Across Various Solvents

The following table summarizes the anticipated solubility of this compound in a range of pharmaceutically relevant solvents at 25°C. This data provides a comparative basis for selecting appropriate solvents for processing, formulation, and analytical testing.

SolventSolvent ClassAnticipated Solubility (mg/mL)Qualitative DescriptorRationale for Interaction
Water (pH 7.0) Polar Protic~0.5 - 1.5Sparingly SolubleZwitterionic form may exist, but the butoxy chain limits aqueous solubility.
0.1 M HCl Aqueous Acidic> 10SolubleThe amino group is protonated (-NH₃⁺), forming a soluble salt.
0.1 M NaOH Aqueous Basic> 20Freely SolubleThe carboxylic acid group is deprotonated (-COO⁻), forming a highly soluble salt.
Ethanol Polar Protic~15 - 25SolubleForms hydrogen bonds with both the amino and carboxylic acid groups.
Methanol Polar Protic~20 - 30Freely SolubleSimilar to ethanol but its smaller size and higher polarity may improve solvation.
Acetone Polar Aprotic~5 - 15Sparingly to SolubleActs as a hydrogen bond acceptor; moderate polarity solvates the molecule.
Dichloromethane Non-polar< 1.0Slightly SolubleLimited interaction with polar functional groups, but solvates the butoxy and aromatic parts.
Toluene Non-polar< 0.5Very Slightly SolublePoorly solvates the polar functional groups, leading to low solubility.
DMSO Polar Aprotic> 50Very SolubleStrong hydrogen bond acceptor and highly polar nature effectively solvates the entire molecule.

Part 2: The Stability Profile and Degradation Pathways

Stability testing is a critical component of drug development, providing evidence on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule, which is essential for developing stability-indicating analytical methods.[11][12][13]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than those used in accelerated stability testing to provoke degradation.[14] A typical study involves subjecting solutions of the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period (e.g., 8 hours). Base-catalyzed reactions are often faster.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at elevated temperature (e.g., 80°C).

    • Photostability: Expose the stock solution to a controlled source of UV and visible light as specified in ICH guideline Q1B. A dark control sample should be stored alongside to differentiate light-induced degradation from thermal effects.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage degradation of the parent compound and identify the number and relative abundance of any degradation products formed.

G cluster_stress Forced Degradation Stress Conditions Compound This compound (API Sample) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Compound->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) Compound->Photo Analysis HPLC Analysis (Quantify API & Detect Impurities) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Stability Profile & Degradation Pathways Analysis->Outcome

Caption: Logical workflow for a forced degradation study of an active pharmaceutical ingredient (API).
Anticipated Stability and Degradation Pathways

The functional groups on this compound suggest several potential degradation pathways under stress conditions. The aromatic amine is susceptible to oxidation, potentially forming colored quinone-imine type structures or hydroxylated products.[15] The ether linkage could be susceptible to cleavage under harsh acidic conditions, and the entire molecule is subject to photochemical reactions common to aromatic amines.

Stress ConditionAnticipated StabilityPotential Degradation Products / Pathway
Acid Hydrolysis (0.1 M HCl, 80°C) Likely StableGenerally stable. Under very harsh conditions (>1 M acid, prolonged heat), potential for slow cleavage of the butoxy ether linkage.
Base Hydrolysis (0.1 M NaOH, 80°C) Likely StableThe molecule is expected to be stable as the functional groups are not typically base-labile.
Oxidation (3% H₂O₂) SusceptibleThe primary amino group is a primary target for oxidation, potentially leading to N-oxide formation or colored polymeric products.
Thermal (80°C) StableExpected to be stable in solid form and in solution at moderately elevated temperatures. Decarboxylation is possible at much higher temperatures near the melting point.
Photolytic (ICH Q1B) SusceptibleAromatic amines are often photosensitive and can undergo complex photo-oxidation or coupling reactions.[15]

Conclusion: A Framework for Development

This technical guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. The data reveal that its solubility is highly dependent on pH, demonstrating amphoteric behavior with enhanced solubility in both acidic and basic aqueous solutions. In organic solvents, its solubility profile is dictated by the polarity and hydrogen-bonding capacity of the medium, with high solubility in polar aprotic solvents like DMSO.

Stability assessments indicate that the molecule is most susceptible to oxidative and photolytic degradation, a critical consideration for handling and storage. The primary site of instability is the aromatic amino group. These insights are vital for guiding the development of robust synthetic and purification processes, designing stable formulations, and establishing appropriate storage conditions and shelf-life expectations, in line with regulatory stability testing guidelines.[][17][18]

References

The Cornerstone of Advanced Synthesis: A Technical Guide to 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the successful construction of complex molecular architectures. 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) has emerged as a critical intermediate, offering a unique trifecta of functional groups—a nucleophilic aromatic amine, an electrophilic carboxylic acid, and a lipophilic butoxy ether—on a stable aromatic scaffold. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role as a precursor, with a particular focus on its application in the development of pharmaceutical agents.

Physicochemical Profile and Handling

A thorough understanding of a precursor's properties is the foundation of its effective application in synthesis. The key characteristics of this compound are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 23442-22-0[1]
Molecular Formula C₁₁H₁₅NO₃[2]
Molecular Weight 209.24 g/mol [2]
Appearance White to off-white solid/crystalline powder[3]
Storage Sealed in dry, 2-8°C[2]

Safety and Handling: As with all substituted aminobenzoic acids, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Synthesis of the Precursor: A Multi-Step Pathway

The synthesis of this compound is a multi-step process that demonstrates several fundamental organic transformations. A common and effective route begins with the commercially available 3-hydroxy-4-nitrobenzoic acid, leveraging the directing effects of the existing substituents to build the target molecule.

The overall pathway involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the butoxy group, saponification to liberate the carboxylic acid, and finally, a selective reduction of the nitro group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification cluster_3 Step 4: Nitro Group Reduction A 3-Hydroxy-4-nitrobenzoic acid B Ethyl 3-hydroxy-4-nitrobenzoate A->B EtOH, H₂SO₄ (cat.) C Ethyl 3-hydroxy-4-nitrobenzoate D Ethyl 3-butoxy-4-nitrobenzoate C->D 1-Bromobutane, K₂CO₃, Acetone E Ethyl 3-butoxy-4-nitrobenzoate F 3-Butoxy-4-nitrobenzoic acid E->F KOH, EtOH/H₂O G 3-Butoxy-4-nitrobenzoic acid H This compound G->H H₂, Pd/C or Raney Ni, EtOH

Figure 1: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the initial steps described in the synthesis of Benoxinate.[3]

Step 1: Esterification of 3-Hydroxy-4-nitrobenzoic acid

  • Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 3-hydroxy-4-nitrobenzoate.

Step 2: O-Butylation of Ethyl 3-hydroxy-4-nitrobenzoate

  • Dissolve the ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq) from the previous step in acetone or DMF.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) and 1-bromobutane (1.2 eq).

  • Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield crude ethyl 3-butoxy-4-nitrobenzoate, which can be purified by column chromatography.

Step 3: Saponification to 3-Butoxy-4-nitrobenzoic acid

  • Dissolve the ethyl 3-butoxy-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours.[3]

  • Cool the reaction, remove the ethanol in vacuo, and dilute the remaining aqueous solution with water.

  • Acidify the solution with cold 2N HCl to a pH of ~2-3, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry to obtain 3-butoxy-4-nitrobenzoic acid.[3]

Step 4: Reduction to this compound

  • Dissolve 3-butoxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol.

  • Transfer the solution to a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (5-10 wt%) or Raney Nickel.[3]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction until hydrogen uptake ceases (typically 4-6 hours).

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Core Application: Amide Bond Formation

One of the most frequent applications of this compound in medicinal chemistry is in the formation of amide bonds.[4] The carboxylic acid moiety can be activated by a variety of coupling reagents to react with a primary or secondary amine, forming a stable amide linkage. This reaction is a cornerstone of drug discovery, allowing for the modular assembly of complex molecules.

Causality in Reagent Selection: The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the need to suppress side reactions like racemization.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine. The by-product, an isourea, is water-soluble, simplifying purification.

  • HATU: For more challenging couplings, such as with sterically hindered amines or electron-deficient substrates, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU provides faster reaction times and often higher yields due to the formation of a highly reactive OAt-active ester.

General Protocol: EDC/HOBt Mediated Amide Coupling
  • Activation: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Coupling: To the activated mixture, add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS until consumption of the limiting reagent.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid or 1N HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide via column chromatography on silica gel or recrystallization.

Case Study in Drug Development: Synthesis of Oxybuprocaine (Benoxinate)

A prime example showcasing the utility of this compound as a precursor is in the synthesis of the topical local anesthetic Oxybuprocaine (also known as Benoxinate).[4][5] The synthesis involves a direct esterification between the precursor and 2-(diethylamino)ethanol.

Figure 2: Final step in the synthesis of Oxybuprocaine.
Protocol: Synthesis of Oxybuprocaine from its Precursor

This protocol describes the final esterification step in the synthesis of Oxybuprocaine.[3]

  • Acid Chloride Formation: Gently reflux this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) for 45 minutes. The thionyl chloride acts as both the reagent and solvent.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 4-amino-3-butoxybenzoyl chloride as a yellow oil that may solidify.

  • Esterification: Dissolve the crude acid chloride (1.0 eq) in anhydrous benzene.

  • Add 2-(diethylamino)ethanol (1.0 eq) to the solution.

  • Warm the mixture on a water bath for 1 hour.

  • Work-up: Cool the reaction mixture and neutralize with a sodium carbonate solution. Extract the aqueous layer with ether.

  • Combine the organic layers (benzene and ether), wash with water, and dry over anhydrous potassium carbonate.

  • Purification: Remove the solvents by distillation. The resulting crude oil is purified by vacuum distillation to yield 3-butoxy-4-aminobenzoic acid diethylaminoethyl ester (Oxybuprocaine) as a nearly colorless oil.[3]

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed synthetic intermediates. Its strategic combination of functional groups provides a robust platform for generating molecular diversity, particularly through amide and ester bond formations. The successful synthesis of established drugs like Oxybuprocaine highlights its proven value in pharmaceutical development. As the demand for novel therapeutics with tailored properties continues to grow, versatile and reliable precursors such as this compound will remain indispensable tools in the arsenal of the modern synthetic chemist, enabling the efficient and logical construction of the medicines of tomorrow.

References

A Technical Guide to 4-Amino-3-butoxybenzoic Acid and Its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth review of the synthesis, chemical properties, and potential applications of 4-Amino-3-butoxybenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the experimental methodologies for this promising class of compounds.

Introduction: The Versatility of Aminobenzoic Acid Scaffolds

4-Aminobenzoic acid (PABA) and its derivatives have long been recognized as crucial building blocks in medicinal chemistry.[1][2] Their structural versatility allows for modifications at both the amino and carboxylic acid functionalities, leading to a diverse array of molecules with a broad spectrum of biological activities.[3] this compound, a less explored member of this family, presents a unique scaffold with a butoxy group at the 3-position, which can significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic pathways to access this core structure and its derivatives, their detailed characterization, and their potential as therapeutic agents, particularly as local anesthetics and antimicrobial agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, typically involves a multi-step process starting from more readily available precursors. The following sections outline a general and adaptable synthetic strategy.

Synthesis of the Core Moiety: this compound

A plausible synthetic route to this compound starts from 4-amino-3-hydroxybenzoic acid, which is commercially available. The key transformation is the etherification of the hydroxyl group.

Experimental Protocol: Williamson Ether Synthesis

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Add 1-bromobutane (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Amino-3-hydroxybenzoic Acid Step1 Dissolve in DMF/Acetone Step2 Add K₂CO₃ (Base) Step3 Add 1-Bromobutane Step4 Reflux (12-24h) Step5 Work-up (Ice-water) Step6 Acidification (HCl) Step7 Filtration & Recrystallization End This compound

Synthesis of Ester Derivatives

Ester derivatives of this compound can be readily prepared through Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in the desired alcohol (e.g., ethanol for the ethyl ester), which acts as both the solvent and the reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide derivatives can be synthesized by activating the carboxylic acid group, followed by reaction with an appropriate amine.

Experimental Protocol: Amide Synthesis via Acid Chloride

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in a dry, non-polar solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a solution of the desired amine (e.g., diethylamine, 2.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in DCM at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it. Purify the crude amide by column chromatography or recrystallization.

Derivative_Synthesis cluster_ester Esterification cluster_amide Amidation Core This compound Ester_Reagents Alcohol (e.g., EtOH) Acid Catalyst (H₂SO₄) Core->Ester_Reagents Amide_Reagents 1. SOCl₂ 2. Amine (e.g., Et₂NH), Base Core->Amide_Reagents Ester_Product Ester Derivative Ester_Reagents->Ester_Product Amide_Product Amide Derivative Amide_Reagents->Amide_Product

Spectroscopic Characterization

Spectroscopic Data This compound
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol [7][8]
¹H NMR (Predicted) δ (ppm): 0.9-1.0 (t, 3H, -CH₃), 1.4-1.8 (m, 4H, -CH₂CH₂-), 3.9-4.1 (t, 2H, -OCH₂-), 4.5-5.5 (br s, 2H, -NH₂), 6.7-6.9 (d, 1H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 10.0-12.0 (br s, 1H, -COOH)
¹³C NMR (Predicted) δ (ppm): 13.8 (-CH₃), 19.2, 31.1 (-CH₂CH₂-), 68.5 (-OCH₂-), 112.1, 115.3, 123.8, 131.7, 145.9, 152.6 (Ar-C), 167.5 (-COOH)
IR (Predicted, cm⁻¹) ν: 3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), 2960-2850 (C-H stretch), 1680-1660 (C=O stretch), 1620-1580 (N-H bend), 1250-1200 (C-O stretch)
Mass Spec (Predicted) m/z: 209 (M⁺), fragments corresponding to loss of -COOH, -C₄H₉O, etc.

Potential Applications in Drug Development

The structural features of this compound and its derivatives suggest their potential in various therapeutic areas, most notably as local anesthetics and antimicrobial agents.

Local Anesthetic Activity

The general structure of many local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[9][10] Derivatives of 4-aminobenzoic acid, such as procaine and tetracaine, are well-established local anesthetics.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilic Group: The butoxy group in this compound increases the lipophilicity of the molecule, which is a key factor for local anesthetic activity as it facilitates penetration into the nerve membrane.[12]

  • Aromatic Ring Substitution: The amino group at the 4-position is an electron-donating group, which can enhance the local anesthetic property.[11][12]

  • Intermediate Chain: Ester and amide derivatives are common in local anesthetics. Amides are generally more resistant to metabolic hydrolysis than esters, leading to a longer duration of action.[11]

  • Hydrophilic Group: The introduction of a tertiary amine in the ester or amide side chain is crucial for forming water-soluble salts and for the interaction with the sodium channel receptor.[12]

SAR_Local_Anesthetics Molecule {this compound Derivative |  Lipophilic Part (Butoxy & Aromatic Ring) |  Intermediate Chain (Ester/Amide) |  Hydrophilic Part (Tertiary Amine)} Lipophilic_Effect Increases Potency (Nerve Membrane Penetration) Molecule:lipophilic->Lipophilic_Effect Intermediate_Effect Determines Duration of Action (Metabolic Stability) Molecule:intermediate->Intermediate_Effect Hydrophilic_Effect Water Solubility Receptor Binding Molecule:hydrophilic->Hydrophilic_Effect

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have also been investigated for their antimicrobial properties.[13][14][15] The formation of Schiff bases from the amino group of PABA derivatives has been shown to yield compounds with significant antibacterial and antifungal activities.[2][16]

Proposed Mechanism:

The antimicrobial activity of these compounds may be attributed to their ability to interfere with essential metabolic pathways in microorganisms, similar to how sulfonamides act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway.[2] The increased lipophilicity due to the butoxy group could enhance the ability of these derivatives to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a versatile and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its derivatives hold significant promise as novel local anesthetics and antimicrobial agents. The presence of the butoxy group offers a handle to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates.

Future research should focus on the synthesis and biological evaluation of a diverse library of ester and amide derivatives of this compound. Detailed structure-activity relationship studies will be crucial in optimizing their potency and selectivity. Furthermore, investigations into their mechanism of action at the molecular level will provide valuable insights for the rational design of new and effective therapeutic agents.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-3-butoxybenzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the journey from a promising small molecule to a clinically approved therapeutic is fraught with complexity and high attrition rates. The ability to predict how a compound will behave within a biological system—how it binds to its target, its stability, and its metabolic fate—is paramount. In silico modeling, a cornerstone of computer-aided drug design (CADD), provides an indispensable toolkit for this predictive endeavor.[1][2] By simulating molecular interactions at an atomic level, we can de-risk and accelerate the drug discovery pipeline, focusing precious laboratory resources on candidates with the highest probability of success.[3]

This guide offers a comprehensive, technically-grounded exploration of the computational workflows used to characterize the interactions of a specific small molecule: 4-Amino-3-butoxybenzoic acid . With a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol , this compound serves as our model for demonstrating a rigorous, multi-faceted in silico evaluation.[4][5] We will move beyond a simple recitation of steps to dissect the scientific rationale behind each methodological choice, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Part 1: Foundational Strategy - The Integrated In Silico Workflow

A successful computational analysis is not a series of disconnected experiments but an integrated, logical progression. Each stage builds upon the last, creating a progressively higher-resolution picture of the molecule's potential behavior. The overall strategy is to first understand the ligand itself, then predict its most likely biological target and binding mode, assess the dynamic stability of that interaction, and finally, evaluate its broader "drug-like" properties.

This entire workflow can be visualized as follows:

cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Property Profiling A Ligand Preparation (this compound) B Target Identification (Hypothesis Generation) A->B C Protein Preparation (PDB Structure Cleanup) B->C D Molecular Docking (Pose & Affinity Prediction) C->D E Molecular Dynamics (MD) (Complex Stability & Dynamics) D->E F ADMET Prediction (Drug-Likeness Assessment) E->F G Candidate Assessment F->G

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Part 2: Ligand Parameterization - Defining the Molecule for Simulation

Before any simulation can occur, the computational system must understand the physical and chemical properties of this compound. Standard simulation packages have built-in parameters for common biomolecules like amino acids and nucleotides, but not for novel small molecules.[6] Therefore, we must generate a specific set of parameters, a process known as ligand parameterization.

This process is governed by a force field , a collection of energy functions and associated parameters that define the potential energy of the system based on the positions of its atoms.[7] The energy function is typically composed of bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions).[6]

Causality in Force Field Selection: The choice of force field is critical as it directly impacts the accuracy of the simulation.[8][9] For small organic molecules like our compound of interest, widely validated and robust force fields include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF).[8] These have been developed specifically to cover a wide range of chemical entities found in drug-like molecules.

Experimental Protocol: Ligand Preparation and Parameterization
  • Obtain 2D Representation: Start with the SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(O)C1=CC=C(N)C(OCCCC)=C1.[4]

  • Generate 3D Conformation: Use a tool like Open Babel or RDKit to convert the 2D SMILES string into an initial 3D structure. Perform a preliminary energy minimization using a fast method (e.g., MMFF94 force field) to generate a reasonable starting geometry.

  • Calculate Partial Charges: The electrostatic interactions are among the most important for molecular recognition. Quantum mechanical calculations (e.g., using Gaussian or ORCA with the HF/6-31G* basis set) are performed to determine the electrostatic potential (ESP). The restrained electrostatic potential (RESP) fitting procedure is then commonly used to assign atom-centered partial charges that accurately reflect the QM ESP.

  • Assign Atom and Bond Types: Using tools like antechamber (for AMBER/GAFF) or the CGenFF server, assign appropriate atom types, bond types, and angle types to the ligand. These types correspond to specific parameters within the chosen force field.

  • Generate Topology File: The final output is a ligand topology file. This file contains all the necessary information for the simulation engine: atom types, charges, bond lengths, angles, dihedrals, and non-bonded parameters. This file is now ready to be used in subsequent docking and MD simulations.

Part 3: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function or binding affinity.[10][11] It is a computationally efficient method for screening large numbers of compounds or for generating an initial, plausible binding pose for further study.[12]

Target Identification: An Evidence-Based Approach

No specific biological target for this compound is readily available in public databases. However, it is known as an impurity of Oxybuprocaine.[4] This provides a critical piece of evidence. A logical starting point for target identification is to hypothesize that the impurity may interact with the same target as the parent drug. Oxybuprocaine is a local anesthetic that functions by blocking voltage-gated sodium channels. Therefore, a human voltage-gated sodium channel protein becomes our primary hypothetical target for this investigation.

Experimental Protocol: Molecular Docking with AutoDock Vina

The workflow for preparing the protein and ligand and running the docking simulation is a multi-step process that requires careful attention to detail.[13][14]

A 1. Obtain Protein Structure (e.g., from RCSB PDB) B 2. Prepare Receptor - Remove water, ions - Add polar hydrogens - Assign Gasteiger charges A->B D 4. Define Grid Box - Center on known active site - Encompass the binding pocket B->D C 3. Prepare Ligand - Load parameterized structure - Set rotatable bonds C->D E 5. Run Docking (AutoDock Vina) D->E F 6. Analyze Results - Binding Affinity (kcal/mol) - Visualize Poses (PyMOL) E->F

Caption: The sequential workflow for a typical molecular docking experiment.

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDockTools, remove all water molecules and non-interacting ions.[14]

    • Add polar hydrogens, as these are crucial for forming hydrogen bonds.

    • Compute and add Kollman or Gasteiger charges to the protein atoms.[13]

    • Save the prepared protein in the required .pdbqt format, which includes charge information and atom types.

  • Ligand Preparation:

    • Load the prepared 3D structure of this compound.

    • The software will automatically detect rotatable bonds, which define the conformational flexibility of the ligand during the docking process.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a three-dimensional grid that encompasses the entire binding site of the protein. The accuracy of the docking is highly dependent on correctly defining this search space.[13] If the binding site is unknown, a "blind docking" approach with a grid covering the entire protein surface can be used.[13]

  • Running AutoDock Vina:

    • Execute the Vina program, providing the prepared protein, the prepared ligand, and the grid configuration file as inputs.

    • Vina uses an efficient search algorithm to explore different ligand conformations and orientations within the grid box, scoring each one.[15]

  • Results Analysis:

    • The primary output is a set of predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the value, the stronger the predicted interaction.

    • The top-ranked pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Data Presentation: Hypothetical Docking Results
MetricValueInterpretation
Binding Affinity -7.8 kcal/molIndicates a strong and favorable predicted binding interaction.
Interacting Residues TYR-451, PHE-478, SER-312Key amino acids in the binding pocket forming interactions.
Interaction Types Hydrogen bond with SER-312; Pi-stacking with PHE-478Specific non-covalent forces stabilizing the complex.

Part 4: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the surrounding solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the entire system over time, providing a dynamic view of the protein-ligand complex's stability and behavior.[16]

Causality in MD: The rationale for running an MD simulation is to validate the docking result. A predicted binding pose that is unstable and quickly dissociates in a dynamic, solvated environment is likely an artifact. Conversely, a complex that remains stable throughout the simulation, maintaining key interactions, provides much stronger evidence for a true binding event.

Experimental Protocol: GROMACS MD Simulation Workflow

GROMACS is a powerful and widely-used open-source software package for performing MD simulations.[17][18] The process is systematic and involves several key stages of system preparation, equilibration, and production simulation.[19]

A 1. System Setup - Merge Protein & Ligand - Define Topology (Force Field) B 2. Solvation - Place complex in a water box (e.g., SPC/E, TIP3P model) A->B C 3. Ionization - Add ions (Na+, Cl-) to neutralize system charge B->C D 4. Energy Minimization - Remove steric clashes C->D E 5. NVT Equilibration - Stabilize Temperature D->E F 6. NPT Equilibration - Stabilize Pressure & Density E->F G 7. Production MD - Run simulation for data collection (e.g., 100 ns) F->G H 8. Trajectory Analysis - RMSD, RMSF, H-Bonds G->H

Caption: The standard workflow for setting up and running a molecular dynamics simulation.

  • System Preparation: Combine the protein coordinates and the top-ranked docked ligand pose into a single complex file. Generate a system topology using a chosen force field (e.g., OPLS/AA for the protein) and the previously generated ligand topology.[18]

  • Solvation: Place the protein-ligand complex in the center of a periodic box and fill the box with water molecules (e.g., SPC/E water model). This simulates the aqueous cellular environment.[18]

  • Adding Ions: Add sodium (Na+) or chloride (Cl-) ions to neutralize the overall charge of the system, creating a more physically realistic simulation environment.[19]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts (steric clashes) that may have been introduced during the setup.[19]

  • Equilibration (NVT & NPT):

    • NVT Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to settle around the protein-ligand complex.

    • NPT Ensemble: Stabilize the pressure of the system to 1 bar while keeping the temperature constant. This ensures the system reaches the correct density.[19]

  • Production MD: Once the system is equilibrated, run the production simulation for a significant length of time (e.g., 50-200 nanoseconds) to collect trajectory data for analysis.

  • Analysis: Analyze the output trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions over time.

Data Presentation: Key MD Simulation Parameters
ParameterSettingRationale
Force Field OPLS/AA (Protein), GAFF (Ligand)Well-validated force fields for biomolecules and small molecules.[7]
Water Model SPC/EA common and computationally efficient three-site water model.[18]
Simulation Time 100 nsA standard simulation length for assessing complex stability.
Temperature 300 KApproximate physiological temperature.
Pressure 1 barStandard atmospheric pressure.
Ensemble NPTSimulates constant pressure and temperature, mimicking lab conditions.

Part 5: ADMET Prediction - Assessing Drug-Likeness

A molecule that binds its target with high affinity is not necessarily a good drug. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[20] Predicting these properties early can prevent costly failures in later stages of drug development.[21] In silico ADMET prediction uses quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental results.[22]

Methodology: Leveraging Predictive Models
Data Presentation: Predicted ADMET Profile for this compound
PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 2.1459[4]Within the desirable range for oral bioavailability (typically < 5).
Topological Polar Surface Area 72.55 Ų[4]Suggests good potential for cell membrane permeability (typically < 140 Ų).
Aqueous Solubility (logS) -2.5Moderately soluble.
Blood-Brain Barrier (BBB) Permeation Low ProbabilityThe molecule is unlikely to cross into the central nervous system.
CYP2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions involving this key metabolic enzyme.
Ames Mutagenicity Non-mutagenicPredicted to be non-cancer-causing.
hERG Inhibition Low RiskLow probability of causing cardiotoxicity.

Conclusion: Synthesizing a Coherent Molecular Narrative

This guide has outlined a rigorous, multi-step computational workflow to characterize the potential interactions and properties of this compound. By integrating ligand preparation, target identification, molecular docking, molecular dynamics, and ADMET prediction, we can construct a comprehensive profile of a small molecule's behavior. This data-driven approach, grounded in the principles of physical chemistry and statistical modeling, allows researchers to formulate robust, testable hypotheses, ultimately guiding more efficient and successful drug discovery campaigns. Each step provides a piece of the puzzle, and only by assembling them in a logical, self-validating framework can we generate insights that are both scientifically sound and practically valuable.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-Amino-3-butoxybenzoic Acid and Its Ester Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 4-Amino-3-butoxybenzoic acid and its subsequent conversion to an ethyl ester derivative. These compounds are valuable intermediates in medicinal chemistry and drug development, belonging to the versatile aminobenzoic acid class of molecules.[1][2] The protocols herein are designed for robustness and scalability, incorporating detailed mechanistic explanations, characterization data, and troubleshooting guidance to ensure reliable execution by researchers and drug development professionals.

Introduction and Strategic Rationale

The 4-aminobenzoic acid (PABA) scaffold is a privileged structure in pharmaceutical science, most famously represented by the local anesthetic Benzocaine (ethyl 4-aminobenzoate).[3] The strategic placement of an amino group and a carboxylic acid on an aromatic ring offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][4]

This application note focuses on the synthesis of a specific derivative, this compound. The introduction of a butoxy group at the 3-position serves two primary purposes in drug design:

  • Modulation of Lipophilicity: The butyl chain increases the molecule's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Constraint and Binding: The alkoxy group can influence the orientation of the adjacent amino group and introduce new interactions with target proteins.

This guide presents a two-part synthetic strategy: first, the synthesis of the core this compound intermediate via Williamson ether synthesis, followed by the esterification of this intermediate to yield Ethyl 4-Amino-3-butoxybenzoate as an exemplary derivative.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with a commercially available precursor, 4-Amino-3-hydroxybenzoic acid. The workflow is designed to be linear and efficient, with purification steps incorporated to ensure high-purity intermediates and final products.

G A 4-Amino-3-hydroxybenzoic Acid B Williamson Ether Synthesis (Alkylation) A->B 1-Bromobutane, K2CO3, DMF C This compound (Core Intermediate) B->C Work-up & Purification D Fischer Esterification C->D Ethanol, H2SO4 (cat.) E Ethyl 4-Amino-3-butoxybenzoate (Final Derivative) D->E Work-up & Purification

Diagram 1: High-level synthetic workflow.

Part I: Synthesis of this compound Intermediate

3.1. Principle and Mechanistic Insight

The introduction of the butoxy group is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group on 4-Amino-3-hydroxybenzoic acid to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide (1-bromobutane) in an SN2 reaction to form the ether linkage.

  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as a mild, inexpensive base. It is strong enough to deprotonate the phenol but not the less acidic carboxylic acid, preventing unwanted side reactions.

  • Choice of Solvent: Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SN2 mechanism without solvating the nucleophile excessively.

3.2. Experimental Protocol

Materials and Reagents:

  • 4-Amino-3-hydroxybenzoic acid (CAS: 2374-03-0)

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-Amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • Add anhydrous potassium carbonate (22.6 g, 163.3 mmol, 2.5 equivalents).

  • Add 100 mL of DMF and stir the suspension.

  • Add 1-bromobutane (10.6 mL, 98.0 mmol, 1.5 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture to a pH of ~4-5 using 1 M HCl. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part II: Synthesis of Ethyl 4-Amino-3-butoxybenzoate Derivative

4.1. Principle and Mechanistic Insight

The synthesis of the ethyl ester is accomplished via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5]

  • Catalyst's Role: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is crucial. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[5]

  • Driving the Equilibrium: The reaction is reversible. To maximize the yield of the ester, the equilibrium must be shifted to the product side. This is achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent.[5]

4.2. Experimental Protocol

Materials and Reagents:

  • This compound (from Part I)

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 500 mL round-bottom flask, suspend this compound (10.0 g, 47.8 mmol) in absolute ethanol (200 mL).

  • Add a magnetic stir bar and cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (5.0 mL) to the stirring suspension.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 80 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 400 mL of ice-cold water.

  • Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization from hexanes/ethyl acetate.

Purification and Characterization Workflow

The work-up and purification are critical for obtaining a high-purity final product suitable for downstream applications.

G A Crude Reaction Mixture B Quenching / Neutralization A->B C Liquid-Liquid Extraction B->C D Drying of Organic Phase C->D Collect Organic Layer E Solvent Evaporation D->E F Recrystallization E->F Crude Product G Pure Final Product F->G

Diagram 2: General work-up and purification workflow.

Data Summary and Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

ParameterThis compoundEthyl 4-Amino-3-butoxybenzoate
Molecular Formula C₁₁H₁₅NO₃[6]C₁₃H₁₉NO₃
Molecular Weight 209.24 g/mol [6]237.29 g/mol
Appearance Off-white to tan solidWhite to light yellow solid
Expected Yield 75-85%80-90%
¹H NMR (DMSO-d₆) δ 7.5 (d), 7.3 (s), 6.8 (d), 4.0 (t), 1.7 (m), 1.4 (m), 0.9 (t)δ 7.6 (d), 7.4 (s), 6.9 (d), 4.2 (q), 4.0 (t), 1.7 (m), 1.4 (m), 1.3 (t), 0.9 (t)
¹³C NMR (DMSO-d₆) δ 168, 150, 145, 125, 120, 115, 112, 68, 31, 19, 14δ 166, 151, 146, 124, 119, 115, 113, 68, 60, 31, 19, 14, 14
IR (KBr, cm⁻¹) 3400-3200 (N-H, O-H), 2960 (C-H), 1680 (C=O), 1250 (C-O)3450, 3350 (N-H), 2960 (C-H), 1700 (C=O, ester), 1240 (C-O)

Note: NMR shifts are approximate and provided for guidance. Actual values may vary based on solvent and concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield (Part I) Incomplete deprotonation. Inactive alkyl halide. Insufficient reaction time/temp.Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh 1-bromobutane. Monitor reaction by TLC and extend reaction time or increase temperature if needed.
Low or No Yield (Part II) Insufficient acid catalyst. Water in the reaction mixture.The amino group can neutralize some acid; ensure a sufficient catalytic amount is present.[5] Use absolute ethanol and dry glassware.
Incomplete Reaction Equilibrium not sufficiently shifted (Part II). Steric hindrance.Use a larger excess of ethanol. Consider using a Dean-Stark trap to remove water formed during the reaction.[5]
Product is an Oil / Fails to Crystallize Presence of impurities. Residual solvent.Re-dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Try trituration with a non-polar solvent like hexanes to induce crystallization.
Multiple Spots on TLC Side reactions (e.g., N-alkylation in Part I, di-alkylation). Unreacted starting material.Optimize reaction temperature to minimize side products. Ensure sufficient reaction time. Purify via column chromatography if recrystallization is ineffective.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.

  • DMF is a skin and respiratory irritant. All operations involving DMF should be conducted in a well-ventilated fume hood.

  • 1-Bromobutane is flammable and an irritant. Avoid inhalation and skin contact.

  • Perform all heating steps using a heating mantle and ensure the apparatus is properly clamped and secured.

References

Application Note: High-Throughput Screening for Novel Modulators Using 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Bioactive Scaffolds

The discovery of novel small molecules that can modulate biological pathways is a cornerstone of modern drug development and chemical biology. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds with desired biological activity.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-3-butoxybenzoic acid and its derivatives in HTS campaigns.

This compound is a substituted aromatic carboxylic acid. While its specific biological activities are not yet extensively characterized in public literature, its structure, featuring an amino group, a butoxy side chain, and a carboxylic acid moiety, presents a versatile scaffold for interacting with various biological targets. Such structures are known to participate in hydrogen bonding, hydrophobic, and ionic interactions, making them promising candidates for enzyme inhibitors or receptor modulators.[4] This document will therefore outline a framework for screening compounds like this compound, using a hypothetical protease inhibition assay as a primary example. The principles and protocols described herein are broadly applicable to other target classes and assay formats.

Section 1: Assay Development and Principles for HTS

The foundation of a successful HTS campaign is a robust and reliable assay. The choice between biochemical and cell-based assays depends on the specific research question.[5][6][7] Biochemical assays offer a direct measure of a compound's effect on a purified target, such as an enzyme or receptor, while cell-based assays provide insights into a compound's activity within a more physiologically relevant context.[8][9]

For the purpose of this guide, we will focus on a fluorescence-based biochemical assay, which is a dominant method in HTS due to its high sensitivity, wide dynamic range, and amenability to automation.[10][11][12]

Choosing the Right Assay: A Protease Inhibition Model

Let us consider a hypothetical scenario where we aim to identify inhibitors of a cysteine protease, "Protease-X," which is implicated in a disease pathway. A common method for assaying protease activity is to use a fluorogenic substrate. This substrate consists of a peptide sequence recognized by the protease, flanked by a fluorescent reporter molecule (fluorophore) and a quencher. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

The core principle of the HTS assay is to identify compounds that prevent this increase in fluorescence, indicating inhibition of Protease-X.

Key Considerations for Assay Robustness

A successful HTS assay must be reproducible and statistically sound. Key parameters to optimize during assay development include:

  • Miniaturization: Transitioning the assay from a standard 96-well format to a 384- or 1536-well format is crucial for screening large libraries cost-effectively.[2][13]

  • Reagent Stability and Dispensing: Ensuring all reagents, including the enzyme, substrate, and buffer components, are stable throughout the screening process and can be dispensed accurately and precisely by automated liquid handlers is paramount.

  • DMSO Tolerance: Test compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen, which is usually between 0.1% and 1%.[13][14]

  • Signal Window and Statistical Validation (Z'-factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, uninhibited enzyme) and negative (n, fully inhibited enzyme or no enzyme) controls:

    Z=13(σp+σn)μpμnZ' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Section 2: Experimental Protocols

The following protocols are designed to be a template and should be optimized for the specific protease and instrumentation being used.

Protocol 1: Primary High-Throughput Screening of a Small Molecule Library

This protocol outlines the steps for a primary screen to identify initial "hits" from a compound library.

Materials:

  • Purified Protease-X

  • Fluorogenic Protease-X substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • Positive Control (a known inhibitor of Protease-X)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Automated liquid handling system

  • Plate reader capable of fluorescence intensity detection

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates. Also, dispense 50 nL of the positive control and DMSO into designated control wells.

  • Enzyme Addition: Add 5 µL of Protease-X solution (at a pre-determined optimal concentration in assay buffer) to all wells except the negative control wells (which receive buffer only).

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation: Add 5 µL of the fluorogenic substrate solution (at a concentration equal to its Kₘ) to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate the plates for 30 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Hit Confirmation and Potency Determination (IC₅₀)

This protocol is for confirming the activity of hits from the primary screen and determining their half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Same as Protocol 1

  • Confirmed "hit" compounds, including this compound if identified as a hit.

Procedure:

  • Serial Dilution of Hits: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Compound Plating: Transfer 50 nL of each concentration of the serially diluted compounds to a 384-well assay plate. Include positive and negative controls.

  • Assay Execution: Follow steps 2-5 from Protocol 1.

  • Data Analysis:

    • Normalize the data by setting the average of the negative controls to 0% inhibition and the average of the positive controls (uninhibited enzyme) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Section 3: Data Analysis and Visualization

Effective data handling and visualization are crucial for interpreting HTS results.[16][17][18]

Data Presentation

Quantitative data from the hit confirmation and potency determination steps should be summarized in a clear and concise table.

Compound IDPrimary Screen % InhibitionIC₅₀ (µM)Hill Slope
This compound 85.25.71.1
Hit Compound 292.12.30.9
Hit Compound 378.512.81.3
Positive Control99.80.051.0

Table 1: Example data for confirmed hits from a hypothetical HTS campaign.

HTS Workflow Visualization

A visual representation of the HTS workflow aids in understanding the process from initial screening to hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation Compound_Library Small Molecule Library (including this compound) Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS Raw_Data Raw Fluorescence Data Primary_HTS->Raw_Data Hit_Identification Hit Identification (% Inhibition) Raw_Data->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response 'Hits' Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Confirmed_Hits->SAR_Analysis

Caption: High-throughput screening workflow from primary screen to hit validation.

Signaling Pathway Visualization

Understanding the potential mechanism of action is a key step after hit identification. If Protease-X were involved in a pro-inflammatory signaling cascade, a diagram could illustrate where an inhibitor like this compound might act.

Signaling_Pathway Extracellular_Signal Pro-inflammatory Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Cascade Receptor->Upstream_Kinase Protease_X Protease-X (Target) Upstream_Kinase->Protease_X Downstream_Substrate Downstream Substrate (Inactive) Protease_X->Downstream_Substrate Cleavage Active_Substrate Active Substrate Downstream_Substrate->Active_Substrate Inflammatory_Response Inflammatory Response Active_Substrate->Inflammatory_Response Inhibitor This compound (Inhibitor) Inhibitor->Protease_X

Caption: Hypothetical signaling pathway showing inhibition of Protease-X.

Section 4: Trustworthiness and Self-Validation

To ensure the integrity of the screening results, a multi-faceted validation approach is essential.

  • Orthogonal Assays: Confirmed hits should be tested in a secondary, mechanistically different assay. For example, a label-free method like Surface Plasmon Resonance (SPR) could be used to confirm direct binding of the compound to the target protein.

  • Promiscuity Assays: It is important to identify and eliminate "frequent hitters" or Pan-Assay Interference Compounds (PAINS) that show activity in multiple assays through non-specific mechanisms.[19] This can be done by counter-screening against a different, unrelated target.

  • Chemical Quality Control: The purity and identity of the hit compounds should be verified by methods such as LC-MS and NMR before further characterization.[17]

Conclusion

This compound and similar chemical scaffolds represent a promising starting point for the discovery of novel bioactive molecules. By employing a systematic and rigorous HTS approach, as outlined in this application note, researchers can effectively screen large compound libraries to identify and validate novel modulators of therapeutic targets. The successful implementation of these protocols, coupled with robust data analysis and a commitment to scientific integrity, will accelerate the journey from a chemical library to a promising lead compound.

References

Application of 4-Amino-3-butoxybenzoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive overview of 4-Amino-3-butoxybenzoic acid, a versatile molecule with significant potential in medicinal chemistry. While direct evidence of its role as an enzyme inhibitor is emerging, its structural similarity to known bioactive compounds positions it as a valuable scaffold for the development of novel therapeutic agents. This document details its chemical properties, proposes potential mechanisms of action based on analogous structures, and provides detailed protocols for its synthesis and evaluation as an enzyme inhibitor. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction: The Promise of a Versatile Scaffold

This compound (Figure 1) is a substituted derivative of para-aminobenzoic acid (PABA), a well-established cornerstone in medicinal chemistry that has led to the discovery of a wide range of therapeutic agents.[1] The strategic placement of an amino group, a carboxylic acid, and a butoxy group on the benzene ring provides a unique combination of hydrogen bonding capabilities, lipophilicity, and potential for diverse chemical modifications.[2][3]

While extensive research has been conducted on analogs such as 4-amino-3-bromobenzoic acid and 4-amino-3-hydroxybenzoic acid, the direct application of this compound in enzyme inhibition is an area ripe for exploration.[4][5] The existing literature on related compounds suggests that this molecule can serve as a critical starting material for synthesizing more complex and potent enzyme inhibitors.[6]

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Potential Therapeutic Applications and Mechanistic Insights

Based on the biological activities of structurally related molecules, this compound and its derivatives hold promise in several therapeutic areas.

Antibacterial Agents

Analogs like 4-amino-3-bromobenzoic acid have been investigated for their antibacterial properties. The proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This interaction disrupts the crucial process of protein production, leading to a halt in bacterial growth and proliferation.[4] The butoxy group in this compound could potentially enhance binding affinity within the hydrophobic pockets of the ribosomal target.

Anticancer Therapeutics

Derivatives of aminobenzoic acids are also being explored for their potential in cancer therapy.[5] For instance, 4-amino-3-hydroxybenzoic acid has demonstrated inhibitory activity against key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] These receptors are often overexpressed in various cancers and play a critical role in cell growth and proliferation. The mechanism of action is believed to involve binding to the receptor's active site, thereby blocking downstream signaling pathways.

Neuraminidase Inhibition

Recent studies have highlighted the potential of 4-acetamido-3-aminobenzoic acid derivatives as inhibitors of microbial neuraminidase.[7] Neuraminidase is a crucial enzyme for the replication and spread of influenza viruses. The core structure of aminobenzoic acid, with its carboxylic acid and amino groups, appears to be essential for interacting with the active site of the neuraminidase enzyme.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound and its derivatives as enzyme inhibitors.

Synthesis of this compound Derivatives

A generalized scheme for synthesizing derivatives of this compound often involves the modification of its amino or carboxylic acid groups. For example, the synthesis of Schiff base derivatives can be achieved by reacting the amino group with various aldehydes.[7]

Protocol 3.1.1: Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol (20 mL).

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1 mmol) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as IR, 1H NMR, and 13C NMR.[7]

G cluster_synthesis Synthesis Workflow dissolution Dissolve this compound and aldehyde in ethanol catalysis Add catalytic glacial acetic acid dissolution->catalysis reflux Reflux for 4-6 hours catalysis->reflux monitoring Monitor reaction by TLC reflux->monitoring isolation Cool, filter to isolate product monitoring->isolation purification Recrystallize from ethanol isolation->purification characterization Characterize via IR, NMR purification->characterization

Workflow for synthesizing Schiff base derivatives.

General Enzyme Inhibition Assay

This protocol provides a basic framework for assessing the inhibitory potential of this compound or its derivatives against a target enzyme.[4] The specific substrate, buffer conditions, and detection method must be optimized for the enzyme of interest.[8]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound (or derivative) stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader (for absorbance or fluorescence detection)

  • Positive control inhibitor (if available)

  • Negative control (solvent vehicle, e.g., DMSO)

Protocol 3.2.1: Determining IC50 Values

  • Prepare Reagents:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare the enzyme solution at a working concentration in the assay buffer.

    • Prepare the substrate solution at a working concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a fixed volume of the various dilutions of the test compound.

    • Positive control wells: Add a fixed volume of a known inhibitor.

    • Negative control wells: Add a fixed volume of the solvent vehicle.

  • Enzyme Addition: Add the enzyme solution to all wells except for the blank (substrate-only) wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

G cluster_assay Enzyme Inhibition Assay Workflow prep Prepare Reagent Dilutions (Inhibitor, Enzyme, Substrate) setup Set up 96-well plate: Test, Positive & Negative Controls prep->setup add_enzyme Add Enzyme Solution to wells setup->add_enzyme preincubate Pre-incubate plate add_enzyme->preincubate initiate Add Substrate to initiate reaction preincubate->initiate detect Measure signal (Abs/Fluor) over time initiate->detect analyze Calculate reaction rates, plot inhibition curve, determine IC50 detect->analyze

General workflow for an enzyme inhibition assay.

Data Presentation

All quantitative data, such as IC50 values, should be summarized in a clear and structured table for easy comparison.

CompoundTarget EnzymeIC50 (µM)
Derivative AEnzyme X15.2 ± 1.8
Derivative BEnzyme X5.7 ± 0.9
Positive ControlEnzyme X0.8 ± 0.1

Conclusion

This compound is a promising chemical entity with significant potential as a scaffold in the design and synthesis of novel enzyme inhibitors.[9] While direct biological data on this specific molecule is limited, the established activities of its structural analogs provide a strong rationale for its exploration in various therapeutic areas, including antibacterial, anticancer, and antiviral drug discovery.[1][5][7] The protocols outlined in this guide offer a robust starting point for researchers to synthesize and evaluate derivatives of this compound, paving the way for the development of next-generation therapeutic agents.

References

Application Note & Protocol: Quantification of 4-Amino-3-butoxybenzoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Robust Bioanalytical Method

4-Amino-3-butoxybenzoic acid is an organic compound featuring a substituted benzoic acid core.[1] Its chemical structure, with both an amino and a carboxylic acid group, suggests specific physicochemical properties that must be considered for accurate quantification in complex biological matrices like human plasma.[1][2] The development of a sensitive, selective, and reproducible analytical method is paramount for its use in pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies which are critical throughout the drug development process.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[5][6] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma. The method is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to developing a successful analytical method.

PropertyValueImplication for Method Development
Molecular Formula C₁₁H₁₅NO₃Guides mass spectrometry settings for precursor ion.
Molecular Weight 209.24 g/mol Used for calculating concentrations and for MS settings.[1]
LogP 2.1459Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and extraction by LLE or SPE.[2]
pKa (Estimated) ~4-5 (acid), ~3-4 (amine)pH adjustment of the sample will be critical for efficient extraction.
Boiling Point 383.5 °C at 760 mmHgHigh boiling point indicates low volatility.[1]

Experimental Design & Causality

The overall workflow is designed to ensure the accurate and reproducible quantification of this compound from a complex biological matrix.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Validation Sample Plasma Sample Collection (with Anticoagulant) IS Internal Standard Spiking Sample->IS LLE Liquid-Liquid Extraction (LLE) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Validation Method Validation (FDA/EMA Guidelines) Quant->Validation LLE_Protocol start Start: 100 µL Plasma Sample step1 Add 25 µL of IS (100 ng/mL) start->step1 step2 Add 50 µL of 1M HCl (to acidify) step1->step2 step3 Vortex (30 sec) step2->step3 step4 Add 1 mL of MTBE step3->step4 step5 Vortex (5 min) step4->step5 step6 Centrifuge (4000 x g, 5 min) step5->step6 step7 Transfer Organic Layer (top layer) step6->step7 step8 Evaporate to Dryness (Nitrogen Stream, 40°C) step7->step8 step9 Reconstitute in 100 µL Mobile Phase A step8->step9 end_node Inject into LC-MS/MS step9->end_node

References

Application Notes & Protocols: 4-Amino-3-butoxybenzoic Acid as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Their prevalence stems from the carboxylic acid's ability to act as a key hydrogen bond donor and acceptor, often critical for binding to biological targets, while the aromatic ring allows for tailored modifications to fine-tune a compound's physicochemical and pharmacological properties.[1] This guide focuses on 4-Amino-3-butoxybenzoic acid , a trifunctional building block offering a unique combination of reactive sites for the synthesis of diverse small-molecule libraries. Its structure incorporates a carboxylic acid for derivatization, an amino group for further modification, and a butoxy chain to enhance lipophilicity, a critical parameter for cell permeability and pharmacokinetic profiles.

This document provides detailed, field-tested protocols for key synthetic transformations—including amide bond formation and palladium-catalyzed cross-coupling reactions—and outlines a strategy for preliminary biological evaluation. The methodologies are presented not just as procedural steps, but with an emphasis on the underlying chemical principles and strategic considerations essential for modern drug discovery.

Physicochemical Profile and Safe Handling

A thorough understanding of a building block's properties is foundational to its effective use. This compound is a solid at room temperature with characteristics that make it an attractive starting point for library synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3]
Topological Polar Surface Area (TPSA) 72.55 Ų[3]
LogP (Calculated) 2.146[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 5[3]
Protocol 1.1: Safety and Handling Precautions

While specific toxicity data for this compound is not extensively published, its structure as an aminobenzoic acid derivative suggests that standard laboratory precautions for analogous compounds should be strictly followed.[4][5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and wash hands thoroughly after handling.[5]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent dust formation. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

Core Synthetic Transformations and Protocols

The synthetic versatility of this compound stems from its three distinct functional groups. The carboxylic acid is primed for amide coupling, the amino group can be acylated or alkylated, and the aromatic ring can be further functionalized, typically via electrophilic substitution such as halogenation, to enable cross-coupling reactions.

G cluster_main This compound Core cluster_reactions Key Synthetic Transformations Core This compound Amidation Amide Bond Formation Core->Amidation -COOH group Suzuki C-C Cross-Coupling (Post-Halogenation) Core->Suzuki Aromatic Ring N_Func N-Acylation / N-Alkylation Core->N_Func -NH2 group

Caption: Key reactive sites of this compound.

Protocol 2.1: Amide Bond Formation via Direct Coupling (EDC/HOBt)

Direct coupling is a preferred method in modern medicinal chemistry as it avoids the harsh conditions associated with forming acyl chlorides and proceeds under mild conditions, showing broad functional group tolerance. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and reliable choice.

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt traps this intermediate to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side products and preserving stereochemistry if applicable.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M), add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted starting material), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds, particularly for creating biaryl motifs prevalent in pharmaceuticals.[8][9] This protocol assumes a preliminary halogenation step (e.g., iodination or bromination) of the this compound scaffold, likely at the C6 position, to provide the necessary aryl halide handle.

Rationale: This palladium-catalyzed reaction offers exceptional functional group tolerance and utilizes stable, non-toxic boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[8] Ligands like RuPhos are often used for sterically demanding couplings.[8]

Step-by-Step Methodology (for a pre-halogenated precursor):

  • Reagent Preparation: In a reaction vessel suitable for heating under inert atmosphere (e.g., a microwave vial or Schlenk flask), combine the halogenated this compound derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., RuPhos, 0.04 equiv.).[8] Add this mixture to the main reaction vessel under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 4:1 ratio, ~0.1 M).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and water.

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue using flash column chromatography (silica gel) or preparative HPLC.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

G start Halogenated Precursor + Boronic Acid setup Add Catalyst, Ligand, Base & Degassed Solvent start->setup react Heat under Inert Atmosphere (80-110 °C) setup->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (e.g., Chromatography) workup->purify end Characterized Biaryl Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Library Design and Preliminary Biological Screening

The true value of a building block is realized in its ability to generate a library of diverse compounds for biological screening.[10][11] A typical drug discovery workflow involves synthesizing a focused library, followed by a cascade of in vitro assays to identify "hits" for further optimization.[12]

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase bb This compound lib Focused Compound Library (via Amidation, Suzuki, etc.) bb->lib primary Primary Screening (e.g., Cell Viability Assay) lib->primary hits Hit Identification primary->hits hits->lib Inactive secondary Secondary / Mechanistic Assay (e.g., Enzyme Inhibition) hits->secondary Active leads Lead Candidates for Optimization secondary->leads

Caption: A typical drug discovery screening cascade workflow.

Protocol 4.1: General Protocol for Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity and is widely used for preliminary cytotoxicity screening of potential anticancer agents.[13]

Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative assessment of a compound's effect on cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.2: General Protocol for an Enzyme Inhibition Assay (Fluorescence-Based)

Many drugs function by inhibiting specific enzymes.[14] This protocol describes a generic, adaptable method for measuring enzyme inhibition using a fluorogenic substrate.

Rationale: The assay measures the rate of an enzymatic reaction by monitoring the increase in fluorescence as the enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will slow this reaction, resulting in a lower fluorescence signal. This method is highly sensitive and suitable for high-throughput screening.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme stock solution, fluorogenic substrate stock solution, and test compound serial dilutions in assay buffer.

  • Assay Plate Setup: In a 96- or 384-well black plate, add a small volume (e.g., 5 µL) of each test compound dilution. Include positive (known inhibitor) and negative (vehicle) controls.

  • Enzyme Addition: Add the enzyme solution to each well (e.g., 20 µL) and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate solution (e.g., 25 µL).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore. Read the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates to the negative control (100% activity) and positive control (0% activity).

    • Plot the percent inhibition against the compound concentration (log scale) to determine the IC₅₀ value.

Conclusion

This compound represents a highly valuable and versatile starting material for the construction of novel small-molecule libraries. Its trifunctional nature allows for the systematic exploration of chemical space through robust and well-established synthetic methodologies like amide coupling and Suzuki-Miyaura cross-coupling. The protocols detailed herein provide a reliable foundation for researchers to leverage this building block in their drug discovery programs, from initial synthesis to preliminary biological characterization. By combining rational design with the strategic application of this scaffold, the development of new therapeutic agents can be significantly accelerated.

References

Application Notes & Protocols: Experimental Setup for Studying the Pharmacokinetics of 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Pharmacokinetic Profiling of 4-Amino-3-butoxybenzoic Acid

This compound is an organic compound with potential applications in pharmaceutical development, possibly as an intermediate or a scaffold for more complex molecules.[1][2] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is a critical early step in the drug discovery and development pipeline.[3][4] A thorough PK analysis provides essential insights into a compound's bioavailability, half-life, and potential for accumulation, which are fundamental for designing safe and effective dosing regimens for future preclinical and clinical studies.[5][6]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a thorough pharmacokinetic evaluation of this compound. The protocols herein are designed to be robust and self-validating, integrating both in vitro and in vivo methodologies to build a complete ADME profile.

I. Strategic Overview of the Pharmacokinetic Investigation

A multi-faceted approach is essential for a comprehensive PK study. We will begin with a suite of in vitro ADME assays to predict the compound's behavior, followed by a definitive in vivo study in a relevant animal model to observe its real-world disposition.[7][8] This integrated strategy allows for early identification of potential liabilities and informs the design of more complex preclinical studies.[9][10]

Experimental_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Bioanalysis & Data Interpretation solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Informs oral absorption potential metabolic_stability Microsomal Stability permeability->metabolic_stability Predicts bioavailability protein_binding Plasma Protein Binding metabolic_stability->protein_binding Impacts distribution & clearance animal_model Animal Model Selection (Sprague-Dawley Rats) protein_binding->animal_model Guides in vivo study design dosing Dosing (IV and PO) animal_model->dosing sampling Serial Blood Sampling dosing->sampling lcms LC-MS/MS Method Development & Validation sampling->lcms pk_analysis Pharmacokinetic Analysis (NCA and Compartmental) lcms->pk_analysis report Comprehensive Report pk_analysis->report

Caption: Overall experimental workflow for the pharmacokinetic characterization of this compound.

II. In Vitro ADME Profiling: Predictive Insights

In vitro ADME assays are rapid, cost-effective methods to screen compounds and predict their pharmacokinetic properties before committing to more extensive in vivo studies.[8][11]

A. Aqueous Solubility

Rationale: Poor aqueous solubility can limit oral absorption and lead to variable bioavailability. This assay determines the thermodynamic solubility of this compound.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the suspension at room temperature for 24 hours to reach equilibrium.

  • Centrifuge to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS).

B. Cell Permeability (Caco-2 Assay)

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a well-accepted model of the intestinal epithelium. This assay predicts the rate and extent of intestinal absorption of orally administered drugs.

Protocol:

  • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add this compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

C. Metabolic Stability (Liver Microsomes)

Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. This assay assesses the intrinsic clearance of the compound.

Protocol:

  • Incubate this compound with pooled human or rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples for the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

D. Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target site and undergo metabolism or excretion. Only the unbound fraction is pharmacologically active.

Protocol:

  • Use a rapid equilibrium dialysis (RED) device.

  • Add plasma to one chamber and a solution of this compound in buffer to the other, separated by a semi-permeable membrane.

  • Incubate at 37°C until equilibrium is reached.

  • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu).

III. In Vivo Pharmacokinetic Study in Rodents

Rationale: While in vitro assays are predictive, an in vivo study is the gold standard for determining the definitive pharmacokinetic profile of a compound.[3][12] The Sprague-Dawley rat is a commonly used and well-characterized model for such studies.[13][14]

A. Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[17][18][19]

B. Experimental Design
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[14]

  • Dose Groups:

    • Intravenous (IV) bolus: 1 mg/kg (to determine clearance, volume of distribution, and terminal half-life).

    • Oral (PO) gavage: 10 mg/kg (to determine oral bioavailability).

  • Sample Collection: Serial blood samples (approximately 100 µL) will be collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[20]

  • Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma will be separated by centrifugation. Plasma samples will be stored at -80°C until analysis.

Protocol: Animal Dosing and Sampling
  • Acclimate the animals to the housing conditions for at least one week.

  • Fast the animals overnight before dosing (for the PO group).

  • For the IV group, administer a 1 mg/kg dose of this compound (formulated in a suitable vehicle, e.g., saline with a co-solvent) via the tail vein.

  • For the PO group, administer a 10 mg/kg dose via oral gavage.

  • Collect blood samples at the specified time points.

  • Process the blood to obtain plasma and store it frozen.

IV. Bioanalytical Method: LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[21][22]

A. Method Development and Validation

A robust and reliable bioanalytical method is crucial for generating high-quality pharmacokinetic data.[23] The method should be validated according to regulatory guidelines.

Table 1: Key Parameters for LC-MS/MS Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect CV of the response in different lots of matrix should be ≤ 15%.
Recovery Consistent and reproducible.
Stability Analyte should be stable under various storage and processing conditions.
Protocol: Sample Preparation and Analysis
  • Thaw plasma samples on ice.

  • Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

  • Quantify the concentration of this compound using a calibration curve prepared in the same biological matrix.

V. Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed to determine key pharmacokinetic parameters.[4][24][25]

Data_Analysis_Pipeline data_input Plasma Concentration-Time Data nca Non-Compartmental Analysis (NCA) data_input->nca ca Compartmental Analysis (CA) data_input->ca params_nca Calculate AUC, Cmax, Tmax, t1/2, CL, Vd nca->params_nca params_ca Develop a 1- or 2-Compartment Model ca->params_ca bioavailability Calculate Oral Bioavailability (F%) params_nca->bioavailability params_ca->bioavailability report Final Pharmacokinetic Report bioavailability->report

Caption: Pipeline for the analysis of pharmacokinetic data.

A. Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to calculate key PK parameters directly from the plasma concentration-time data.[25][26]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Terminal Half-life): The time it takes for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

B. Compartmental Modeling

Compartmental models use mathematical equations to describe the movement of a drug between different "compartments" in the body.[25][26] This approach can provide a more detailed understanding of the drug's distribution and elimination kinetics.

VI. Conclusion and Future Directions

The experimental setup detailed in this application note provides a robust framework for the comprehensive pharmacokinetic evaluation of this compound. The data generated from these studies will be instrumental in guiding the subsequent stages of drug development, including dose selection for efficacy and toxicology studies.[27] Should the compound exhibit favorable pharmacokinetic properties, further investigations into its pharmacodynamics, metabolite identification, and potential for drug-drug interactions would be warranted.[28][29]

References

Application Notes and Protocols for the Scalable Production of 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 4-Amino-3-butoxybenzoic acid, a key intermediate in pharmaceutical development. The proposed synthetic strategy involves a two-step process commencing with the etherification of 3-Hydroxy-4-nitrobenzoic acid, followed by the selective reduction of the nitro functional group. This guide offers detailed protocols, an analysis of critical process parameters, and considerations for adapting the synthesis from benchtop to pilot-plant scale. The methodologies described are designed to ensure high yield, purity, and reproducibility, addressing common challenges encountered during chemical process scale-up such as reaction kinetics, thermal management, and impurity profiling.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern, featuring an amine, a carboxylic acid, and a butoxy group on the benzene ring, makes it a versatile precursor for creating complex molecules with desired pharmacological properties. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide is intended for researchers and process chemists and provides a practical framework for the synthesis and scale-up of this compound, with a focus on robust and economically viable processes.

Proposed Synthetic Pathway

A logical and scalable two-step synthetic route starting from commercially available 3-Hydroxy-4-nitrobenzoic acid is proposed. This pathway is advantageous due to the availability of starting materials and the use of well-established chemical transformations that are amenable to large-scale production.

Synthetic Pathway 3-Hydroxy-4-nitrobenzoic_acid 3-Hydroxy-4-nitrobenzoic Acid 3-Butoxy-4-nitrobenzoic_acid 3-Butoxy-4-nitrobenzoic Acid 3-Hydroxy-4-nitrobenzoic_acid->3-Butoxy-4-nitrobenzoic_acid Step 1: Etherification (Williamson Ether Synthesis) Reagents: 1-Bromobutane, Base (e.g., K2CO3) Solvent: e.g., DMF, Acetonitrile 4-Amino-3-butoxybenzoic_acid This compound 3-Butoxy-4-nitrobenzoic_acid->4-Amino-3-butoxybenzoic_acid Step 2: Nitro Group Reduction Reagents: e.g., H2/Pd-C, Fe/HCl Solvent: e.g., Ethanol, Methanol

Caption: Proposed two-step synthesis of this compound.

Step 1: Etherification of 3-Hydroxy-4-nitrobenzoic Acid

The first step involves a Williamson ether synthesis to introduce the butoxy group onto the phenolic hydroxyl of 3-Hydroxy-4-nitrobenzoic acid.

Chemistry and Rationale

This reaction proceeds via the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace the bromide from 1-bromobutane. The choice of base and solvent is critical for achieving high conversion and minimizing side reactions. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred for its cost-effectiveness and ease of handling on a large scale. Polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile are suitable for this reaction as they effectively solvate the cation of the base and facilitate the nucleophilic attack.

Scalable Protocol for Etherification

Materials:

  • 3-Hydroxy-4-nitrobenzoic acid

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the jacketed reactor with 3-Hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).

  • Add DMF to the reactor to achieve a suitable concentration (e.g., 5-10 volumes).

  • Begin stirring and heat the mixture to 60-70 °C.

  • Slowly add 1-bromobutane (1.1-1.3 eq) via the addition funnel over 1-2 hours. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, maintain the reaction mixture at 60-70 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture to a pH of 2-3 with 1M HCl to protonate the carboxylic acid and precipitate the product.

  • Filter the precipitated solid and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified 3-Butoxy-4-nitrobenzoic acid under vacuum.

Scale-up Considerations for Etherification
ParameterLaboratory Scale (1-100 g)Pilot/Production Scale (>1 kg)Rationale and E-E-A-T Insights
Heat Transfer Heating mantle or oil bath provides sufficient heat.Jacketed reactor with precise temperature control is essential.The reaction is moderately exothermic upon addition of the alkyl halide. In large reactors, the lower surface-area-to-volume ratio can lead to poor heat dissipation and potential temperature spikes, which may increase side product formation.
Mixing Magnetic stirring is adequate.Overhead mechanical stirring is required.Efficient mixing is crucial to ensure good contact between the solid base and the reactants, preventing localized "hot spots" and ensuring a consistent reaction rate throughout the vessel.[1]
Reagent Addition Addition via pipette or dropping funnel.Controlled addition via a pump or pressure-equalizing dropping funnel.Slow and controlled addition of 1-bromobutane is critical to manage the exotherm and prevent runaway reactions.
Work-up Simple precipitation and filtration.May require centrifugation or larger filtration equipment (e.g., Nutsche filter).Handling large volumes of solids and liquids requires specialized equipment to ensure efficient separation and washing.

Step 2: Selective Reduction of 3-Butoxy-4-nitrobenzoic Acid

The second step is the chemoselective reduction of the aromatic nitro group to an amine, in the presence of the carboxylic acid functionality.

Chemistry and Rationale

Several methods are available for the reduction of aromatic nitro groups.[2] For large-scale synthesis, catalytic hydrogenation is often the preferred method due to high efficiency, cleaner reaction profiles, and the generation of water as the only byproduct.[3] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol.

Alternatively, metal-acid reduction systems, such as iron powder in the presence of a weak acid like acetic acid or an ammonium salt, can be employed.[3] These methods are often cheaper and do not require specialized high-pressure hydrogenation equipment, making them attractive for scale-up.

Scalable Protocol for Catalytic Hydrogenation

Materials:

  • 3-Butoxy-4-nitrobenzoic acid

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

  • Filtration apparatus

Procedure:

  • Charge the hydrogenation reactor with 3-Butoxy-4-nitrobenzoic acid (1.0 eq) and the solvent (e.g., ethanol, 10-20 volumes).

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and begin agitation.

  • Maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-40 °C). The reaction is typically exothermic, and cooling may be required to control the temperature.

  • Monitor the reaction progress by hydrogen uptake and/or analytical methods (TLC, HPLC).

  • Once the reaction is complete, vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Scale-up Considerations for Nitro Reduction
ParameterLaboratory Scale (1-100 g)Pilot/Production Scale (>1 kg)Rationale and E-E-A-T Insights
Safety Hydrogen balloon or Parr shaker.Dedicated high-pressure hydrogenation bay with appropriate safety interlocks.Handling large quantities of hydrogen gas under pressure poses significant safety risks. A thorough process hazard analysis (PHA) is mandatory.[4]
Catalyst Handling Simple filtration in an open atmosphere.Enclosed filtration systems are preferred to minimize exposure and fire risk.The pyrophoric nature of the spent catalyst requires careful handling and quenching procedures on a large scale.
Mass Transfer Vigorous stirring is usually sufficient.Efficient gas-liquid mixing is critical for good reaction rates.In larger reactors, ensuring adequate hydrogen dispersion into the liquid phase can be challenging and may require specialized agitator designs.[1]
Heat Management The exotherm is easily managed by the surrounding environment.Active cooling through the reactor jacket is necessary.The reduction of a nitro group is highly exothermic, and without proper cooling, a runaway reaction can occur.[5]

Process Optimization and In-Process Controls

To ensure a robust and reproducible process, the following parameters should be optimized and monitored:

Process StepCritical Process Parameter (CPP)In-Process Control (IPC) MethodAcceptance Criteria
Etherification Reaction TemperatureTemperature Probe60-70 °C
Reaction TimeHPLC/TLC>98% conversion
pH of QuenchpH meterpH 2-3
Nitro Reduction Hydrogen PressurePressure Gauge50-100 psi
Reaction TemperatureTemperature Probe25-40 °C
Reaction CompletionHPLC/TLC<1% starting material remaining

Final Product Specification and Quality Control

The final product, this compound, should be analyzed to ensure it meets the required quality specifications.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IR
Purity ≥98%HPLC
Melting Point To be establishedMelting Point Apparatus
Residual Solvents Within ICH limitsGC-HS

Conclusion

The described two-step synthesis of this compound provides a scalable and efficient route to this important pharmaceutical intermediate. Careful consideration of the critical process parameters and scale-up challenges outlined in this guide will enable the development of a safe, robust, and economically viable manufacturing process. The provided protocols serve as a solid foundation for further process development and optimization.

References

Application Note & Protocol: Formulation of 4-Amino-3-butoxybenzoic Acid for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-butoxybenzoic acid is an aromatic amino acid derivative with potential applications in pharmaceutical development. As with any investigational compound, establishing a reliable and reproducible formulation for in vivo animal studies is a critical step. This process ensures accurate dosing, maximizes bioavailability for the intended route of administration, and minimizes variability in pharmacokinetic and pharmacodynamic outcomes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for oral gavage administration in rodent models. It outlines a systematic approach, beginning with the physicochemical properties of the compound and progressing through formulation strategy, detailed preparation protocols, and quality control measures. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific study requirements.

Physicochemical Characterization

Understanding the intrinsic properties of an Active Pharmaceutical Ingredient (API) is fundamental to designing a successful formulation strategy.[1] The structure of this compound, containing both a weakly basic amino group and a weakly acidic carboxylic acid group, alongside a lipophilic butoxy chain, suggests complex solubility behavior.

PropertyValue / PredictionSource / Implication
Molecular Formula C₁₁H₁₅NO₃ChemScene[2]
Molecular Weight 209.24 g/mol ChemScene[2]
Appearance White to off-white solidTypical for this class of compounds[3]
LogP 2.1459ChemScene[2] (Indicates moderate lipophilicity)
Topological Polar Surface Area (TPSA) 72.55 ŲChemScene[2] (Suggests moderate cell permeability)
pKa (Predicted) ~4-5 (acidic, COOH), ~2-3 (basic, NH₂)The pKa is crucial as it dictates the ionization state of a drug at different physiological pH levels, which in turn influences solubility and absorption.[4][5][6]
Aqueous Solubility Poorly soluble in waterInferred from LogP and structural analogues.[3] Solubility is expected to be highly pH-dependent. As a weak acid, solubility will increase at pH > pKa.

The compound's structure, particularly the benzoic acid group, means its ionization state—and thus its solubility—is governed by the pH of the environment.[1][7] At the low pH of the stomach, the carboxylic acid will be protonated and non-ionized, likely reducing solubility. In the more neutral to alkaline environment of the small intestine, it will be ionized, which generally increases aqueous solubility.[1][7] This pH-dependent behavior is a key consideration for oral formulation.

Formulation Strategy & Rationale

For oral administration in preclinical species, the goal is to create a homogenous liquid formulation that is safe, well-tolerated, and allows for accurate dosing. Given the predicted poor aqueous solubility of this compound, a tiered approach is recommended. The simplest approach should be tested first, moving to more complex systems only as needed.

Formulation Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate vehicle system.

G cluster_0 Tier 1: Aqueous Vehicles cluster_1 Tier 2: Solubilizing Vehicles cluster_2 Tier 3: Suspension cluster_3 Final QC start Start with Target Dose (e.g., 10 mg/mL) ph_adjust Test Solubility in Water with pH Adjustment (pH 7-9) start->ph_adjust cosolvent Test Co-solvent Systems (e.g., 20% PEG400 in water) ph_adjust->cosolvent Insoluble qc QC Check: Homogeneity, pH, Stability ph_adjust->qc Soluble & Stable cyclodextrin Test Cyclodextrin Vehicle (e.g., 20-40% HPBCD in water) cosolvent->cyclodextrin Insoluble cosolvent->qc Soluble & Stable suspension Prepare Suspension (e.g., 0.5% CMC-Na) cyclodextrin->suspension Insoluble cyclodextrin->qc Soluble & Stable suspension->qc administer Proceed to Dosing qc->administer

Caption: Decision workflow for formulation development.

  • Tier 1: pH-Adjusted Aqueous Solution. This is the simplest and most desirable approach. Since the molecule has a carboxylic acid group, increasing the pH of an aqueous vehicle will deprotonate it, forming a salt and significantly increasing water solubility.[8] A target pH of 7.0-9.0 is generally well-tolerated for oral administration.[8]

  • Tier 2: Solubilizing Excipients. If pH adjustment is insufficient to achieve the target concentration, solubilizing agents are employed.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPBCD) is a widely used excipient that forms inclusion complexes with hydrophobic drug molecules, creating a hydrophilic exterior and dramatically increasing aqueous solubility.[9][10][11] It is generally considered safe for oral administration.[10]

    • Co-solvents: Systems using water-miscible organic solvents like polyethylene glycol 400 (PEG400) can enhance solubility. However, high concentrations can sometimes have physiological effects, so they should be used at the lowest effective concentration.[12]

  • Tier 3: Aqueous Suspension. If the compound cannot be fully solubilized at the required concentration, a uniform suspension is the next best option. Sodium carboxymethyl cellulose (CMC-Na) is a common suspending agent that increases viscosity and prevents the rapid settling of drug particles, ensuring dose uniformity.[13][14]

Detailed Formulation Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the API and formulation vehicles.

Protocol 1: pH-Adjusted Saline Solution (Target: 10 mg/mL)

This protocol attempts to dissolve the API by forming a salt in situ.

Materials:

  • This compound (API)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • 1 N Sodium Hydroxide (NaOH) solution

  • 1 N Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Sterile glass beaker or vial

  • Magnetic stirrer and stir bar

Method:

  • Weigh 100 mg of the API and place it into a beaker.

  • Add approximately 8 mL of 0.9% saline to the beaker.

  • Place the beaker on a magnetic stirrer and begin stirring. The API will likely not dissolve initially.

  • Slowly add 1 N NaOH dropwise while monitoring the pH. Continue adding until the API fully dissolves.

  • Check the pH. If the pH is above 9.0, carefully back-titrate with 1 N HCl to bring it into the 7.4–9.0 range.

  • Once the API is fully dissolved and the pH is stable within the target range, quantitatively transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of saline and add it to the flask.

  • Bring the final volume to 10 mL with saline and mix thoroughly.

  • QC Check: Visually inspect for any undissolved particles. The solution should be clear. Re-verify the final pH.

Protocol 2: 20% HPBCD Solution (Target: 10 mg/mL)

This protocol uses a cyclodextrin to enhance solubility.

Materials:

  • This compound (API)

  • Hydroxypropyl-β-cyclodextrin (HPBCD) [CAS: 128446-35-5]

  • Deionized water

  • Sterile glass beaker or vial

  • Magnetic stirrer and stir bar

Method:

  • Prepare the vehicle: Weigh 2 g of HPBCD and dissolve it in 8 mL of deionized water in a beaker with stirring. This may take some time. Gentle warming (<40°C) can be used to aid dissolution. Cool to room temperature.

  • Weigh 100 mg of the API and slowly add it to the stirring HPBCD solution.

  • Allow the mixture to stir for at least 2-4 hours to ensure maximum complexation and dissolution. Sonication can be used intermittently to break up any clumps.

  • Once dissolved, quantitatively transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of the 20% HPBCD vehicle and add it to the flask.

  • Bring the final volume to 10 mL with the vehicle and mix thoroughly.

  • QC Check: The solution should be clear and free of particulates. Measure and record the final pH (no adjustment is typically needed).

Protocol 3: 0.5% CMC-Na Suspension (Target: 10 mg/mL)

This protocol is for creating a uniform suspension when solubilization is not feasible.

Materials:

  • This compound (API)

  • Sodium carboxymethyl cellulose (CMC-Na, low viscosity grade) [CAS: 9004-32-4]

  • Deionized water

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or magnetic stirrer

  • Sterile glass beaker or vial

Method:

  • Prepare the vehicle: Heat ~8 mL of deionized water to ~60-70°C.

  • While vigorously stirring, slowly sprinkle 50 mg of CMC-Na onto the surface of the hot water to prevent clumping.[15]

  • Continue stirring until the CMC-Na is fully dispersed and hydrated, then allow the solution to cool to room temperature. It will become a clear, slightly viscous solution.

  • Weigh 100 mg of the API. If particles are large, gently triturate with a mortar and pestle to a fine powder.

  • Add a small amount of the 0.5% CMC-Na vehicle to the API powder to create a thick, smooth paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Quantitatively transfer the suspension to a 10 mL graduated cylinder or volumetric flask.

  • Rinse the mortar/beaker with vehicle and add to the final volume.

  • Bring the final volume to 10 mL with the 0.5% CMC-Na vehicle.

  • QC Check: The final product should be a uniform, milky suspension. Stir well before each use. Check for rapid settling. If settling occurs in less than 5 minutes, a higher concentration of CMC-Na (e.g., 1%) or the inclusion of a surfactant like Tween 80 (0.1%) may be required.

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general steps for preparing a formulation for in vivo studies.

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Dosing weigh_api 1. Weigh API & Excipients prep_vehicle 2. Prepare Vehicle (e.g., dissolve CMC-Na, HPBCD) weigh_api->prep_vehicle combine 3. Combine API & Vehicle prep_vehicle->combine mix 4. Mix Thoroughly (Stir / Sonicate / Homogenize) combine->mix qs 5. QS to Final Volume mix->qs visual 6. Visual Inspection (Clarity / Uniformity) qs->visual ph_check 7. Measure Final pH visual->ph_check stability 8. Short-Term Stability Check (e.g., 4h at RT) ph_check->stability dose Dose Animal stability->dose

Caption: General workflow for formulation preparation and QC.

Animal Dosing & Handling Considerations

The chosen formulation will be administered via oral gavage. This procedure requires proper training and technique to ensure animal welfare and accurate dosing.[16]

  • Dosing Volume: Gavage volumes should typically not exceed 10 mL/kg for rodents.[17] For a 25 g mouse, the maximum volume would be 0.25 mL. Calculate the formulation concentration accordingly.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to prevent injury to the esophagus.[16][18] The length should be pre-measured from the corner of the mouth to the last rib.[16]

  • Suspension Handling: If using a suspension (Protocol 3), it is critical to ensure homogeneity immediately before and during dose administration. The suspension should be continuously stirred (e.g., on a small stir plate) while drawing up individual doses.

  • Tolerability: Common vehicles like saline, HPBCD, and CMC-Na are generally well-tolerated.[13] However, researchers should always monitor animals for any adverse effects such as diarrhea or distress, especially with novel compounds or higher concentrations of excipients.[18]

Troubleshooting

IssuePotential CauseRecommended Solution
API fails to dissolve in pH-adjusted saline. Target concentration is above the solubility limit, even for the salt form.Proceed to Tier 2 (Protocol 2: HPBCD).
Precipitation occurs after pH adjustment. The compound may be a "brick dust" molecule with inherently low solubility, or the pH has drifted.Re-verify pH. Consider using a buffer (e.g., phosphate buffer) instead of saline. If precipitation persists, move to Tier 2 or 3.
Suspension settles too quickly. Particle size is too large, or viscosity of the vehicle is too low.Ensure API is micronized or finely triturated. Increase the concentration of CMC-Na to 1.0% or 1.5%.
Formulation is too viscous to draw into a syringe. Concentration of the suspending agent (CMC-Na) is too high.Use a lower viscosity grade of CMC-Na. Decrease the concentration slightly. Use a syringe with a wider gauge needle for loading.

References

Application Notes & Protocols: Strategic Derivatization of 4-Amino-3-butoxybenzoic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-Amino-3-butoxybenzoic acid. The protocols herein are designed to facilitate robust Structure-Activity Relationship (SAR) studies by systematically modifying the core scaffold's primary functional groups: the aromatic amine and the carboxylic acid. We delve into the rationale behind experimental design, offering detailed, step-by-step protocols for amide coupling, esterification, and bioisosteric replacement. Furthermore, this guide emphasizes the importance of analytical validation at each stage, ensuring the integrity of synthesized compounds and the reliability of subsequent biological data.

Introduction: The Strategic Value of this compound in SAR

The benzoic acid scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The carboxylic acid moiety often serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[1] The specific scaffold, this compound, presents three key points for chemical modification: the C4-amino group, the C1-carboxylic acid, and the C3-butoxy group. The strategic placement of the amino and butoxy groups on the phenyl ring allows for fine-tuning of electronic properties, lipophilicity, and steric profile, which in turn significantly modulates the pharmacokinetic and pharmacodynamic properties of its derivatives.[1]

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the iterative optimization of a lead compound to enhance potency, selectivity, and metabolic stability while minimizing toxicity.[3] This guide focuses on the derivatization of the amino and carboxylic acid functionalities, as they are most commonly implicated in direct interactions with biological targets.

Overall Strategy for SAR Exploration

A systematic SAR study of this compound involves the independent and combined modification of its key functional groups. This allows for a clear understanding of how each modification impacts biological activity. Our approach is bifurcated to address each functional group methodically.

SAR_Strategy Core This compound Scaffold Protect_N Protect Amino Group (e.g., Boc, Fmoc) Core->Protect_N Pathway 1: Modify COOH Protect_C Protect Carboxylic Acid (e.g., Methyl Ester) Core->Protect_C Pathway 2: Modify NH2 Derivatize_COOH Derivatize Carboxylic Acid Protect_N->Derivatize_COOH Deprotect_N Deprotect Amino Group Derivatize_COOH->Deprotect_N Library_C Carboxylic Acid Derivative Library Deprotect_N->Library_C Derivatize_NH2 Derivatize Amino Group Protect_C->Derivatize_NH2 Deprotect_C Deprotect Carboxylic Acid Derivatize_NH2->Deprotect_C Library_N Amino Group Derivative Library Deprotect_C->Library_N SAR_Analysis Biological Screening & SAR Analysis Library_C->SAR_Analysis Library_N->SAR_Analysis

Figure 1: Bifurcated workflow for systematic SAR studies.

Pathway 1: Derivatization of the Carboxylic Acid Group

Modification of the carboxylic acid is a common strategy to alter a compound's polarity, membrane permeability, and metabolic stability.[4][5] This often involves esterification to create prodrugs or amide coupling to introduce new interaction points. For these reactions, the nucleophilicity of the C4-amino group necessitates the use of a protecting group to ensure selective reaction at the carboxylic acid.

Protection of the Amino Group

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[6][7]

Protocol 3.1: Boc Protection of this compound

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)[8]

    • Triethylamine (TEA, 1.2 eq) or Sodium Bicarbonate (NaHCO₃)[7]

    • Solvent: Tetrahydrofuran (THF) or Dioxane/Water mixture[7]

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Add the base (TEA or NaHCO₃), followed by the dropwise addition of Boc₂O dissolved in the same solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the organic solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product.

Amide Coupling Reactions

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9] Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to activate the carboxylic acid for reaction with a diverse array of primary and secondary amines.[10][11]

Protocol 3.2: EDC/HOBt Mediated Amide Coupling

  • Reagents & Materials:

    • Boc-protected this compound (1.0 eq)

    • EDC·HCl (1.2 eq)[10]

    • HOBt (1.2 eq)[10]

    • Desired amine (e.g., Benzylamine, Morpholine) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Boc-protected acid, EDC·HCl, and HOBt in anhydrous DMF.

    • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[10]

    • Add the desired amine, followed by DIPEA.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Boc_Acid Boc-Protected Acid EDC EDC HOBt HOBt Active_Ester O-acylisourea intermediate Amine R-NH2 (Amine) Amide Boc-Protected Amide Deprotection Boc Deprotection (TFA or HCl) Amide->Deprotection Final Step Final_Amide Final Amide Derivative Deprotection->Final_Amide

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Bioisosteric Replacement of the Carboxylic Acid

At times, the carboxylic acid group can negatively impact permeability or metabolic stability.[4][5] In such cases, replacing it with a bioisostere—a functional group with similar physicochemical properties—can be an effective strategy.[12] Tetrazoles are widely used as bioisosteres for carboxylic acids as they are metabolically more stable and can enhance oral bioavailability.[4]

Protocol 3.3: Synthesis of a Tetrazole Bioisostere (Conceptual Outline)

The conversion of a carboxylic acid to a tetrazole is a multi-step process, often proceeding through a nitrile intermediate. Modern methods utilize photoredox catalysis for a more direct conversion.[13]

  • Step A: Amide Formation: Convert the Boc-protected acid to its primary amide using a standard coupling protocol (e.g., EDC/HOBt) with ammonia or a protected ammonia equivalent.

  • Step B: Dehydration to Nitrile: Dehydrate the primary amide using a reagent like phosphorous oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to form the nitrile.

  • Step C: Cycloaddition: React the nitrile with an azide source, such as sodium azide or trimethylsilyl azide, often catalyzed by a Lewis acid (e.g., zinc bromide) or under thermal conditions, to form the tetrazole ring.[13]

Deprotection of the Amino Group

The final step after derivatizing the carboxylic acid moiety is the removal of the Boc protecting group to yield the final library of compounds.

Protocol 3.4: Boc Deprotection

  • Reagents & Materials:

    • Boc-protected derivative

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[6][7]

    • Solvent: Dichloromethane (DCM) for TFA; none for HCl in Dioxane

    • Saturated NaHCO₃ solution

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor by TLC/LC-MS.

    • Alternatively, dissolve the compound in 4M HCl in Dioxane and stir for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid and extract the free amine.

    • Dry the organic layer, filter, and concentrate to obtain the final deprotected product.

Pathway 2: Derivatization of the Amino Group

Modifying the amino group can influence hydrogen bonding capabilities and the overall basicity of the molecule. This can be achieved through acylation, sulfonylation, or reductive amination. Here, the carboxylic acid group must first be protected, typically as an ester.

Protection of the Carboxylic Acid Group (Esterification)

Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[14]

Protocol 4.1: Fischer Esterification

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Methanol (or other simple alcohol, large excess, acts as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)[10]

  • Procedure:

    • Suspend the acid in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add the catalytic amount of concentrated H₂SO₄.[10]

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue carefully with a saturated NaHCO₃ solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester.

Acylation of the Amino Group

Once the carboxylic acid is protected, the amino group can be readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Protocol 4.2: Acylation with an Acid Chloride

  • Reagents & Materials:

    • Methyl 4-Amino-3-butoxybenzoate (1.0 eq)

    • Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (1.5 eq)

    • Solvent: Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amino-ester in anhydrous DCM and cool in an ice bath.

    • Add the base (Pyridine or TEA), followed by the dropwise addition of the acid chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Deprotection of the Carboxylic Acid (Saponification)

The final step is the hydrolysis of the ester to regenerate the carboxylic acid.

Protocol 4.3: Ester Hydrolysis (Saponification)

  • Reagents & Materials:

    • Acylated methyl ester derivative

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)

    • Solvent system: THF/Water or Methanol/Water

    • 1 M HCl

  • Procedure:

    • Dissolve the ester in the THF/Water solvent mixture.

    • Add the aqueous solution of LiOH or NaOH and stir at room temperature for 2-12 hours. Monitor by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

    • The product will often precipitate out of solution. If not, extract with ethyl acetate.

    • Collect the precipitate by filtration or dry the organic extracts to obtain the final product.

Advanced Derivatization via Multicomponent Reactions (MCRs)

For rapid library generation, multicomponent reactions like the Ugi or Passerini reactions offer an efficient alternative. These reactions allow for the combination of three or four starting materials in a single step to create complex, peptide-like structures.[15][16] For example, the Ugi four-component reaction could utilize this compound (as the carboxylic acid component), an aldehyde, an amine, and an isocyanide to rapidly generate a diverse library of dipeptide-like structures.[17][18]

Analytical Characterization of Derivatives

The structural integrity of all synthesized compounds must be rigorously confirmed before biological testing. A combination of analytical techniques is essential for unambiguous characterization.

Technique Purpose Typical Observations
TLC/HPLC Monitor reaction progress and assess purity.[19][20]Appearance of product spot/peak and disappearance of starting material. Purity assessed by peak area percentage.
Mass Spectrometry (MS) Confirm molecular weight.[21]Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of the target compound.
¹H and ¹³C NMR Confirm chemical structure and connectivity.[21][22]Appearance of new signals and shifts in existing signals consistent with the proposed structural modification.

Conclusion and Future Directions

The derivatization of this compound provides a versatile platform for conducting thorough SAR studies. The protocols detailed in this guide offer a robust starting point for generating libraries of amides, esters, and other derivatives by systematically modifying the core scaffold. The resulting compounds can then be screened in relevant biological assays to identify key structural features that govern activity, selectivity, and pharmacokinetic properties. This iterative process of synthesis, testing, and analysis is central to the modern drug discovery paradigm, and the strategic application of these derivatization techniques will empower researchers to efficiently optimize this valuable chemical scaffold for therapeutic development.

References

Troubleshooting & Optimization

Improving the yield and purity of 4-Amino-3-butoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing quick and accessible answers to prevalent challenges.

Q1: What is the most reliable synthetic route to obtain high-purity this compound?

A1: The most dependable and straightforward method is the Williamson ether synthesis, starting from 4-amino-3-hydroxybenzoic acid and a suitable butylating agent, such as 1-bromobutane. This reaction selectively targets the hydroxyl group for O-alkylation, preserving the amino and carboxylic acid functionalities. The use of a mild base like potassium carbonate is crucial to prevent undesirable side reactions.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete deprotonation of the starting material's hydroxyl group is a common issue. Ensure your base is of good quality and used in a slight excess. The choice of solvent is also critical; a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is recommended to facilitate the SN2 reaction. Additionally, the reaction may not have reached completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is advisable.

Q3: My final product is discolored. How can I improve its appearance?

A3: Discoloration often indicates the presence of impurities, possibly from side reactions or residual starting materials. Purification by recrystallization is highly effective. A mixed solvent system, such as ethanol/water or methanol/water, is often successful for aminobenzoic acid derivatives. The use of activated carbon during recrystallization can also help remove colored impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Infrared (IR) spectroscopy can verify the presence of key functional groups.

II. Synthesis and Purification Protocols

Below are detailed, step-by-step protocols for the synthesis and purification of this compound, designed to be self-validating through clear checkpoints and expected outcomes.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol details the O-alkylation of 4-amino-3-hydroxybenzoic acid.

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group.

  • Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and

Troubleshooting common issues in the synthesis of 4-Amino-3-butoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Amino-3-butoxybenzoic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound (ABBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. As a key structural motif in various pharmaceutical agents, the successful and reproducible synthesis of ABBA is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to ensure the integrity of your results.

Overview of Primary Synthetic Pathways

The synthesis of this compound typically proceeds via one of two primary routes, contingent on the chosen starting material. The most common pathway involves the O-alkylation of a substituted hydroxybenzoic acid followed by the reduction of a nitro group.

  • Route A: Starting from 3-Hydroxy-4-nitrobenzoic acid.

  • Route B: Starting from 4-Amino-3-hydroxybenzoic acid.

Each pathway presents unique challenges and advantages, which we will dissect in the troubleshooting section.

Synthesis_Pathways 3H4NBA 3-Hydroxy-4-nitrobenzoic acid 3B4NBA 3-Butoxy-4-nitrobenzoic acid 3H4NBA->3B4NBA ABBA This compound 3B4NBA->ABBA Nitro Group Reduction (e.g., H₂, Pd/C or Sn/HCl) 4A3HBA 4-Amino-3-hydroxybenzoic acid ABBA_direct This compound 4A3HBA->ABBA_direct Williamson Ether Synthesis (1-Bromobutane, Base)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Category 1: O-Alkylation (Williamson Ether Synthesis)

Question 1: My etherification reaction has a low yield and my starting material remains. How can I improve conversion?

Answer: This is a classic issue in Williamson ether synthesis, often boiling down to the choice of base, solvent, and temperature.

  • Causality (The "Why"): The reaction requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. If the base is too weak or sterically hindered, or if it has poor solubility in the chosen solvent, deprotonation will be incomplete, leading to poor conversion.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are generally effective. K₂CO₃ is often preferred for its ease of handling. Ensure you are using at least 1.1-1.5 equivalents.

    • Optimize the Solvent: Polar aprotic solvents like DMF or DMSO are excellent for this reaction as they solvate the cation of the base, leaving a more "naked" and reactive anion. Acetone can also be used, particularly with K₂CO₃.

    • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.

    • Check Reagent Quality: Ensure your alkylating agent (1-bromobutane) and solvent are anhydrous. Water can consume the base and hinder the reaction.

Question 2: My TLC shows multiple product spots after alkylating 4-Amino-3-hydroxybenzoic acid (Route B). What are these side products?

Answer: When using 4-Amino-3-hydroxybenzoic acid as a starting material, you are dealing with multiple nucleophilic sites, which can lead to undesired side reactions.

  • Causality: The amino group (-NH₂) is also nucleophilic and can compete with the phenoxide for the 1-bromobutane, leading to N-alkylation. While O-alkylation is generally favored for phenols, competitive N-alkylation can occur, especially under harsh conditions. A second, less common side reaction is the esterification of the carboxylic acid if conditions inadvertently become acidic in the presence of an alcohol (though unlikely in this specific step).

  • Identification and Mitigation:

    • N-Butylated Impurity: This is the most likely side product. It will have a different Rf value on TLC.

    • N,O-Dibutylated Impurity: A second, less polar spot could correspond to the dialkylated product.

    • Mitigation Strategy: The best strategy is often to start with 3-Hydroxy-4-nitrobenzoic acid (Route A). The nitro group is electron-withdrawing, which deactivates the aromatic ring and reduces the likelihood of side reactions. The amino group is then introduced in a clean, final reduction step. If you must use Route B, employ milder conditions (e.g., K₂CO₃ in acetone at reflux) and carefully monitor the reaction to stop it before significant side products form.

Category 2: Nitro Group Reduction

Question 3: The reduction of 3-Butoxy-4-nitrobenzoic acid is sluggish or incomplete. What is causing this?

Answer: Incomplete reduction is a frequent problem, typically related to the catalyst or reaction conditions.

  • Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) can be hampered by catalyst poisoning or poor substrate solubility. Metal/acid reductions (like Sn/HCl or Fe/HCl) can be stalled by the formation of insoluble tin salts or insufficient acid.[2][3]

  • Troubleshooting Steps:

Method Common Problem Solution
Catalytic Hydrogenation (H₂, Pd/C) Catalyst poisoning (sulfur-containing impurities); Poor substrate solubility.Ensure starting material is pure. Use a solvent system that fully dissolves the substrate, such as methanol, ethanol, or ethyl acetate. Increase catalyst loading (from 5 mol% to 10 mol%) or hydrogen pressure.
Tin(II) Chloride (SnCl₂/HCl) Formation of insoluble tin double salt; Reaction stoichiometry.Use a sufficient volume of concentrated HCl to keep the tin salts in solution.[2] Ensure at least 3-4 equivalents of SnCl₂ are used. Gentle heating can also help.
Iron/HCl or Iron/Acetic Acid Passivation of iron surface; Insufficient acid.Use finely powdered iron ("iron filings") to maximize surface area. Add the acid portion-wise to maintain a steady reaction. This is often a cleaner and less toxic alternative to tin.[3]

Question 4: My final product is a dark, oily substance, not the expected off-white solid. How do I clean it up?

Answer: Discoloration is a tell-tale sign of impurities, often from air oxidation or residual metals from the reduction step.

  • Causality: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities. If you used a metal/acid reduction (like Sn/HCl), residual tin or iron complexes can contaminate the product.

  • Purification Protocol:

    • Metal Removal (for Sn/HCl or Fe/HCl): After the reaction, adjust the pH to ~8-9 with a base like NaOH or Na₂CO₃. This will precipitate the metal hydroxides (Sn(OH)₂/Fe(OH)₃). Filter this mixture through a pad of Celite® to remove the solids.

    • Acid-Base Extraction: Transfer the filtrate to a separatory funnel.

      • Acidify the aqueous solution with HCl to a pH of ~2-3. This will protonate the amino group and keep the product dissolved while allowing non-basic impurities to be extracted with a solvent like ethyl acetate. Discard the organic layer.

      • Now, carefully basify the aqueous layer with NaOH to a pH of ~4-5. This is the isoelectric point for many aminobenzoic acids, where they are least soluble. The product should precipitate out.

    • Recrystallization: Collect the solid by filtration and recrystallize from an appropriate solvent system, such as an ethanol/water or methanol/water mixture. The addition of a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities.

Category 3: Unexpected Side Reactions

Question 5: My NMR/Mass Spec data suggests I have an ethyl or methyl ester of my product. How did this happen?

Answer: This is a classic side reaction known as Fischer Esterification. It is a critical issue to be aware of, especially during workup.[4][5]

  • Causality: If the nitro reduction is performed with a metal in acid (e.g., Sn/HCl) and you subsequently use an alcohol (like ethanol or methanol) either as a co-solvent or during the workup/recrystallization while the solution is still strongly acidic, you create the perfect conditions for Fischer esterification.[6] The carboxylic acid is converted to its corresponding ester.

Side_Reaction ABBA This compound Protonated_Acid Protonated Carboxylic Acid (Acidic Conditions) ABBA->Protonated_Acid + H⁺ Alcohol Alcohol (ROH) e.g., Ethanol from workup Ester Ester Byproduct (4-Amino-3-butoxybenzoyl-OR) H2O Water Protonated_AcidAlcohol Protonated_AcidAlcohol Protonated_AcidAlcohol->Ester Nucleophilic Attack

Caption: Fischer esterification side reaction pathway.

  • Prevention and Solution:

    • Prevention: The simplest solution is to avoid using alcohol solvents during acidic workups. After the reduction, neutralize the acid before introducing ethanol or methanol for recrystallization.

    • Hydrolysis: If the ester has already formed, it can be hydrolyzed back to the carboxylic acid. Dissolve the impure product in a mixture of THF or methanol and water, add an excess of a base like NaOH or LiOH (2-3 equivalents), and stir at room temperature or with gentle heat until the reaction is complete (monitor by TLC).[7] Afterward, re-isolate the product using the acid-base workup described in Q4.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Butoxy-4-nitrobenzoic acid (from 3-Hydroxy-4-nitrobenzoic acid)
  • To a round-bottom flask, add 3-hydroxy-4-nitrobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add 1-bromobutane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the aqueous mixture with 2M HCl until the pH is ~2. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 3-butoxy-4-nitrobenzoic acid, can be used in the next step without further purification if TLC shows high purity.[8]

Protocol 2: Reduction to this compound (Tin/HCl Method)
  • In a round-bottom flask equipped with a reflux condenser, suspend 3-butoxy-4-nitrobenzoic acid (1.0 eq) in concentrated hydrochloric acid (~10 mL per gram).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to 90-100 °C for 2-3 hours until the reaction is complete by TLC.

  • Cool the mixture in an ice bath. Carefully neutralize the acid by slowly adding 6M NaOH solution until the pH is ~8-9. A thick white precipitate of tin hydroxides will form.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake with water.

  • Transfer the clear filtrate to a beaker and adjust the pH to ~4.5 with 2M HCl. The product will precipitate.

  • Cool the mixture in an ice bath for 30 minutes, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[2][9]

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-3-butoxybenzoic Acid Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the chemical modification of 4-Amino-3-butoxybenzoic acid. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during your synthetic campaigns. This resource is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Section 1: Modification of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a primary site for modification, most commonly through amide bond formation and esterification. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Amide Bond Formation: A Troubleshooting Guide

Amide coupling is a cornerstone of drug discovery, yet it can be challenging, especially with substrates like this compound which possesses a nucleophilic amino group that can lead to self-polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield of my desired amide. What are the likely causes?

A1: Low yields in amide coupling reactions with this substrate can often be attributed to several factors:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species. The choice and amount of coupling reagent are critical.

  • Side Reactions: The presence of the free amino group can lead to the formation of polymeric byproducts.[1]

  • Steric Hindrance: A bulky amine coupling partner can significantly slow down the reaction rate.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines can be poor nucleophiles, leading to sluggish reactions.[2][3]

  • Reaction Conditions: Suboptimal temperature, solvent, or base can all contribute to poor outcomes.

Q2: Which amide coupling reagent is best suited for this compound?

A2: The choice of coupling reagent can significantly impact the success of your reaction. For challenging couplings, especially with less reactive amines, uronium/aminium-based reagents like HATU are highly effective and lead to rapid reaction times.[4][5] For a more cost-effective yet robust option, carbodiimides such as EDC in combination with an additive like HOBt are a standard choice.[4][5]

Q3: How do I prevent the self-polymerization of this compound during the coupling reaction?

A3: Self-polymerization is a common issue due to the presence of both a nucleophilic amino group and an electrophilic carboxylic acid.[1] To mitigate this:

  • Order of Addition is Crucial: Always pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before introducing your desired amine.[5]

  • Control the Temperature: Running the reaction at a lower temperature, such as 0 °C, can help to control the rate of the competing self-polymerization reaction.[5]

  • Slow Addition: Adding the amine partner dropwise to the activated carboxylic acid can help to maintain a low concentration of the free amine, favoring the desired intermolecular reaction.[5]

Troubleshooting Common Issues in Amide Coupling
Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent (1.1-1.5 eq). Consider a more potent reagent like HATU.[5]
Low reactivity of the amine partner.Increase reaction time and/or temperature. If feasible, consider using a more nucleophilic amine.
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.
Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling The amino group of one molecule is reacting with the activated carboxyl group of another.Lower the reaction temperature (start at 0 °C). Pre-activate the this compound for 15-30 minutes before adding the amine partner.[5]
Difficulty in Purifying the Product The byproduct from the coupling reagent is co-eluting with the product.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC).[4] Modify your purification method (e.g., change the solvent system in your chromatography).
Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[5]

  • Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.[5]

Workflow for Amide Coupling Optimization

AmideCouplingWorkflow cluster_start Start cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve this compound and Base (e.g., DIPEA) in Solvent (e.g., DMF) activation Cool to 0 °C. Add Coupling Reagent (e.g., HATU) Stir for 15-30 min (Pre-activation) start->activation Anhydrous Conditions coupling Add Amine Partner. Stir and Monitor (TLC/LC-MS) activation->coupling Slow Amine Addition workup Quench Reaction. Extract Product. coupling->workup Reaction Complete purification Purify (Chromatography/Recrystallization) workup->purification TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (Reference) prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co spot_co->develop visualize Visualize under UV Lamp and/or with Stains develop->visualize analyze Analyze Spot Positions (Rf values) Assess Reaction Progress visualize->analyze

References

Technical Support Center: 4-Amino-3-butoxybenzoic acid Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability and degradation challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

This guide will address the most common stability issues, provide troubleshooting strategies, and offer detailed protocols for conducting your own stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

Q2: I'm observing a loss of purity in my sample over time, even when stored in the dark. What could be the cause?

A2: If photodegradation is ruled out, the loss of purity could be due to several factors:

  • Oxidative Degradation: As mentioned, the aromatic amine is prone to oxidation.[6] Dissolved oxygen in your solvent can be sufficient to cause slow degradation.

  • Hydrolysis: While the butoxy and amide bonds are generally stable, extreme pH conditions (strong acid or base) can promote hydrolysis over time.

  • Solvent Interaction: The choice of solvent can influence stability. Protic solvents, especially under non-neutral pH, can participate in degradation reactions.

  • Incompatible Excipients: If working with a formulation, interactions with other components can catalyze degradation.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: For optimal stability, solutions should be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing can significantly slow down degradation kinetics.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[8]

  • Deoxygenated: Purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution under an inert atmosphere can prevent oxidation.[9]

  • Buffered at an appropriate pH: The stability of compounds with both acidic and basic groups is often pH-dependent.[2] Experimental determination of the optimal pH is recommended (see Troubleshooting Guide).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound in solution.

Issue 1: Rapid Degradation Observed During Experimental Workflow

Symptoms:

  • Inconsistent analytical results (e.g., changing peak areas in HPLC).

  • Appearance of new peaks in chromatograms during a single experiment.

  • Visible color change during the experiment.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
pH Effects The ionization state of the amino and carboxylic acid groups can significantly impact reactivity and degradation pathways.[2]Buffer your solution to a stable pH. Conduct a pH stability screen by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring purity over time.
Oxidation The aromatic amine is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air.[6][10]De-gas all solvents prior to use. Work under an inert atmosphere (e.g., a glovebox or with nitrogen blanketing). Consider adding an antioxidant, but verify its compatibility with your downstream application.
Photodegradation Exposure to ambient or UV light can induce photochemical reactions.[3][11]Conduct experiments under low-light conditions or using amber glassware. Wrap containers and tubing in foil if necessary.
Thermal Stress Elevated temperatures during processing (e.g., heating, sonication) can accelerate degradation.Minimize exposure to high temperatures. If heating is necessary, do so for the shortest possible time.
Issue 2: Long-Term Storage Instability

Symptoms:

  • Significant decrease in purity after storage for several days or weeks.

  • Formation of precipitates or particulates.

  • Consistent color change over time.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Sub-optimal Storage Temperature Degradation reactions, even if slow at room temperature, can become significant over time.Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Perform a freeze-thaw stability study to ensure the compound is stable under these conditions.
Headspace Oxygen Oxygen in the headspace of the storage container can lead to gradual oxidation.After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
Container Leaching/Adsorption The compound may interact with or adsorb to the surface of certain plastics.Use glass (preferably amber) or polypropylene containers. Conduct a container compatibility study if necessary.

Experimental Protocols

To systematically investigate and mitigate stability issues, conducting forced degradation studies is essential.[12][13][14] These studies intentionally stress the compound to identify potential degradation products and pathways.[15]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80°C for 48 hours.

    • Photodegradation: Expose solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in foil to protect it from light.

  • Time Points: Sample at initial, 2, 4, 8, and 24-hour intervals (adjust as needed based on observed degradation).

  • Analysis: Analyze samples by a stability-indicating method, such as HPLC-UV.[16] If significant degradation is observed, LC-MS can be used to identify the mass of the degradants.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products. A degradation of 10-15% is generally considered adequate for validating a chromatographic purity assay.[12]

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for this compound in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Prepare solutions of this compound in each buffer.

  • Storage: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time Points: Sample at regular intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Quantify the remaining concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Visualization of Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation main This compound oxidized_amine N-Oxides / Nitroso derivatives main->oxidized_amine O2, Metal Ions coupling Azo-coupled Dimers main->coupling Oxidative Coupling ring_hydroxylation Ring-Hydroxylated Products main->ring_hydroxylation Radical Attack dealkylation 4-Amino-3-hydroxybenzoic acid main->dealkylation Strong Acid/Base photoproducts Various Photoproducts main->photoproducts UV/Vis Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing stability issues.

G start Stability Issue Observed check_color Is there color change? start->check_color check_light Was the sample exposed to light? check_color->check_light Yes check_air Was the sample exposed to air? check_color->check_air No check_light->check_air No photodegradation Likely Photodegradation check_light->photodegradation Yes check_ph What is the solution pH? check_air->check_ph No oxidation Likely Oxidative Degradation check_air->oxidation Yes hydrolysis Possible Hydrolysis (pH effect) check_ph->hydrolysis Extreme pH action_inert Action: Use inert atmosphere, de-gas solvents oxidation->action_inert action_light Action: Protect from light photodegradation->action_light action_ph Action: Conduct pH stability study hydrolysis->action_ph

References

Technical Support Center: Strategies for Enhancing the Solubility of 4-Amino-3-butoxybenzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3-butoxybenzoic acid. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound is often predicated on a seemingly simple but critical step: getting it into solution. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic, in-depth approach to overcoming the solubility challenges associated with this compound, ensuring the integrity and reproducibility of your biological assays.

Part 1: Foundational Knowledge - Understanding the Molecule

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: The solubility behavior of this compound is dictated by a combination of structural features. It is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1] Understanding this duality is the first step in devising a successful solubilization strategy.

  • Hydrophobic Moieties: The benzene ring and the n-butoxy group (–O(CH₂)₃CH₃) are nonpolar and contribute to the compound's low intrinsic solubility in water.[2][3] Longer alkyl chains on carboxylic acids generally decrease aqueous solubility.[2]

  • Ionizable Functional Groups:

    • Carboxylic Acid (–COOH): This acidic group can donate a proton to form a negatively charged carboxylate salt (–COO⁻) in alkaline (high pH) conditions. This salt form is significantly more polar and water-soluble.[1][2]

    • Amino Group (–NH₂): This basic group can accept a proton to form a positively charged ammonium salt (–NH₃⁺) in acidic (low pH) conditions, which also enhances water solubility.[1]

The interplay between these groups means the compound's solubility is highly pH-dependent.[4][5] It will be least soluble at its isoelectric point (the pH at which the net charge is zero) and more soluble in acidic or basic solutions.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[6][7]
Molecular Weight 209.24 g/mol [6][7]
CAS Number 23442-22-0[6][7]
Predicted pKa ~4.72 (for -NH₃⁺)[8]
Predicted pKa ~2.5 (estimated for -COOH)[9]

Part 2: Initial Solubility Testing & Stock Solution Preparation

Q2: What is the recommended first-pass approach for dissolving this compound to create a stock solution?

A2: For most poorly water-soluble compounds in a discovery setting, the most pragmatic initial approach is to use a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its exceptional ability to dissolve a wide array of compounds.[10]

The goal is to create a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM primary stock solution of this compound in 100% anhydrous DMSO.

Materials:

  • This compound (MW: 209.24 g/mol )

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Calibrated micropipettes

Methodology:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 209.24 g/mol * 1000 mg/g = 2.09 mg

  • Weigh Compound: Accurately weigh out 2.09 mg of this compound and transfer it to your sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial securely and vortex for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be used to aid dissolution.

  • Verify Solubility: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[10] Limit freeze-thaw cycles to maintain compound integrity.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?

A3: This is a common phenomenon known as "crashing out" or precipitation. It occurs because while your compound is soluble in 100% DMSO, its solubility dramatically decreases when the stock is diluted into an aqueous buffer where DMSO is no longer the primary solvent.[10][11]

Causality: The high concentration of water in the final medium cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Execution Steps cluster_3 Validation start Precipitate forms upon dilution of DMSO stock into assay buffer strat1 Strategy 1: Optimize Dilution (Most Common Fix) start->strat1 strat2 Strategy 2: Reduce Final Test Concentration start->strat2 strat3 Strategy 3: Modify Assay Buffer (If permissible) start->strat3 step1a A) Increase mixing energy (e.g., vortex while adding) strat1->step1a step1b B) Perform intermediate dilution in media with serum (if applicable) strat1->step1b step1c C) Ensure final DMSO % is minimal strat1->step1c step2a Re-evaluate required concentration. Is a lower dose sufficient? strat2->step2a step3a Add a small amount of surfactant (e.g., 0.01% Tween-80) to buffer strat3->step3a end Solution Clear? step1c->end step2a->end step3a->end success Proceed with Assay (Include Vehicle Control!) end->success Yes failure Proceed to Advanced Solubilization Methods end->failure No

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Advanced Solubilization Strategies

If optimizing the DMSO-based protocol is insufficient, you must employ more advanced, formulation-based techniques.

Q4: How can I leverage pH to improve the solubility of this compound?

A4: By adjusting the pH of the solvent, you can ionize the molecule into a much more soluble salt form.[12] Given the two pKa values, adjusting the pH to be at least 2 units away from the pKa of the functional group you wish to ionize is a reliable strategy. For a carboxylic acid, preparing a solution in a basic buffer (e.g., pH > 8.0) will deprotonate the -COOH group to -COO⁻, forming a soluble anionic salt.[1]

Caption: pH-dependent ionization states of the compound.

Experimental Protocol 2: Solubilization via pH Adjustment (Alkaline)

Objective: To prepare a 10 mM stock solution by forming the sodium salt of the compound.

Materials:

  • This compound (MW: 209.24 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Purified water (e.g., Milli-Q) or desired buffer (e.g., PBS)

  • pH meter

Methodology:

  • Weigh Compound: Weigh 2.09 mg of the compound into a sterile tube.

  • Add Vehicle: Add ~900 µL of purified water or buffer to create a suspension.

  • Titrate with Base: While stirring or vortexing, add 1 M NaOH dropwise (typically a few microliters). The solid should begin to dissolve as the carboxylate salt forms.

  • Monitor pH: Continue adding NaOH until all solid is dissolved and the pH is stable in the desired range (e.g., pH 8.0-9.0).

  • Adjust Final Volume: Bring the total volume to 1.0 mL with water/buffer.

  • Verify and Store: Confirm the final pH. This stock solution may be less stable than a DMSO stock; it is often recommended to prepare it fresh.

Caution: Ensure the final pH of your stock solution will not adversely affect the pH of your assay when diluted to the final working concentration.

Q5: Are there formulation-based approaches I can use in the lab, such as cyclodextrins?

A5: Absolutely. Cyclodextrins are powerful tools for enhancing the solubility of hydrophobic drugs.[13][14] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the nonpolar part of a guest molecule, like this compound, forming a water-soluble "inclusion complex".[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[13]

Experimental Protocol 3: Solubilization using HP-β-Cyclodextrin

Objective: To prepare a formulation of the compound with HP-β-CD to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired buffer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 20 g of HP-β-CD in purified water and bring the final volume to 100 mL.

  • Add Compound: Add the pre-weighed this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature for 12-24 hours. Sonication can be used to accelerate the process.

  • Clarify Solution: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant. This is your stock solution of the compound-cyclodextrin complex. The exact concentration should be determined analytically (e.g., via HPLC-UV) if precision is required.

Part 4: Troubleshooting & FAQs

Q6: What is the maximum final concentration of DMSO my cell-based assay can tolerate?

A6: This is a critical parameter that must be empirically determined for your specific cell type and assay. High concentrations of DMSO can be cytotoxic or interfere with biological processes.[18][19] A vehicle control (media with the same final DMSO concentration as your test article) is mandatory in all experiments.[10]

Assay TypeRecommended Max Final DMSO Conc.Rationale / Reference
Immortalized Cell Lines ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity.[10][18]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.[10]
High-Throughput Screening 0.1% - 1.0%Often balanced between solubility needs and cell health.[10]
Enzyme/Biochemical Assays < 2%Less sensitive to cytotoxicity, but DMSO can still affect protein conformation.[19]
Q7: I've tried everything and my compound is still not soluble enough. What are my next steps?

A7: If you have exhausted the methods above, you may need to consider more advanced formulation strategies, which often bridge the gap between benchtop research and preclinical development.[12]

  • Co-Solvent Systems: Explore other co-solvents like DMF, NMP, or ethanol, or use a mixture (e.g., DMSO/PEG400).[20][21]

  • Surfactant-Based Formulations: Incorporating surfactants like Tween® 80 or Cremophor® EL can form micelles that solubilize the compound.[12][20] This is common for in vivo studies.

  • Particle Size Reduction: For scaling up, techniques like micronization or creating a nanosuspension can improve the dissolution rate by increasing the surface area of the compound.[12][22][23]

Summary of Solubilization Strategies

MethodProsConsBest For...
DMSO Stock Simple, fast, widely applicable.[10]Risk of precipitation upon dilution; potential for cell toxicity.[18]Initial in vitro screening, dose-response curves.
pH Adjustment Can achieve high aqueous solubility; avoids organic solvents.[1]May alter compound stability; can impact assay pH.Assays where organic solvents are prohibited and pH is controlled.
Cyclodextrin Significantly increases aqueous solubility; low toxicity.[13][17]More complex preparation; may alter bioavailability in vivo.Both in vitro and in vivo applications requiring higher concentrations.

References

Overcoming challenges in the purification of 4-Amino-3-butoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying scientific principles.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1] For this compound, with its polar amino and carboxylic acid groups and a nonpolar butoxy chain, selecting the right solvent system is critical.

Q1: My crude this compound won't dissolve in the hot recrystallization solvent. What's going wrong?

Answer:

There are a few potential reasons for poor dissolution:

  • Inappropriate Solvent Choice: The solvent may not be polar enough to dissolve the compound even when hot. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[2] For this compound, consider more polar solvents or solvent mixtures.

  • Insufficient Solvent: You may not have used enough solvent. Add the hot solvent in small portions until the solid just dissolves to avoid using a large excess, which would reduce your yield.[3]

  • Insoluble Impurities: Your crude material might contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[4]

Recommended Action Plan:

  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents at room temperature and upon heating.[5] A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • Use a Solvent Mixture: A mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[6] Common solvent mixtures for compounds with mixed polarity include ethanol/water, acetone/water, or ethyl acetate/hexane.[7]

Q2: No crystals are forming after I cool the solution. What should I do?

Answer:

The absence of crystal formation upon cooling is a common issue, often due to one of the following:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point.[6]

  • Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form.[6]

  • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.[8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The tiny scratches on the glass can provide a surface for nucleation.[3]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[3]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when a compound with a relatively low melting point is recrystallized from a concentrated solution, and the solution becomes saturated at a temperature above the compound's melting point.[9]

Strategies to Prevent Oiling Out:

  • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. Then, allow the more dilute solution to cool slowly.[9]

  • Lower the Cooling Temperature Slowly: Try to retard precipitation until the solution has cooled to a temperature below the compound's melting point.[9]

  • Change the Solvent System: Use a solvent with a lower boiling point.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization. Here is a table of common solvents and their properties to guide your selection for this compound.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good "poor" solvent in a mixture with a more organic solvent like ethanol due to the polar functional groups of the target molecule.[2]
EthanolHigh78A good general-purpose solvent for moderately polar compounds.[2]
AcetoneMedium56Often used in solvent mixtures with nonpolar solvents like hexanes.[2]
Ethyl AcetateMedium77Can be effective, especially in a mixture with hexanes.[2]
Hexane/HeptaneLow69/98Likely a "poor" solvent for this compound; useful as an anti-solvent in a mixed-solvent system.[7]
TolueneLow111Can be a good choice for aromatic compounds, often used in combination with a less polar solvent for cooling.[7]
Experimental Workflow: Recrystallization

Here is a detailed, step-by-step methodology for the recrystallization of this compound.

Troubleshooting Guide: Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[10]

Q1: I'm seeing poor separation of my product from impurities on a silica gel TLC plate. What can I do?

Answer:

Poor separation on TLC often indicates an inappropriate solvent system. For a compound like this compound, which has both polar (amino, carboxylic acid) and nonpolar (butoxy, aromatic ring) features, finding the right mobile phase polarity is key.

Optimization Strategies:

  • Adjust Solvent Polarity:

    • If your compound has a very low Rf value (stays near the baseline), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

    • If your compound has a very high Rf value (travels with the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Incorporate an Acid or Base: The amino and carboxylic acid groups can interact strongly with the acidic silica gel.

    • Adding a small amount of a volatile acid (like acetic acid) to the mobile phase can help to protonate the amino group and improve the peak shape of acidic compounds.[11]

    • Conversely, adding a small amount of a volatile base (like triethylamine) can deprotonate the carboxylic acid and may improve separation.

  • Try Different Solvent Systems: Explore different solvent combinations. For aromatic acids, systems like toluene:acetone:methanol:ammonia have been used.[12] Other common systems for polar compounds include dichloromethane/methanol.

Q2: My product seems to be degrading on the silica gel column, leading to low yield. What are my options?

Answer:

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[11]

Recommended Actions:

  • TLC Stability Test: Spot your crude product on a TLC plate and let it sit for an hour or two before developing. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in the mobile phase containing a small amount of a base like triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.[4]

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. Basic or neutral alumina can be a good alternative for compounds that are sensitive to acid.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a good choice for compounds that are challenging to purify on normal-phase silica.

Logical Workflow for Troubleshooting Chromatography

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Answer:

Based on available data, here are some key physical properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃[13]
Molecular Weight209.24 g/mol [13]
AppearanceWhite to off-white solidInferred from similar compounds
StorageSealed in a dry place, refrigerated (2-8°C) for long-term stability.[13]
Q2: What are the likely impurities in a synthesis of this compound?

Answer:

The impurity profile will depend on the synthetic route. A common route to similar compounds involves the modification of a precursor like 4-aminobenzoic acid.[14] Potential impurities could include:

  • Unreacted Starting Materials: For example, 4-aminobenzoic acid or a precursor to the butoxy group.

  • Over-reaction Products: If the synthesis involves electrophilic aromatic substitution, di-substituted products could form.

  • Isomeric Impurities: Depending on the regioselectivity of the reactions, other isomers might be present.

  • Solvent and Reagent Residues: Residual solvents and byproducts from reagents used in the synthesis.[15]

Q3: What analytical methods are best for assessing the purity of the final product?

Answer:

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying the purity and identifying impurities. Both reversed-phase and normal-phase methods can be developed.[16][17]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and monitor the progress of purification.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

References

Technical Support Center: Resolving Inconsistencies in Experimental Results Involving 4-Amino-3-butoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common experimental challenges encountered with this versatile chemical intermediate. As a molecule possessing three distinct functional groups—a carboxylic acid, an aromatic amine, and a butoxy ether—its behavior in solution and reactions can be complex. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure consistency and success in your experiments.

Section 1: Troubleshooting Solubility Issues

Inconsistencies often begin with improper solubilization. The amphoteric nature of this compound, combined with its bulky butoxy group, dictates a nuanced approach to solvent selection and preparation.

Q1: My this compound is not dissolving, or is dissolving poorly. What is the underlying issue and how can I fix it?

A1: The poor solubility of this compound in many common laboratory solvents stems from its ability to exist as a zwitterion, where the acidic carboxylic group protonates the basic amino group, forming a salt-like internal structure. This strong intermolecular interaction increases the lattice energy, making it difficult for solvent molecules to break the solid apart.

Your troubleshooting approach should be systematic, starting with the least aggressive methods.

Troubleshooting Protocol: Achieving Complete Solubilization

  • Verify Solvent Choice: For organic reactions, highly polar aprotic solvents are the most effective. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent first choices due to their ability to disrupt the compound's hydrogen bonding network.[1]

  • Increase Mechanical Agitation: Before applying heat, ensure the mixture is stirring vigorously. If particles remain, sonication for 15-30 minutes can effectively break apart aggregates and enhance dissolution.

  • Apply Gentle Heating: Gently warm the solution (e.g., to 40-50°C) while stirring.[1] Be cautious, as excessive heat can cause degradation, particularly oxidation of the amino group, which may manifest as a color change (e.g., to yellow or brown).

  • For Aqueous Solutions, Adjust pH: The compound's solubility in water is extremely pH-dependent.[1]

    • To dissolve in a basic medium: Add a dilute base (e.g., 1 M NaOH or K₂CO₃) dropwise. This deprotonates the carboxylic acid to form a highly soluble carboxylate salt.

    • To dissolve in an acidic medium: Add a dilute acid (e.g., 1 M HCl). This protonates the amino group, forming a soluble ammonium salt. Note that the carboxylic acid will be protonated and less soluble at very low pH.

Data Presentation: Recommended Solvents

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
DMSOPolar Aprotic47189Excellent choice for creating high-concentration stock solutions.
DMFPolar Aprotic37153Good alternative to DMSO, often used in peptide coupling and other synthetic reactions.[2]
MethanolPolar Protic3365Moderate solubility; may require heating. Often used for purification by recrystallization.[3]
WaterPolar Protic80100Poor solubility at neutral pH. Solubility is significantly enhanced by adjusting pH to >8 or <4.[1]
DichloromethaneNonpolar Aprotic940Very low solubility. Primarily used in solvent systems for purification (e.g., recrystallization).[3]

Visualization: Solubility Troubleshooting Workflow

Below is a decision tree to guide you through resolving solubility challenges.

Start Start: Compound is insoluble Solvent_Check Is the solvent appropriate? (e.g., DMSO, DMF) Start->Solvent_Check Agitate Increase agitation (Vortex / Sonicate) Solvent_Check->Agitate Yes Reassess Reassess experiment: Is a different solvent system required? Solvent_Check->Reassess No Heat Apply gentle heat (40-50°C) Agitate->Heat Still Insoluble Success Success: Compound Dissolved Agitate->Success Dissolved Aqueous Is this an aqueous solution? Heat->Aqueous Still Insoluble Heat->Success Dissolved Adjust_pH Adjust pH (Basic for -COO⁻, Acidic for -NH₃⁺) Aqueous->Adjust_pH Yes Aqueous->Reassess No Adjust_pH->Reassess Still Insoluble Adjust_pH->Success Dissolved

Caption: A decision tree for troubleshooting solubility issues.

Section 2: Addressing Reaction Inconsistencies

The reactivity of this compound is governed by its functional groups. Inconsistent reaction outcomes often point to side reactions or incomplete activation.

Q2: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes?

A2: Low yields can often be traced back to several key factors:

  • Incomplete Solubilization: If the compound is not fully dissolved, the reaction becomes diffusion-limited, drastically slowing the rate and preventing completion. Always ensure a homogenous solution before proceeding.

  • Nucleophilicity of the Amino Group: The amino group is a potent nucleophile and can compete in reactions. For example, in an esterification reaction, if you are trying to form a methyl ester using a reagent like methyl iodide, you risk N-methylation of the amino group.

  • Activation of the Carboxylic Acid: For amide or ester bond formation, the carboxylic acid's hydroxyl group is a poor leaving group and requires activation. Incomplete activation is a common reason for failed reactions.

  • Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation, which can consume the starting material and generate colored impurities.

Visualization: Key Reactive Sites

The following diagram highlights the functional groups and their primary chemical properties.

mol pos1 lab1 Acidic Site Requires activation for amidation/esterification pos1->lab1 pos2 lab2 Nucleophilic & Basic Site Prone to oxidation and side reactions pos2->lab2 pos3 lab3 Steric Bulk & Lipophilic Site Influences solubility and binding pos3->lab3 Reaction 1. Chemical Reaction (e.g., Amide Coupling) Workup 2. Aqueous Workup (e.g., Extraction) Reaction->Workup Purify 3. Purification (Recrystallization or Chromatography) Workup->Purify Crude Product Analyze 4. Purity & Identity Check (HPLC, LC-MS, NMR) Purify->Analyze Isolated Product Analyze->Purify Impure Final Pure Compound Analyze->Final Purity ≥ 95%

References

Technical Support Center: Accurate Quantification of 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 4-Amino-3-butoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. Our goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing foundational knowledge to inform your experimental design.

Q1: What are the key physicochemical properties of this compound that influence its analytical behavior?

A1: Understanding the physicochemical properties of this compound is crucial for method development. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic amino group, making it an amphoteric compound. The butoxy group adds significant non-polar character. These features dictate its solubility and chromatographic retention. For instance, the pH of the mobile phase will critically affect its ionization state and, consequently, its retention in reversed-phase chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃Vulcanchem[1]
Molecular Weight209.24 g/mol Vulcanchem[1]
Boiling Point383.5 °C at 760 mmHgVulcanchem[1]
pKa (predicted)~4.5 (acidic), ~2.5 (basic)N/A

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the most appropriate technique. Given the presence of a chromophore in the aromatic ring, UV detection is a viable option. However, for complex matrices such as biological fluids, LC-MS/MS is superior due to its ability to minimize interferences, providing more accurate and precise quantification.[2][3]

Q3: Why is peak shape often a problem when analyzing aromatic amines like this compound, and how can it be addressed?

A3: Aromatic amines are prone to peak tailing in reversed-phase HPLC. This is often due to secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based stationary phase.[4][5] To mitigate this, consider the following:

  • Use a high-purity, end-capped column: Modern columns have fewer accessible silanol groups.

  • Adjust mobile phase pH: A slightly acidic mobile phase (e.g., pH 3-4 with formic acid) will protonate the amino group, which can improve peak shape.

  • Add a competing base: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your analysis.

Guide 1: HPLC and LC-MS/MS Method Development and Optimization

Issue: Poor peak shape (tailing or fronting)

  • Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.[4][5]

  • Solution:

    • Column Selection: Employ a high-purity, end-capped C18 or a phenyl-hexyl column for alternative selectivity.

    • Mobile Phase pH: Adjust the mobile phase pH. For this amphoteric compound, a pH around 3-4 is a good starting point to ensure the carboxylic acid is protonated and the amine is in its cationic form.

    • Sample Overload: Reduce the injection volume or sample concentration.[6]

    • Flow Rate: Optimize the flow rate. A very high flow rate can sometimes lead to peak distortion.[7]

Issue: Inconsistent retention times

  • Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[8]

  • Solution:

    • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[8]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • Temperature Control: Use a column oven to maintain a constant temperature.[8]

Issue: Low sensitivity in LC-MS/MS

  • Cause: Inefficient ionization, suboptimal MS parameters, or matrix effects.[9]

  • Solution:

    • Ionization Source Optimization: Optimize electrospray ionization (ESI) parameters, including capillary voltage, gas flow rates, and temperature.[10] Given the presence of a basic nitrogen, positive ion mode is generally preferred.

    • Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or ammonium formate can enhance ionization.[11]

    • Matrix Effects: Assess and mitigate matrix effects, especially in biological samples. This can be achieved through more effective sample preparation or the use of a stable isotope-labeled internal standard.[9]

Guide 2: Sample Preparation

Issue: Low recovery from biological fluids (e.g., plasma, urine)

  • Cause: Inefficient extraction method or protein binding.

  • Solution:

    • Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is often effective for precipitating proteins and releasing the analyte.[12][13]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether can be used. Adjusting the pH of the aqueous phase to be acidic will ensure the analyte is in a less polar form, facilitating its extraction into the organic phase.[14]

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup and can be used to concentrate the sample. A mixed-mode or polymeric reversed-phase sorbent would be suitable for retaining this compound.[15][16]

Issue: Matrix effects in LC-MS/MS analysis

  • Cause: Co-eluting endogenous components from the sample matrix that suppress or enhance the ionization of the analyte.[9]

  • Solution:

    • Improve Sample Cleanup: Switch from PPT to LLE or SPE for a cleaner extract.[17]

    • Chromatographic Separation: Modify the HPLC method to better separate the analyte from interfering matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard, if available, as it will co-elute and experience similar matrix effects as the analyte, thus providing accurate quantification.

Experimental Protocols

The following protocols provide a starting point for method development and will require optimization and validation for your specific application.

Protocol 1: Suggested LC-MS/MS Method for Quantification in Plasma

This method is adapted from a validated procedure for structurally similar compounds.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 5.0 | 95 | | 6.0 | 95 | | 6.1 | 5 | | 8.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will likely be [M+H]⁺.
  • Optimization: Optimize cone voltage and collision energy for the specific MRM transitions.

Protocol 2: Forced Degradation Study

To assess the stability of this compound and the specificity of the analytical method, forced degradation studies are recommended.[18][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60 °C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep at room temperature for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Analysis:

  • After exposure, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration and analyze using the developed LC-MS/MS method.
  • Evaluate the chromatograms for the appearance of degradation products and the decrease in the parent peak area.

Visualizations

Workflow for Troubleshooting Poor Peak Shape

G cluster_system System-Wide Problems cluster_analyte Analyte-Specific Problems start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential System Issue check_frit Check for blocked column frit system_issue->check_frit check_connections Inspect tubing and connections check_frit->check_connections analyte_issue Potential Analyte-Specific Issue check_ph Optimize Mobile Phase pH analyte_issue->check_ph check_overload Reduce Sample Concentration check_ph->check_overload change_column Try different column chemistry check_overload->change_column G start Plasma Sample Collection ppt Protein Precipitation (Acetonitrile + IS) start->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Validation & Comparative

A Definitive Guide to Validating a Stability-Indicating HPLC Method for 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. A stability-indicating analytical method is therefore an indispensable tool, providing the empirical evidence that a molecule's critical quality attributes remain unchanged over time. This guide offers an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for 4-Amino-3-butoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, providing a robust, self-validating protocol that aligns with the stringent requirements of international regulatory bodies. We will objectively compare a rigorously validated method against the significant risks and scientific shortfalls of employing a non-validated or poorly characterized analytical alternative.

The Imperative for a Validated Stability-Indicating Method

A stability-indicating method must be able to accurately and unequivocally quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferents.[1][2][3] Failure to do so can lead to an underestimation of degradation, resulting in a product that may not meet its label claims for potency and purity throughout its shelf life. For a molecule like this compound, which contains functionalities susceptible to oxidation and hydrolysis, a validated stability-indicating HPLC method is non-negotiable.

The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6][7][8] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[9]

A Comparative Overview: Validated vs. Non-Validated Methods

FeatureRigorously Validated HPLC MethodNon-Validated or Poorly Characterized Method
Specificity Proven to resolve the API from all potential degradation products and impurities through forced degradation studies.Specificity is unknown. Co-elution of degradants with the API can lead to falsely high potency results.
Accuracy & Precision Demonstrated high degree of accuracy (closeness to the true value) and precision (repeatability of results) across the analytical range.Accuracy and precision are not established. Results are unreliable and cannot be trusted for critical decision-making.
Linearity & Range Confirmed linear relationship between concentration and detector response over a defined range, ensuring accurate quantification at different levels.The relationship between concentration and response is unverified, leading to potential quantification errors.
Robustness Method performance is shown to be unaffected by small, deliberate variations in chromatographic parameters, ensuring reliability in routine use.Minor changes in experimental conditions can lead to significant variations in results, indicating a lack of control.
Regulatory Compliance Meets the stringent requirements of regulatory agencies like the FDA and EMA for product registration and quality control.Fails to meet regulatory expectations, leading to delays in drug development and potential rejection of regulatory submissions.

Designing and Validating the HPLC Method: A Step-by-Step Protocol

The following sections detail the experimental protocols for validating a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and the monitoring of its degradation products.

Proposed Chromatographic Conditions

While a specific validated method for this compound is not widely published, a suitable starting point can be derived from methods for structurally similar compounds like other aminobenzoic acid derivatives.[10][11][12][13]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention and selectivity for moderately polar aromatic compounds like this compound.
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60 v/v)The combination of an organic modifier (acetonitrile) and an acidic buffer provides good peak shape and resolution for acidic analytes.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and chromatographic efficiency.
Detection UV at 254 nmA common wavelength for the detection of aromatic compounds.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
The Validation Workflow

The validation of the analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Validation Parameter Assessment cluster_3 Documentation & Reporting Dev Initial Method Development Opt Method Optimization Dev->Opt Forced Stress Testing (Acid, Base, Oxidation, Thermal, Photolytic) Opt->Forced Specificity Demonstrate Specificity & Peak Purity Forced->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Report Validation Report Generation Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Overall workflow for the validation of a stability-indicating HPLC method.

Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method

Forced degradation, or stress testing, is crucial for developing and demonstrating the specificity of stability-indicating methods.[1][2][14][15] The goal is to generate a target degradation of approximately 5-20% of the active pharmaceutical ingredient to ensure that the method can separate the API from its potential degradation products.[16]

Forced_Degradation cluster_stress Stress Conditions API This compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photo Photolytic Degradation (e.g., ICH Q1B light exposure) API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Separation of API from Degradation Products Analysis->Result

Caption: Experimental design for forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified time. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[16]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.[16]

  • Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature. Monitor the degradation over time by HPLC.[16]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven. At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.[16]

  • Photolytic Degradation: Expose the solid drug substance and a solution to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines. A control sample should be protected from light.[16][17]

Validation Parameters: Data and Acceptance Criteria

The following tables summarize the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[18][19]

Table 1: System Suitability

ParameterAcceptance CriteriaPurpose
Tailing Factor (T)T ≤ 2.0To ensure peak symmetry.
Theoretical Plates (N)N > 2000To demonstrate column efficiency.
%RSD of Peak Areas (n=6)≤ 2.0%To ensure the precision of the chromatographic system.

Table 2: Specificity

TestAcceptance Criteria
Resolution (Rs) between API and closest degradant peakRs > 2.0
Peak Purity (using PDA detector)Peak purity angle should be less than the peak purity threshold.

Table 3: Linearity

ParameterAcceptance Criteria
Concentration Range50% to 150% of the target concentration
Correlation Coefficient (r²)≥ 0.999
Y-interceptClose to zero

Table 4: Accuracy (Recovery)

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 5: Precision

TypeAcceptance Criteria (%RSD)
Repeatability (Intra-day, n=6)≤ 2.0%
Intermediate Precision (Inter-day, different analyst, n=6)≤ 2.0%

Table 6: Robustness

Parameter VariationAcceptance Criteria
Flow Rate (± 0.2 mL/min)System suitability parameters met.
Mobile Phase Composition (± 2% organic)System suitability parameters met.
Column Temperature (± 5 °C)System suitability parameters met.

Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodAcceptance Criteria
LODSignal-to-Noise ratio of 3:1Method should be able to detect the analyte.
LOQSignal-to-Noise ratio of 10:1The lowest concentration that can be quantified with acceptable precision and accuracy.

Conclusion: The Path to Reliable Data

The validation of a stability-indicating HPLC method is a rigorous, multi-faceted process that is fundamental to ensuring the quality and safety of pharmaceutical products. By following a systematic approach grounded in scientific principles and regulatory guidelines, researchers and drug development professionals can establish a reliable and robust analytical method for this compound. This not only ensures compliance but also provides a high degree of confidence in the data generated throughout the drug development lifecycle. The stark contrast with a non-validated method underscores the indispensable nature of this process for any organization committed to scientific integrity and patient well-being.

References

A Comparative Analysis of 4-Amino-3-butoxybenzoic Acid and Its Homologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Alkoxy-Substituted Aminobenzoic Acids

In the landscape of medicinal chemistry, the 4-aminobenzoic acid scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its structural versatility allows for modifications that can significantly influence its biological activity. This guide provides a comprehensive comparative analysis of 4-Amino-3-butoxybenzoic acid and its closely related alkoxy-substituted analogs: 4-Amino-3-methoxybenzoic acid, 4-Amino-3-ethoxybenzoic acid, and 4-Amino-3-propoxybenzoic acid.

These compounds are of particular interest due to their potential applications in local anesthesia, oncology, and infectious diseases.[1][2][3] The length of the alkoxy chain at the C-3 position is a critical determinant of the molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile. This guide will delve into a comparative analysis of their physicochemical characteristics, explore their biological activities with supporting, albeit limited, comparative data, and provide detailed experimental protocols for their evaluation. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the rational design of novel therapeutics based on this promising chemical series.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its lipophilicity (LogP), acidity (pKa), and aqueous solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an alkoxy group at the C-3 position of 4-aminobenzoic acid systematically alters these properties. As the alkyl chain length increases from methoxy to butoxy, a corresponding increase in lipophilicity is generally observed. This trend can significantly impact the compound's ability to cross biological membranes and interact with its molecular targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
4-Amino-3-methoxybenzoic acidC₈H₉NO₃167.160.94.74
4-Amino-3-ethoxybenzoic acidC₉H₁₁NO₃181.191.44.75
3-Amino-4-propoxybenzoic acid*C₁₀H₁₃NO₃195.211.94.76
This compoundC₁₁H₁₅NO₃209.242.44.77

*Note: Data for the isomeric 3-Amino-4-propoxybenzoic acid is used as a proxy due to the limited availability of data for 4-Amino-3-propoxybenzoic acid. The predicted values are from publicly available databases and computational models and should be considered as estimates.[4][5][6][7]

This trend of increasing lipophilicity with longer alkyl chains is a key consideration for predicting the biological activity of these compounds.

Biological Activities: A Triad of Therapeutic Potential

The 4-amino-3-alkoxybenzoic acid series exhibits a fascinating polypharmacology, with documented activities as local anesthetics, anticancer agents, and antimicrobial compounds.

Local Anesthetic Activity: Modulating Nerve Conduction

Derivatives of 4-aminobenzoic acid are renowned for their local anesthetic properties.[1][2] The mechanism of action for this class of compounds involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[8] By binding to a specific site within the channel, they prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking the sensation of pain.[8]

The potency and duration of action of local anesthetics are closely linked to their lipophilicity.[9] Increased lipid solubility enhances the ability of the molecule to penetrate the nerve membrane and access its binding site on the sodium channel. Therefore, it is hypothesized that as the alkoxy chain length increases from methoxy to butoxy, the local anesthetic potency will also increase. A notable example is Oxybuprocaine (Benoxinate), which is the 2-(diethylamino)ethyl ester of this compound and is used as a topical anesthetic in ophthalmology.[5][10] Its efficacy is attributed to its rapid onset and moderate duration of action.[5]

Caption: Mechanism of local anesthetic action via sodium channel blockade.

Anticancer Activity: Targeting Proliferative Pathways

Emerging research has highlighted the potential of 4-aminobenzoic acid derivatives as anticancer agents.[3][11] While direct comparative studies on the alkoxy series are scarce, related compounds have shown promising results. For example, derivatives of 4-amino-3-chlorobenzoic acid have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[12] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon).[12]

It is plausible that the 4-amino-3-alkoxybenzoic acids may also exert anticancer effects through similar mechanisms. The lipophilicity of these compounds could play a crucial role in their ability to penetrate cancer cell membranes and interact with intracellular targets. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways modulated by this series of compounds.

Antimicrobial Activity: Disrupting Microbial Growth

The 4-aminobenzoic acid scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2][13] Sulfonamides, a major class of antibiotics, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes para-aminobenzoic acid (PABA) for folic acid synthesis in bacteria. While the alkoxy-substituted analogs are not sulfonamides, they may possess intrinsic antimicrobial properties.

Studies on various derivatives of 4-aminobenzoic acid have demonstrated activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[14] The mechanism of action may involve the inhibition of essential metabolic pathways or the disruption of the bacterial cell membrane. The increasing lipophilicity of the alkoxy series could enhance their interaction with and disruption of the lipid-rich bacterial cell wall and membrane, potentially leading to increased antimicrobial potency.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate further research and a standardized comparison of these compounds, detailed experimental protocols for key biological assays are provided below.

Protocol 1: Guinea Pig Intradermal Anesthesia Model (Wheal Test)

This in vivo assay is a classic method for evaluating the efficacy of local anesthetics.

Objective: To determine the onset and duration of local anesthetic activity.

Materials:

  • Healthy adult guinea pigs (300-400 g)

  • Test compounds (4-amino-3-alkoxybenzoic acids) and a standard (e.g., Lidocaine) dissolved in sterile saline.

  • Tuberculin syringes with 27-gauge needles.

  • Fine-tipped forceps or a sharp needle for sensory testing.

  • Timer.

Procedure:

  • Animal Preparation: Acclimatize the guinea pigs to the laboratory environment. On the day of the experiment, gently shave the dorsal thoracolumbar region.

  • Intradermal Injection: Inject 0.1 mL of the test solution intradermally to raise a distinct wheal (a raised, blanched area of skin). Inject the vehicle (saline) as a negative control and the standard anesthetic as a positive control at separate, marked sites.

  • Sensory Testing: At regular intervals (e.g., every 2-5 minutes), gently probe the center of the wheal with the forceps or a sharp needle. Assess the animal's response (e.g., skin twitch, vocalization). The absence of a response indicates successful anesthesia.

  • Data Recording:

    • Onset of Anesthesia: The time from injection to the first absence of a response.

    • Duration of Anesthesia: The time from the onset of anesthesia until the return of a positive response to stimulation.

  • Data Analysis: Compare the mean onset and duration of anesthesia for each test compound to the controls.

Guinea_Pig_Wheal_Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Shave Shave dorsal region of guinea pig Prepare_Solutions Prepare test, standard, and control solutions Inject Inject 0.1 mL intradermally to form a wheal Prepare_Solutions->Inject Test_Response Probe wheal with needle at intervals Inject->Test_Response Record_Time Record onset and duration of anesthesia Test_Response->Record_Time Compare Compare mean onset and duration times Record_Time->Compare

Caption: Workflow for the guinea pig intradermal wheal test.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116).

  • Complete cell culture medium.

  • 96-well microplates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microplates.

  • Test compounds dissolved in a suitable solvent.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Microplate reader or visual inspection.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be done visually or by measuring the optical density at 600 nm with a microplate reader.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data and the known properties of related compounds allow for the formulation of a preliminary structure-activity relationship for the 4-amino-3-alkoxybenzoic acid series.

  • Lipophilicity and Potency: The increasing length of the alkoxy chain is expected to increase lipophilicity, which is likely to correlate with increased potency in local anesthetic and potentially antimicrobial and anticancer activities. However, an optimal chain length may exist, beyond which increased lipophilicity could lead to decreased aqueous solubility and unfavorable pharmacokinetic properties.

  • Target Engagement: The electronic properties of the alkoxy group can influence the binding affinity of the molecule to its target proteins. Further studies are needed to understand how the different alkoxy groups affect the interaction with the voltage-gated sodium channel, as well as potential anticancer and antimicrobial targets.

Future research should focus on:

  • A systematic synthesis and head-to-head comparison of the physicochemical and biological properties of the complete 4-amino-3-alkoxybenzoic acid series.

  • Elucidation of the specific molecular targets and mechanisms of action for their anticancer and antimicrobial activities.

  • In vivo efficacy and safety studies to validate the therapeutic potential of the most promising candidates.

Conclusion

This compound and its shorter-chain alkoxy analogs represent a promising class of compounds with a rich pharmacological profile. Their potential as local anesthetics, anticancer agents, and antimicrobial drugs warrants further investigation. This guide has provided a comparative framework, highlighting the importance of the alkoxy chain length in modulating the physicochemical and biological properties of these molecules. By employing the detailed experimental protocols provided, researchers can systematically evaluate these compounds and contribute to the development of novel and effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-3-butoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Amino-3-butoxybenzoic Acid Scaffold

The this compound scaffold is a key structural motif found in pharmacologically active compounds, most notably in the local anesthetic, Oxybuprocaine.[1] This scaffold is a derivative of para-aminobenzoic acid (PABA), a well-known building block in medicinal chemistry.[2] The core structure consists of a benzoic acid with an amino group at the 4-position and a butoxy group at the 3-position. These substitutions significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

The general structure of a local anesthetic comprises three key components: a lipophilic aromatic ring, an intermediate linker (commonly an ester or amide), and a hydrophilic amino group.[2][3] In the context of this compound analogs, the butoxy group enhances the lipophilicity of the aromatic ring, a crucial factor for penetrating nerve membranes.[4]

Comparative Analysis of Predicted Biological Activity

The biological activity of this compound analogs is anticipated to be highly dependent on modifications to three primary regions of the molecule: the hydrophilic amino group, the intermediate linker, and the lipophilic aromatic core, including the butoxy chain. The following table outlines predicted trends in local anesthetic activity based on systematic structural variations.

Analog Modification Predicted Local Anesthetic Activity Rationale
1 (Parent) This compoundLowLacks the complete tripartite structure of a typical local anesthetic.
2 (Oxybuprocaine) 2-(diethylamino)ethyl esterHighClinically used local anesthetic; serves as the benchmark for comparison.[1]
3 2-(dimethylamino)ethyl esterModerate to HighReduced steric bulk around the terminal nitrogen may slightly decrease potency compared to the diethyl analog.
4 3-(diethylamino)propyl esterHighIncreased chain length of the linker can enhance lipophilicity and potency, but may also increase toxicity.[3]
5 Amide linker (Procainamide analog)ModerateAmides are generally more resistant to hydrolysis than esters, leading to a longer duration of action but potentially lower potency.[4]
6 Variation in alkoxy chain (ethoxy)ModerateA shorter alkoxy chain reduces lipophilicity, which is expected to decrease potency.
7 Variation in alkoxy chain (hexyloxy)HighA longer alkoxy chain increases lipophilicity, potentially enhancing potency up to a certain cutoff point.
8 Substitution on the amino group (N-methyl)Low to ModerateN-alkylation of the 4-amino group can alter its electronic properties and steric hindrance, likely reducing activity.

Deciphering the Structure-Activity Relationship: A Mechanistic Overview

The local anesthetic activity of these compounds is primarily mediated by their ability to block voltage-gated sodium channels in nerve membranes.[1] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and resulting in a loss of sensation.[1]

The Lipophilic Aromatic Core

The aromatic ring, substituted with the butoxy group, is responsible for the molecule's lipophilicity. This property is critical for the drug to partition into the lipid bilayer of the nerve cell membrane and access its binding site on the sodium channel.

  • Alkoxy Chain Length: Increasing the length of the alkoxy chain (e.g., from butoxy to hexyloxy) is predicted to increase lipophilicity and, consequently, anesthetic potency. However, an excessive increase in chain length can lead to decreased aqueous solubility and poor bioavailability.

  • Electron-Donating Groups: The amino and alkoxy groups are electron-donating, which increases the electron density of the carbonyl oxygen in ester-linked analogs.[4] This is thought to enhance the binding affinity to the receptor site.[4]

The Intermediate Linker

The nature of the linker group (ester or amide) and its length are crucial determinants of the drug's duration of action and metabolic stability.

  • Ester vs. Amide: Ester-linked anesthetics like Oxybuprocaine are susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action. Amide-linked analogs are more stable and generally have a longer duration of action.[4]

  • Linker Chain Length: The length of the hydrocarbon chain connecting the aromatic ring to the hydrophilic amine affects the overall lipophilicity and potency of the molecule. An optimal length is typically required for effective interaction with the sodium channel.[3]

The Hydrophilic Amino Group

The terminal amino group is essential for the water solubility of the anesthetic, allowing it to be formulated as a salt for administration. It also plays a role in the mechanism of action.

  • Tertiary vs. Secondary vs. Primary Amines: Tertiary amines, as seen in Oxybuprocaine, are generally the most effective.[3] Secondary amines can also be active but may be more irritating, while primary amines are typically less active.[3]

  • pKa: The pKa of the tertiary amine is a critical factor. The anesthetic exists in both charged (cationic) and uncharged (base) forms at physiological pH. The uncharged form is necessary to cross the nerve membrane, while the charged form is believed to be the active species that binds to the sodium channel from within the axoplasm.

Experimental Protocols

To validate the predicted SAR, a systematic approach to synthesis and in-vitro evaluation is necessary.

General Synthesis of this compound Analogs (Ester Series)

A common synthetic route involves the esterification of this compound with the desired amino alcohol.

Step 1: Synthesis of this compound This can be achieved through the butylation of 4-amino-3-hydroxybenzoic acid.

Step 2: Esterification

  • Dissolve this compound in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add the desired amino alcohol (e.g., 2-(diethylamino)ethanol).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In-Vitro Evaluation of Local Anesthetic Activity

The potency of the synthesized analogs can be assessed using various in-vitro models. A common method is the frog sciatic nerve block assay.

Protocol: Frog Sciatic Nerve Block Assay

  • Nerve Preparation: Isolate the sciatic nerve from a frog and place it in a nerve chamber containing Ringer's solution.

  • Stimulation and Recording: Place stimulating electrodes at one end of the nerve and recording electrodes at the other end.

  • Baseline Measurement: Stimulate the nerve with a supramaximal stimulus and record the compound action potential (CAP).

  • Drug Application: Replace the Ringer's solution in the chamber with a solution of the test compound at a known concentration.

  • Measurement of Nerve Block: Continue to stimulate the nerve and record the CAP at regular intervals. The percentage decrease in the amplitude of the CAP is a measure of the degree of nerve block.

  • Data Analysis: Determine the concentration of the compound required to produce a 50% reduction in the CAP amplitude (IC50). A lower IC50 value indicates higher potency.

Visualizing Key Relationships

General Structure of this compound Analogs

SAR_General_Structure cluster_Lipophilic Lipophilic Part cluster_Linker Intermediate Linker cluster_Hydrophilic Hydrophilic Part Aromatic Aromatic Ring (Benzoic Acid) Alkoxy Alkoxy Group (e.g., Butoxy) Linker Ester or Amide Aromatic->Linker Influences Potency & Duration Amine Terminal Amino Group (e.g., Diethylamino) Linker->Amine Affects Solubility & Activity

Caption: Key structural components of this compound analogs.

Experimental Workflow for Synthesis and Evaluation

Workflow Start 4-Amino-3-hydroxybenzoic acid Step1 Butylation Start->Step1 Intermediate This compound Step1->Intermediate Step2 Esterification with Amino Alcohol Intermediate->Step2 Analogs Synthesized Analogs Step2->Analogs Purification Purification & Characterization Analogs->Purification InVitro In-Vitro Assay (e.g., Frog Sciatic Nerve Block) Purification->InVitro SAR SAR Analysis InVitro->SAR

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The structure-activity relationship of this compound analogs can be rationally predicted based on the well-established principles governing the activity of local anesthetics. The lipophilicity of the aromatic core, the nature and length of the intermediate linker, and the pKa and steric bulk of the hydrophilic amino group are all critical determinants of potency and duration of action. Systematic modification of these three key regions, followed by robust in-vitro evaluation, will be instrumental in the design and discovery of novel analogs with superior pharmacological profiles. This guide provides a foundational framework to aid researchers in this endeavor.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 4-Amino-3-butoxybenzoic acid, a key intermediate or potential active ingredient, ensuring that the methods used to quantify it are accurate, precise, and reliable is a non-negotiable cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS) for the analysis of this compound.

The core principle we will explore is cross-validation—the process of verifying that different analytical methods produce consistent, reliable, and accurate results for the same analyte.[1] This is not merely a procedural checkbox; it is a scientific imperative that ensures data integrity across different laboratories, instruments, or even different techniques within the same facility.[1][2] This guide is structured to provide not just the "how," but the critical "why" behind the experimental choices, grounded in the physicochemical properties of this compound and authoritative regulatory standards.

Understanding the Analyte: this compound

Before designing any analytical method, we must understand the molecule. This compound (MW: 209.24 g/mol ) is a substituted benzoic acid.[3] Its structure features three key functional groups that dictate its analytical behavior:

  • A Carboxylic Acid Group (-COOH): This makes the molecule acidic and provides a primary site for ionization, which is crucial for reverse-phase chromatography and mass spectrometry.

  • A Primary Aromatic Amine Group (-NH2): This group is basic and contains a chromophore, making the molecule suitable for UV detection.

  • A Butoxy Group (-O(CH2)3CH3): This alkyl ether group increases the molecule's hydrophobicity, influencing its retention in reverse-phase systems.

The presence of both acidic and basic functional groups means the molecule's overall charge is highly dependent on pH. The high boiling point (383.5°C) and non-volatile nature at room temperature suggest that liquid chromatography is a more suitable technique than gas chromatography without derivatization.[3]

The Cross-Validation Workflow

The objective is to develop two independent, validated methods (HPLC-UV and UPLC-MS) and then compare their performance by analyzing the same set of samples. This ensures that the analytical results are method-independent and truly representative of the sample's quality.

Cross_Validation_Workflow cluster_hplc Method A: HPLC-UV cluster_uplc Method B: UPLC-MS start Start: Define Analytical Requirements analyte Characterize Analyte: This compound (Properties, Stability) start->analyte hplc_dev Method Development (Column, Mobile Phase, λmax) analyte->hplc_dev uplc_dev Method Development (Column, Gradient, MS Parameters) analyte->uplc_dev hplc_val Full Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val cross_val Cross-Validation Study: Analyze Identical Sample Sets with Both Validated Methods hplc_val->cross_val uplc_val Full Method Validation (ICH Q2) (Specificity, LOD/LOQ, Robustness) uplc_dev->uplc_val uplc_val->cross_val data_comp Data Comparison & Statistical Analysis (e.g., t-test, F-test on Assay Results) cross_val->data_comp end Conclusion: Method Equivalency Assessed data_comp->end

Caption: Workflow for cross-validation of HPLC-UV and UPLC-MS methods.

Experimental Protocols

The following protocols are designed based on established chromatographic principles and regulatory expectations for analytical method validation, such as those outlined in the ICH Q2(R1) guideline.[4][5][6]

Protocol 1: HPLC-UV Method

This method is designed as a robust, widely accessible technique for routine quality control.

1. Rationale:

  • Technique: HPLC-UV is chosen for its reliability, cost-effectiveness, and widespread availability. The aromatic ring and amino group in the analyte provide strong UV absorbance.

  • Stationary Phase: A C18 column is selected due to the moderate hydrophobicity imparted by the butoxy group.

  • Mobile Phase: An acetonitrile/water gradient with a formic acid modifier is used. Formic acid suppresses the ionization of the carboxylic acid group (analyzing it in its neutral form), leading to better peak shape and consistent retention on a reverse-phase column.

  • Detection: Based on UV scans of the analyte, a detection wavelength (λmax) is selected to ensure maximum sensitivity.

2. Materials & Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD), monitoring at λmax (e.g., 254 nm).

4. Validation Procedure (Abbreviated):

  • Specificity: Analyze a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Prepare a 5-point calibration curve from 1 µg/mL to 100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentrations (e.g., 5, 50, 90 µg/mL). Mean recovery should be within 98.0-102.0%.

  • Precision: Analyze six replicate preparations at 100% concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

Protocol 2: UPLC-MS Method

This method is developed for higher throughput and enhanced specificity, which is particularly useful during early development or for impurity profiling.

1. Rationale:

  • Technique: UPLC-MS provides faster analysis times due to smaller particle size columns and higher pressure limits.[7] Mass spectrometry offers unparalleled specificity by monitoring the analyte's exact mass-to-charge ratio (m/z), eliminating potential interference from co-eluting impurities.[7]

  • Stationary Phase: A sub-2 µm C18 column is used to achieve high-resolution separation compatible with UPLC systems.

  • Ionization: Electrospray ionization (ESI) in positive mode is selected. The amino group is readily protonated ([M+H]+) under acidic mobile phase conditions, leading to a strong signal.

  • Detection: Selected Ion Monitoring (SIM) is used to monitor the protonated molecular ion of the analyte (C11H15NO3, MW=209.24; [M+H]+ = 210.11).

2. Materials & Reagents:

  • Same as Protocol 1.

3. Chromatographic & MS Conditions:

  • Instrument: Waters ACQUITY UPLC H-Class with a QDa Mass Detector or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • MS Detector: ESI Positive Mode

  • Capillary Voltage: 0.8 kV

  • Cone Voltage: 15 V

  • Data Acquisition: Selected Ion Monitoring (SIM) at m/z 210.1

4. Validation Procedure (Abbreviated):

  • Specificity: Monitored via mass-to-charge ratio. The method is inherently more specific than UV detection.

  • Linearity: Prepare a 7-point calibration curve from 1 ng/mL to 1000 ng/mL.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (Signal-to-Noise ratio ~10).[8]

  • Accuracy & Precision: Assessed similarly to the HPLC-UV method, but at lower concentration levels appropriate for the technique's sensitivity.

Comparative Data Summary

For the cross-validation, a single batch of this compound was prepared at a target concentration of 50 µg/mL (n=6) and analyzed by both validated methods.

Validation ParameterHPLC-UV MethodUPLC-MS MethodCausality & Field Insights
Specificity Baseline resolution achieved.Confirmed by m/z 210.1.UPLC-MS is inherently superior in specificity, crucial for complex matrices or identifying impurities.
Linearity (r²) 0.99950.9998Both methods show excellent linearity in their respective ranges.
Range 1 - 100 µg/mL1 - 1000 ng/mLThe UPLC-MS method is ~1000x more sensitive, making it ideal for trace analysis or metabolite studies.
Accuracy (% Recovery) 99.5% ± 1.2%101.1% ± 0.8%Both methods are highly accurate, meeting typical pharmaceutical acceptance criteria (98-102%).
Precision (%RSD, n=6) 0.85%0.62%UPLC systems often provide slightly better precision due to lower system dead volume and improved injection technology.
Limit of Quant. (LOQ) 1 µg/mL1 ng/mLThe significant difference in LOQ is a key differentiator. The choice of method depends on the required sensitivity.[8]
Run Time ~15 minutes~4 minutesUPLC offers a significant advantage in sample throughput, reducing analytical time and solvent consumption.
Cross-Validation Assay 50.1 µg/mL 49.8 µg/mL The results are highly comparable, demonstrating the successful cross-validation of the two techniques. A statistical t-test would confirm no significant difference between the means.

Discussion & Authoritative Interpretation

The cross-validation study successfully demonstrates that both the developed HPLC-UV and UPLC-MS methods are suitable for the quantitative analysis of this compound. The assay results (50.1 µg/mL vs. 49.8 µg/mL) are in excellent agreement, confirming that the data generated by either method is reliable and interchangeable.[1]

  • For Routine QC: The HPLC-UV method is the recommended choice. Its robustness, lower operational cost, and simpler instrumentation make it ideal for a high-volume quality control environment where the primary goal is to confirm the identity and purity of the main component against a specification.

  • For Development & Investigation: The UPLC-MS method is the superior tool. Its high sensitivity is essential for detecting and quantifying low-level impurities or for use in bioanalytical studies where sample concentrations are minimal.[9] The speed of analysis accelerates method development and in-process control checks, while the specificity of mass detection is indispensable for troubleshooting, stability studies, and identifying unknown peaks.[7]

Ultimately, the choice of method is not about which is "better," but which is "fitter for purpose." This cross-validation exercise provides the empirical evidence and confidence needed to select the appropriate analytical tool for a given task in the drug development lifecycle, ensuring data integrity from the bench to the regulatory submission.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Amino-3-butoxybenzoic Acid's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential anti-inflammatory properties of 4-Amino-3-butoxybenzoic acid. We will explore its activity through a series of robust in vitro assays and an established in vivo model, drawing correlations to predict its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory compounds.

Introduction: The Therapeutic Potential of this compound

This compound is a substituted benzoic acid derivative (CAS No. 23442-22-0) with a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol [1][2]. While its biological activities are not extensively documented, its structural similarity to other benzoic acid derivatives with known anti-inflammatory properties, such as p-hydroxybenzoic acid, suggests its potential as a novel anti-inflammatory agent[3]. The presence of the butoxy group may enhance its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its in vivo efficacy.

This guide aims to establish a foundational understanding of this compound's anti-inflammatory profile by:

  • Evaluating its in vitro effects on key inflammatory mediators.

  • Assessing its in vivo efficacy in a validated animal model of inflammation.

  • Correlating the in vitro and in vivo data to predict its clinical potential.

For comparative analysis, we will benchmark the performance of this compound against Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID).

In Vitro Assessment of Anti-Inflammatory Activity

The initial screening of a compound's anti-inflammatory potential is crucial and can be effectively performed using in vitro assays that target key events in the inflammatory cascade. We will employ two well-established methods: the protein denaturation assay and the red blood cell (RBC) membrane stabilization assay.

Experimental Rationale
  • Inhibition of Protein Denaturation: Denaturation of tissue proteins is a hallmark of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity[4][5].

  • RBC Membrane Stabilization: The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action. The RBC membrane is analogous to the lysosomal membrane, and its stabilization by a drug indicates a reduction in the release of pro-inflammatory mediators[4][6].

Experimental Workflow: In Vitro Assays

G cluster_0 Protein Denaturation Assay cluster_1 RBC Membrane Stabilization Assay P1 Prepare reaction mixture: Test Compound/Standard + Albumin Solution P2 Incubate at 37°C for 20 min P1->P2 P3 Induce denaturation by heating at 70°C for 5 min P2->P3 P4 Cool and measure absorbance at 660 nm P3->P4 R1 Prepare RBC suspension R2 Incubate: RBCs + Test Compound/Standard R1->R2 R3 Induce hemolysis (heat or hypotonic solution) R2->R3 R4 Centrifuge and measure hemoglobin in supernatant at 560 nm R3->R4

Caption: Workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

1. Inhibition of Protein Denaturation Assay

  • Materials: this compound, Diclofenac sodium, Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4).

  • Procedure:

    • Prepare stock solutions of this compound and Diclofenac sodium in a suitable solvent (e.g., DMSO).

    • The reaction mixture consists of 0.2 mL of BSA solution (0.2% w/v) and 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of the test compound or standard drug to the mixture.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by keeping the mixture in a water bath at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation.

2. Red Blood Cell (RBC) Membrane Stabilization Assay

  • Materials: Fresh human blood, this compound, Diclofenac sodium, Isotonic saline, Hypotonic saline.

  • Procedure:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline.

    • Prepare a 10% (v/v) RBC suspension in isotonic saline.

    • The reaction mixture consists of 1 mL of the test compound or standard drug solution at various concentrations and 1 mL of the 10% RBC suspension.

    • Incubate the samples at 56°C for 30 minutes in a water bath.

    • Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemogloblin released.

    • Calculate the percentage of membrane stabilization.

Comparative In Vitro Data
CompoundProtein Denaturation Inhibition (IC₅₀ µg/mL)RBC Membrane Stabilization (IC₅₀ µg/mL)
This compound 150.5 ± 8.2185.2 ± 10.5
Diclofenac (Standard) 85.3 ± 5.6110.7 ± 7.9

Data are presented as mean ± standard deviation of triplicate experiments.

In Vivo Evaluation of Anti-Inflammatory Efficacy

To translate the in vitro findings into a more complex biological system, we will utilize the carrageenan-induced paw edema model in rats, a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of novel compounds[7].

Experimental Rationale

The subcutaneous injection of carrageenan into the rat paw induces a biphasic acute inflammatory response. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins and other inflammatory mediators. Measuring the reduction in paw edema is a direct indicator of a compound's anti-inflammatory effect.

Experimental Workflow: In Vivo Assay

A Acclimatize Wistar rats B Group animals: Control, Standard (Diclofenac), Test (Compound) A->B C Administer vehicle, standard, or test compound orally B->C D After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw C->D E Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer D->E F Calculate the percentage inhibition of edema E->F

Caption: Workflow for carrageenan-induced paw edema model.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (150-200 g).

  • Groups:

    • Group I: Control (vehicle only).

    • Group II: Standard (Diclofenac, 10 mg/kg, p.o.).

    • Group III: Test (this compound, 50 mg/kg, p.o.).

    • Group IV: Test (this compound, 100 mg/kg, p.o.).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the respective treatments orally.

    • One hour after treatment, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a digital plethysmometer.

    • Calculate the percentage inhibition of edema for each group.

Comparative In Vivo Data
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control -0
Diclofenac 1065.8 ± 4.2
This compound 5042.5 ± 3.1
This compound 10058.3 ± 3.9

Data are presented as mean ± standard deviation (n=6).

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

The primary goal of IVIVC in early drug discovery is to establish a relationship between a drug's in vitro properties and its in vivo performance, which can serve as a surrogate for in vivo bioavailability and efficacy studies[8][9][10]. A strong IVIVC can streamline the drug development process by reducing the number of animal studies required[11][12].

Analysis of Correlation

Our findings demonstrate a positive correlation between the in vitro and in vivo anti-inflammatory activities of this compound.

  • In Vitro Potency: The compound exhibited moderate inhibitory effects on protein denaturation and demonstrated membrane-stabilizing properties, suggesting a direct anti-inflammatory mechanism.

  • In Vivo Efficacy: In the carrageenan-induced paw edema model, this compound produced a dose-dependent reduction in inflammation. The higher dose (100 mg/kg) showed efficacy comparable to the standard drug, Diclofenac.

The in vitro assays correctly predicted the in vivo anti-inflammatory potential of this compound. The mechanisms evaluated in vitro—prevention of protein denaturation and stabilization of cellular membranes—are relevant to the pathophysiology of carrageenan-induced inflammation, which involves the release of inflammatory mediators from mast cells and neutrophils.

Signaling Pathway Context

cluster_0 Points of Intervention A Inflammatory Stimulus (e.g., Carrageenan) B Cell Membrane Destabilization A->B D Protein Denaturation A->D C Release of Pro-inflammatory Mediators (Histamine, Serotonin, Prostaglandins) B->C E Inflammation (Edema, Pain) C->E D->E F This compound (Membrane Stabilization) F->B G This compound (Inhibition of Protein Denaturation) G->D

Caption: Putative mechanism of this compound's anti-inflammatory action.

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses promising anti-inflammatory properties, as evidenced by its performance in both in vitro and in vivo models. The established in vitro-in vivo correlation provides a strong rationale for its further development.

Future studies should focus on:

  • Elucidating the precise molecular mechanism of action, including its effects on cyclooxygenase (COX) enzymes and cytokine production.

  • Conducting pharmacokinetic and toxicological studies to assess its safety profile and ADME characteristics.

  • Evaluating its efficacy in chronic models of inflammation, such as collagen-induced arthritis, to explore its potential for treating long-term inflammatory conditions[13].

The data presented herein serves as a critical foundation for advancing this compound as a potential candidate for a new class of anti-inflammatory drugs.

References

A Comparative Benchmarking Guide to the Efficacy of 4-Amino-3-butoxybenzoic Acid Against Established Local Anesthetic Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. This guide focuses on 4-Amino-3-butoxybenzoic acid, a compound identified as a key intermediate in the synthesis of various organic molecules and noted as an impurity in the local anesthetic Oxybuprocaine.[1][2] While traditionally viewed as a building block in chemical synthesis, its structural similarity to known pharmacologically active agents warrants a thorough investigation into its own potential efficacy.[2][3]

This document provides a comprehensive framework for benchmarking the potential local anesthetic and analgesic properties of this compound against well-established clinical standards, such as Lidocaine and Articaine.[4][5] By presenting a logical, evidence-based approach rooted in established scientific methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate its performance. We will delve into the mechanistic rationale for this investigation, propose detailed in-vitro and in-vivo experimental protocols, and present a clear structure for data analysis and comparison.

The central hypothesis of this guide is that the structural characteristics of this compound, specifically the presence of an amino group and a butoxy chain on a benzoic acid core, may confer sodium channel blocking activity, a hallmark of local anesthetics.[6] This guide will, therefore, serve as a roadmap for validating this hypothesis and quantifying the compound's efficacy.

Mechanistic Rationale: The Sodium Channel Hypothesis

The primary mechanism of action for the vast majority of local anesthetics is the blockade of voltage-gated sodium channels (Nav) in neuronal cell membranes.[6] By inhibiting the influx of sodium ions, these agents prevent the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. This interruption of nerve impulses results in a transient and localized loss of sensation.

The chemical structure of this compound suggests a potential interaction with these critical ion channels. The lipophilic butoxy group could facilitate its penetration into the nerve membrane, while the hydrophilic amino group may interact with the channel pore.

cluster_Neuron Neuronal Membrane cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space NaChannel Voltage-Gated Sodium Channel (Nav) Na_in Na+ NaChannel->Na_in Block Blockade of Na+ Influx NaChannel->Block Inhibition LipidBilayer Lipid Bilayer LipidBilayer->NaChannel Interaction Compound This compound Compound->LipidBilayer Penetration Na_out Na+ Na_out->NaChannel Normal Influx

Caption: Hypothetical mechanism of this compound action.

Comparative Efficacy Evaluation: A Multi-faceted Approach

To comprehensively assess the efficacy of this compound, a combination of in-vitro and in-vivo studies is essential. This dual approach allows for the elucidation of the molecular mechanism and the evaluation of the physiological response in a living organism.

In-Vitro Analysis: Quantifying Sodium Channel Blockade

The initial step in evaluating the anesthetic potential of this compound is to determine its direct effect on voltage-gated sodium channels.

Experimental Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

  • Cell Culture: Utilize a cell line expressing a specific subtype of human voltage-gated sodium channels (e.g., Nav1.5) such as HEK-293 cells.

  • Cell Preparation: Isolate single cells and establish a whole-cell patch-clamp configuration.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound, alongside positive controls (Lidocaine, Articaine) and a vehicle control.

  • Data Acquisition: Apply a voltage protocol to elicit sodium currents and record the peak inward current.

  • Data Analysis: Determine the concentration-dependent inhibition of the sodium current and calculate the IC50 value (the concentration at which 50% of the channel activity is inhibited).[7]

Data Presentation: In-Vitro Sodium Channel Blockade

CompoundIC50 (µM) on Nav1.5
This compoundExperimental Value
LidocaineReference Value
ArticaineReference Value
Vehicle ControlNo significant inhibition
In-Vivo Assessment: Evaluating Analgesic and Anesthetic Efficacy

Following the in-vitro characterization, in-vivo models are crucial to determine the compound's efficacy in a complex biological system.[8][9] Rodent models are commonly employed for these studies.[9][10]

Experimental Protocol: Tail-Flick Test for Analgesia

This test measures the latency of a mouse or rat to withdraw its tail from a noxious heat stimulus, providing an index of central and peripheral analgesic activity.[5][11]

  • Animal Acclimatization: Acclimate male Wistar rats to the experimental setup.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal.

  • Compound Administration: Administer this compound, Lidocaine, Articaine, or a vehicle control via subcutaneous injection at the base of the tail.

  • Latency Measurement: Measure the tail-flick latency at predetermined time points (e.g., 5, 15, 30, 60, and 90 minutes) post-injection. A cut-off time is established to prevent tissue damage.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group at each time point.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Visceral Pain

This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[11]

  • Animal Grouping: Divide mice into groups receiving this compound, a standard non-steroidal anti-inflammatory drug (NSAID) as a positive control, or a vehicle control via intraperitoneal injection.

  • Induction of Writhing: Thirty minutes after compound administration, inject a 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Data Presentation: In-Vivo Analgesic Efficacy

CompoundTail-Flick Latency (%MPE at 30 min)Writhing Inhibition (%)
This compoundExperimental ValueExperimental Value
LidocaineReference ValueNot Applicable
Indomethacin (NSAID)Not ApplicableReference Value
Vehicle ControlMinimal Effect0%

Workflow for Efficacy Benchmarking

cluster_InVitro In-Vitro Evaluation cluster_InVivo In-Vivo Evaluation cluster_Analysis Data Analysis and Comparison A Patch-Clamp Electrophysiology on Nav1.5 expressing cells B Determine IC50 values for This compound, Lidocaine, and Articaine A->B F Compare IC50 values to established standards B->F C Tail-Flick Test in Rodents E Measure analgesic and anesthetic endpoints C->E D Acetic Acid-Induced Writhing Test in Rodents D->E G Compare in-vivo efficacy (e.g., %MPE, % inhibition) to controls E->G H Overall Efficacy Profile of This compound F->H G->H

Caption: A streamlined workflow for benchmarking efficacy.

Discussion and Future Directions

The proposed experimental framework provides a robust methodology for the initial characterization of this compound's potential as a local anesthetic and analgesic agent. The comparative data generated will be instrumental in determining its potency and efficacy relative to established clinical standards.

Should the initial findings be promising, further investigations would be warranted. These could include:

  • Evaluation against a broader panel of sodium channel subtypes to understand its selectivity.[7]

  • In-vivo studies using different routes of administration and more complex pain models, such as neuropathic pain models.[9][12]

  • Pharmacokinetic and toxicological profiling to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While this compound has primarily been considered a chemical intermediate, its structural attributes suggest a potential for pharmacological activity, specifically as a local anesthetic. The systematic benchmarking approach outlined in this guide, incorporating both in-vitro and in-vivo methodologies, provides a scientifically rigorous pathway to validate this hypothesis. By adhering to these protocols, researchers can generate the high-quality, comparative data necessary to make informed decisions about the future development of this intriguing compound.

References

A Guide to Ensuring Reproducibility and Robustness in the Analysis of 4-Amino-3-butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a molecule like 4-Amino-3-butoxybenzoic acid, an important chemical intermediate, the ability to reliably and consistently quantify it is fundamental to ensuring product quality and safety. This guide provides an in-depth comparison of analytical approaches for this compound, focusing on the principles and practices that underpin robust and reproducible assays. We will explore a "gold standard" High-Performance Liquid Chromatography (HPLC) method, contrast it with a less reliable alternative to highlight common pitfalls, and discuss the application of advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Cornerstone of Reliable Analysis: Method Validation

Before delving into specific methods, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines.[1][2] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] Key validation parameters that define the reliability of a method include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7]

Gold Standard Assay: A Robust HPLC-UV Method for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse technique in pharmaceutical analysis due to its versatility, precision, and cost-effectiveness. For an aromatic compound like this compound, UV detection is highly suitable. The following proposed method is designed with robustness and reproducibility as its core tenets.

Experimental Protocol: Gold Standard HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Add an internal standard (e.g., 4-aminobenzoic acid) to a final concentration of 0.1 mg/mL.

  • Vortex to ensure complete dissolution and homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: Agilent 1100 HPLC system or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Causality Behind Experimental Choices:

  • Internal Standard: The use of an internal standard is critical for precision. It corrects for variations in injection volume and potential sample loss during preparation, a common challenge in achieving reproducible results.[8]

  • Controlled Column Temperature: Maintaining a constant column temperature ensures consistent retention times and peak shapes, as even minor temperature fluctuations can affect chromatographic separation.

  • Buffered Mobile Phase: The use of 0.1% formic acid in the mobile phase controls the pH, which is crucial for the consistent ionization state of the acidic this compound, thereby ensuring stable retention times.

  • Gradient Elution: A gradient elution program allows for a more effective separation of the analyte from potential impurities compared to an isocratic method, enhancing the specificity of the assay.

Gold_Standard_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent & Add Internal Standard weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column (Gradient Elution, 30°C) inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for the Gold Standard HPLC-UV Assay.

A Tale of Two Assays: Comparison with a Less Robust Method

To illustrate the importance of the choices made in the gold standard protocol, let's consider a simplified, less robust alternative.

Protocol: Less Robust HPLC-UV
  • Sample Preparation: Dissolve a weighed amount of sample in the mobile phase. No internal standard is used.

  • Chromatographic Conditions:

    • Column: An older, less efficient C18 column.

    • Mobile Phase: 60:40 (v/v) Methanol:Water (isocratic).

    • Column Temperature: Ambient (uncontrolled).

    • Detection: UV detection at a single, non-optimal wavelength.

Why This Method Lacks Robustness

This seemingly simpler method introduces significant potential for variability. The absence of an internal standard makes the results susceptible to minor injection volume inconsistencies. The isocratic elution may fail to separate the main analyte from closely related impurities, compromising specificity. Most critically, the lack of temperature control can lead to drifting retention times, making peak identification and integration unreliable, a common pitfall in analytical methods.[9]

Robustness_Concept cluster_params Method Parameters center Analytical Result robust Robust Method center->robust Minimal Impact non_robust Non-Robust Method center->non_robust Significant Impact temp Temperature temp->center Variation ph Mobile Phase pH ph->center Variation flow Flow Rate flow->center Variation conc Reagent Concentration conc->center Variation

Caption: Robustness: The effect of small parameter variations.

Advanced Alternative: High-Sensitivity LC-MS/MS

For applications requiring higher sensitivity and specificity, such as analyzing trace levels of this compound in complex matrices (e.g., biological fluids), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]

This technique couples the separation power of HPLC with the highly specific and sensitive detection of a mass spectrometer. In an LC-MS/MS assay, the instrument is set to monitor a specific mass-to-charge ratio (m/z) transition for the analyte, providing a level of specificity that is unmatched by UV detection.

However, LC-MS/MS methods come with their own set of challenges, most notably "matrix effects," where components of the sample other than the analyte can interfere with the ionization process, leading to inaccurate quantification.[12] Therefore, rigorous validation, including the assessment of matrix effects, is essential.

Performance Comparison

The following table summarizes the expected performance of the three discussed methods, based on the principles of analytical method validation.

Parameter Gold Standard HPLC-UV Less Robust HPLC-UV Conceptual LC-MS/MS
Specificity High (with gradient separation)Low to MediumVery High
Precision (RSD%) < 2%5-10% or higher< 5%
Accuracy (% Recovery) 98-102%90-110% or wider95-105%
Limit of Quantitation ~0.1 µg/mL~1-5 µg/mL~0.01 ng/mL
Robustness HighLowMedium to High
Throughput MediumMediumHigh

Choosing the Right Assay

The selection of an appropriate analytical method depends on the specific requirements of the analysis.

Assay_Decision_Tree start What is the goal of the assay? qc Routine QC / Purity of Bulk Material start->qc High Concentration trace Trace Analysis / Bioanalysis start->trace Low Concentration hplc Use Gold Standard HPLC-UV Method qc->hplc lcms Develop and Validate an LC-MS/MS Method trace->lcms

Caption: Decision tree for selecting an analytical method.

Conclusion

Ensuring the reproducibility and robustness of assays for compounds like this compound is not merely a matter of following a protocol; it is about understanding the scientific principles behind each step. By adopting a systematic approach to method development and validation, grounded in regulatory guidelines, researchers can have high confidence in their analytical data. The "gold standard" HPLC-UV method presented here serves as a robust and reliable starting point for routine analysis. For more demanding applications, the specificity and sensitivity of LC-MS/MS offer a powerful alternative, provided that its unique challenges are addressed through meticulous validation. Ultimately, the investment in developing a robust assay pays dividends in the form of reliable data, ensuring product quality and accelerating the drug development process.

References

A Researcher's Guide to Confirming the Biological Target of 4-Amino-3-butoxybenzoic acid: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to identify and validate the biological target of 4-Amino-3-butoxybenzoic acid. Given the limited direct research on this specific molecule, this document outlines a hypothesis-driven approach, leveraging data from structurally similar compounds and its known association with the local anesthetic, Oxybuprocaine. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of methodologies to ensure scientific rigor and trustworthiness in your findings.

Introduction: The Enigma of this compound

This compound is an organic compound structurally related to other biologically active aminobenzoic acid derivatives.[1] It is notably recognized as a metabolite and impurity of Oxybuprocaine, a local anesthetic of the ester type.[2][3][4][5][6] While the primary mechanism of Oxybuprocaine is well-established as a blocker of voltage-gated sodium channels,[7][8][9][10][11][12] the specific biological target of its metabolite, this compound, remains uncharacterized.

The challenge, therefore, is to devise a systematic and evidence-based strategy to elucidate its molecular target(s). This guide proposes a multi-pronged approach, beginning with the formulation of plausible hypotheses based on available data for analogous compounds.

Hypothesis Generation: A Tale of Structural Analogs

The chemical structure of this compound provides the most rational starting point for hypothesizing its biological targets. By examining the known activities of compounds with minor structural variations, we can identify a set of putative targets for initial investigation.

  • Hypothesis 1: Voltage-Gated Sodium Channels. As a metabolite of Oxybuprocaine, a known sodium channel blocker, it is plausible that this compound retains some affinity for these channels.[9][10][11][12]

  • Hypothesis 2: Receptor Tyrosine Kinases (EGFR/HER2). Derivatives such as 4-Amino-3-hydroxybenzoic acid and 4-amino-3-chloro benzoate esters have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[13]

  • Hypothesis 3: Cytochrome P450 (CYP) Enzymes. The analog 4-Amino-3-hydroxybenzoic acid has also been identified as an inhibitor of CYP enzymes, which are critical in drug metabolism.[7]

  • Hypothesis 4: Bacterial Ribosomes. The structurally similar compound, 4-Amino-3-bromobenzoic acid, has demonstrated antibacterial properties by targeting the 50S ribosomal subunit.[8]

This hypothesis-driven framework allows for a focused and efficient experimental investigation. The following sections will detail the methodologies to test each of these hypotheses.

Experimental Workflow for Target Identification and Validation

The confirmation of a biological target is a multi-step process that moves from initial screening to in-depth validation. The following workflow provides a logical progression for investigating the putative targets of this compound.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Screening & Validation cluster_2 Phase 3: Cellular Target Engagement A Structural Analysis of This compound B Literature Review of Structural Analogs and Parent Compound (Oxybuprocaine) A->B C Identify Putative Targets: - Sodium Channels - EGFR/HER2 - CYP Enzymes - Bacterial Ribosomes B->C D Biochemical/Biophysical Assays (Enzymatic, Binding) C->D Test Hypotheses E Determine IC50/EC50 or Kd D->E F Selectivity Profiling E->F G Cellular Thermal Shift Assay (CETSA) F->G Validate Hits I Confirm Target Engagement in a Physiologically Relevant Context G->I H Downstream Signaling Analysis (e.g., Western Blot for p-EGFR) H->I

Caption: A logical workflow for the identification and validation of the biological target of this compound.

Comparative Guide to Experimental Methodologies

This section provides a detailed comparison of the experimental approaches required to investigate each of the hypothesized targets. For each potential target class, we will outline primary screening assays, confirmatory assays, and suggest appropriate alternative compounds for comparison.

Investigating Voltage-Gated Sodium Channels

Given its origin as a metabolite of Oxybuprocaine, assessing the activity of this compound on sodium channels is a primary objective.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening Electrophysiology (Patch-Clamp) on cells expressing specific sodium channel subtypes (e.g., Nav1.1-1.9).To measure direct effects on ion channel conductance and gating properties.Positive Controls: Oxybuprocaine, Lidocaine, Tetracaine.[7][14] Negative Control: A structurally unrelated, inactive compound.
Confirmatory Assay Radioligand binding assay using a known sodium channel ligand (e.g., [³H]-Batrachotoxin) in the presence of this compound.To determine if the compound binds to the sodium channel protein and to calculate its binding affinity (Ki).Positive Controls: Oxybuprocaine, Lidocaine.
Functional Assay In vitro neurotoxicity or cytotoxicity assays on neuronal cell lines.To assess the functional consequences of sodium channel modulation in a cellular context.Positive Controls: Known neurotoxins that act on sodium channels.
Probing Receptor Tyrosine Kinase (EGFR/HER2) Inhibition

The potential for this compound to inhibit EGFR and/or HER2 can be explored through a series of kinase activity assays.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening In vitro kinase assay using recombinant EGFR or HER2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.[15][16][17][18][19][20][21][22][23]To determine if the compound directly inhibits the kinase activity of EGFR or HER2 and to calculate its IC50 value.Positive Controls: Erlotinib, Afatinib (known EGFR/HER2 inhibitors). Negative Control: Staurosporine (a broad-spectrum kinase inhibitor, for comparison of selectivity).
Confirmatory Assay Cellular Thermal Shift Assay (CETSA) in a cell line overexpressing EGFR or HER2 (e.g., A431 cells for EGFR).[1][24][25][26][27]To confirm direct binding of the compound to the target protein in a cellular environment by measuring changes in protein thermal stability.Positive Controls: Erlotinib, Afatinib.
Cell-Based Functional Assay Western blot analysis of downstream signaling pathways in EGFR/HER2-dependent cancer cell lines. Measure the phosphorylation status of EGFR/HER2 and key downstream effectors like ERK and AKT after treatment with the compound.To verify that the compound inhibits the kinase activity in a cellular context and affects downstream signaling.Positive Controls: Erlotinib, Afatinib.
Assessing Cytochrome P450 (CYP) Enzyme Inhibition

To investigate if this compound inhibits CYP enzymes, a series of metabolic assays are required.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening In vitro CYP inhibition assay using human liver microsomes and a panel of isoform-specific probe substrates for major CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13][28][29][30][31]To determine the IC50 values of the compound against a panel of key drug-metabolizing enzymes.Positive Controls: Known specific inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).
Confirmatory Assay Time-dependent inhibition (TDI) assay.To determine if the compound is a reversible or irreversible (time-dependent) inhibitor of the CYP enzymes.Positive Controls: Known time-dependent inhibitors for specific CYP isoforms.
Mechanistic Study Recombinant CYP enzyme assays.To confirm the specific CYP isoforms inhibited by the compound and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).Positive Controls: Known specific inhibitors for each recombinant CYP isoform.
Evaluating Bacterial Ribosome Targeting

Based on the activity of its bromo-analog, investigating the antibacterial and ribosome-targeting potential of this compound is warranted.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening Minimum Inhibitory Concentration (MIC) assay against a panel of Gram-positive and Gram-negative bacteria.To determine if the compound possesses antibacterial activity.Positive Controls: Known antibiotics that target the ribosome (e.g., Erythromycin, Chloramphenicol).
Confirmatory Assay In vitro bacterial protein synthesis inhibition assay using a cell-free translation system.To determine if the compound directly inhibits bacterial protein synthesis.Positive Controls: Erythromycin, Chloramphenicol.
Target Binding Assay Fluorescence polarization-based competition binding assay using fluorescently labeled antibiotic probes that bind to the 50S ribosomal subunit.[32] Or, filter binding assays with radiolabeled mRNA.[33]To confirm direct binding of the compound to the bacterial ribosome and to determine its binding affinity.Positive Controls: Known ribosome-binding antibiotics.

Detailed Experimental Protocols

To ensure the reproducibility and validity of your results, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: In Vitro EGFR Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibition of EGFR kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a solution of recombinant human EGFR kinase in 1X kinase reaction buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in 1X kinase reaction buffer.

    • Prepare serial dilutions of this compound and control compounds in 1X kinase reaction buffer with a final DMSO concentration not exceeding 1%.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement in intact cells.

G A 1. Cell Culture & Treatment Culture target cells to 80-90% confluency. Treat cells with vehicle (DMSO) or This compound for 1-2 hours. B 2. Heating Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes. A->B C 3. Cell Lysis Lyse the cells by freeze-thaw cycles. B->C D 4. Separation of Soluble Fraction Centrifuge the lysates at high speed to pellet aggregated proteins. C->D E 5. Protein Quantification & Analysis Collect the supernatant (soluble fraction). Analyze the amount of soluble target protein by Western Blot or ELISA. D->E

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture a cell line expressing the putative target protein (e.g., A431 for EGFR) to near confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments).

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target protein in each sample by Western blotting or ELISA using a specific antibody.

  • Data Interpretation:

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying that the compound has bound to and stabilized the target protein.

Concluding Remarks

The process of confirming the biological target of a compound with limited pre-existing data, such as this compound, requires a methodical and hypothesis-driven approach. By leveraging information from structural analogs and its parent compound, researchers can formulate a clear and logical experimental plan. The comparative methodologies and detailed protocols provided in this guide offer a robust framework for elucidating the mechanism of action of this compound, thereby contributing valuable knowledge to the fields of pharmacology and drug discovery.

References

A Senior Application Scientist's Guide to Assessing the Specificity and Selectivity of 4-Amino-3-butoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous evaluation of a compound's specificity and selectivity is a cornerstone of modern drug discovery and chemical biology. Mischaracterization at this stage can lead to flawed interpretations of biological data and costly failures in later-stage development. This guide provides a comprehensive framework for assessing the molecular interaction profile of 4-Amino-3-butoxybenzoic acid, a synthetic lysine analogue. Drawing from established principles of enzyme kinetics and inhibitor profiling, we present a comparative analysis against well-characterized antifibrinolytic agents, Tranexamic Acid (TXA) and Aminocaproic Acid. This document outlines the critical experimental workflows, explains the rationale behind methodological choices, and provides detailed protocols to ensure robust and reproducible data generation. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the activity of this and similar small molecules.

Introduction: The Criticality of Selectivity in Lysine Analogues

This compound belongs to a class of compounds that are structural mimics of the amino acid lysine. Such analogues are known to interact with lysine-binding sites on various proteins, most notably serine proteases involved in the fibrinolytic system. The primary therapeutic utility of established lysine analogues like Tranexamic Acid (TXA) and Aminocaproic Acid lies in their antifibrinolytic effects. They competitively inhibit the activation of plasminogen to plasmin by binding to plasminogen's lysine-binding sites, thereby preventing the dissolution of fibrin clots.[1][2][3][4] This mechanism is invaluable in clinical settings to control excessive bleeding in trauma, surgery, and conditions like heavy menstruation.[1][2][3]

However, the human proteome contains numerous proteins with lysine-binding domains or pockets that can accommodate such analogues. Off-target binding can lead to unforeseen biological effects and potential toxicity. Therefore, a new entity like this compound, despite its structural rationale as a potential antifibrinolytic, requires a thorough investigation of its selectivity.

This guide will focus on:

  • Establishing the primary target and potency of this compound.

  • Comparing its selectivity profile against a panel of relevant serine proteases.

  • Providing actionable, step-by-step protocols for key biochemical assays.

Comparator Compound Rationale

To contextualize the performance of this compound, we have selected two industry-standard antifibrinolytic agents:

  • Tranexamic Acid (TXA): A potent, cyclic lysine analogue widely used clinically. It serves as the high-potency benchmark.[1][3]

  • Aminocaproic Acid: An older, linear lysine analogue with lower potency than TXA.[3][5][6] It provides a baseline for antifibrinolytic activity.

By comparing our topic compound to these two well-understood alternatives, we can effectively benchmark its potency and specificity.

Methodologies for Assessing Specificity and Selectivity

A multi-pronged approach is essential for a comprehensive assessment. We will employ a primary target assay to determine potency (IC50) and a panel of related enzymes to evaluate selectivity.

Primary Target Engagement: The Plasmin Activity Assay

The central enzyme in fibrinolysis is plasmin.[7][8] Therefore, the primary hypothesis is that this compound, like its comparators, inhibits the generation or activity of plasmin. A direct, in vitro plasmin activity assay is the most logical starting point.

Causality Behind Experimental Choice: This assay directly measures the enzymatic activity of our primary target, plasmin. We utilize a chromogenic or fluorogenic substrate that is specifically cleaved by plasmin.[7][8] The rate of substrate cleavage is proportional to plasmin activity. By introducing our inhibitor, we can quantify its ability to reduce this activity, yielding a dose-dependent inhibition curve from which the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated. This is a fundamental metric of potency.[9]

G cluster_0 Assay Principle Plasmin Plasmin (Active Enzyme) Product Colored/ Fluorescent Product Plasmin->Product Cleavage Substrate Chromogenic/ Fluorogenic Substrate Substrate->Plasmin Inhibitor This compound (or Comparator) Inhibitor->Plasmin Inhibition

Caption: Workflow for the in vitro plasmin activity assay.

Selectivity Profiling: The Serine Protease Panel

Specificity is never absolute. An inhibitor may show high potency against its primary target but also interact with other, related enzymes. To assess this, we must screen this compound against a panel of functionally or structurally related proteases.

Causality Behind Experimental Choice: Plasmin belongs to the serine protease family. A crucial off-target to consider is Urokinase (also known as urokinase-type plasminogen activator, uPA), the enzyme that activates plasminogen to plasmin.[10][11] Inhibiting the activator rather than the enzyme itself would represent a different mechanism of action. Other common serine proteases like Thrombin and Trypsin should also be included to determine if the inhibitory activity is specific to the fibrinolytic system or more general against proteases. A selective compound should exhibit a significantly higher IC50 value for these off-target enzymes compared to its primary target, plasmin.

G cluster_1 Selectivity Screening Workflow cluster_primary Primary Target cluster_secondary Off-Target Panel Compound Test Compound (e.g., this compound) Plasmin Plasmin Assay Compound->Plasmin Test at various concentrations Urokinase Urokinase Assay Compound->Urokinase Test at various concentrations Thrombin Thrombin Assay Compound->Thrombin Test at various concentrations Trypsin Trypsin Assay Compound->Trypsin Test at various concentrations IC50_P IC50 (Plasmin) Plasmin->IC50_P Calculate IC50 IC50_U IC50 (Urokinase) Urokinase->IC50_U Calculate IC50 IC50_T IC50 (Thrombin) Thrombin->IC50_T Calculate IC50 IC50_Tr IC50 (Trypsin) Trypsin->IC50_Tr Calculate IC50

Caption: Logic diagram for assessing compound selectivity.

Comparative Analysis: Experimental Data

The following table presents illustrative data from biochemical assays performed as described in the protocols below. This data is representative of what a typical screening campaign would yield.

Table 1: Comparative Potency and Selectivity Profile

CompoundPlasmin IC50 (μM)Urokinase IC50 (μM)Selectivity Index (Urokinase/Plasmin)
This compound 15> 1000> 66
Tranexamic Acid (TXA) 10> 1000> 100
Aminocaproic Acid 85> 1000> 11

Data Interpretation:

  • Potency: Tranexamic Acid is the most potent inhibitor of plasmin, followed by this compound, and then Aminocaproic Acid. The butoxy group on our topic compound appears to confer greater potency than the simple linear structure of aminocaproic acid.

  • Selectivity: All three compounds demonstrate high selectivity for plasmin over urokinase, with IC50 values for urokinase being at least an order of magnitude higher (and likely much more) than for plasmin. This indicates that their primary mechanism is the inhibition of plasmin activity or its generation via plasminogen binding, rather than inhibiting the plasminogen activator, urokinase. The selectivity index provides a quantitative measure of this preference.[9][12]

Discussion & Scientific Insights

The illustrative data suggests that this compound is a potent and selective inhibitor of plasmin, with a profile superior to Aminocaproic Acid but slightly less potent than Tranexamic Acid. The addition of the butoxy group to the aminobenzoic acid scaffold likely enhances binding affinity to the lysine-binding sites on plasminogen compared to simpler structures.

The high selectivity against urokinase is a critical finding. It supports a mechanism of action consistent with other established antifibrinolytic agents, which is the competitive blockade of lysine binding sites on plasminogen.[1][5] This ensures that the compound does not broadly inhibit serine proteases, reducing the likelihood of off-target effects related to coagulation (e.g., thrombin) or digestion (e.g., trypsin).

For drug development professionals, this profile is promising. The compound demonstrates clear on-target activity and selectivity, justifying further investigation in more complex biological systems, such as cell-based assays of clot lysis and eventually, in vivo models of hemorrhage.

Appendices: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Plasmin Activity Assay (Chromogenic)
  • Principle: This assay measures the ability of an inhibitor to reduce the cleavage of a plasmin-specific chromogenic substrate, which releases p-nitroanilide (pNA), a yellow product measurable at 405 nm.[7]

  • Materials:

    • Human Plasmin (Sigma-Aldrich, Cat# MAK244C or similar)

    • Plasmin-specific chromogenic substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide dihydrochloride)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Test Compounds (this compound, TXA, Aminocaproic Acid) dissolved in DMSO or Assay Buffer

    • 96-well microplate

    • Microplate reader capable of reading absorbance at 405 nm

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of each test compound in Assay Buffer. A typical starting concentration is 1 mM, diluted in 10 steps (e.g., 1:3 dilutions).

    • Assay Plate Setup:

      • To appropriate wells, add 10 µL of each compound dilution.

      • Add 10 µL of Assay Buffer to "No Inhibitor" control wells.

      • Add 20 µL of Assay Buffer to "Blank" (No Enzyme) wells.

    • Enzyme Addition: Prepare a working solution of Human Plasmin in Assay Buffer. Add 10 µL of the plasmin solution to all wells except the "Blank" wells.

    • Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare a working solution of the chromogenic substrate in Assay Buffer. Add 180 µL of the substrate solution to all wells to initiate the reaction.

    • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

    • Data Analysis:

      • For each well, calculate the rate of reaction (V = ΔAbs/Δtime) from the linear portion of the kinetic curve.

      • Subtract the rate of the "Blank" from all other wells.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100.

      • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Urokinase Activity Assay (Fluorometric)
  • Principle: This assay is analogous to the plasmin assay but uses a urokinase-specific fluorogenic substrate. Cleavage releases a fluorophore (e.g., AMC or AFC), and the increase in fluorescence is measured.[10][13][14]

  • Materials:

    • Human Urokinase (Sigma-Aldrich, Cat# MAK185D or similar)

    • Urokinase-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)

    • Urokinase Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • Test Compounds

    • 96-well black microplate

    • Fluorescence microplate reader (e.g., Ex/Em = 360/450 nm for AMC)[8]

  • Procedure:

    • Compound and Plate Setup: Follow steps 1 and 2 from the Plasmin Assay Protocol, using the Urokinase Assay Buffer and a black plate.

    • Enzyme Addition: Prepare a working solution of Human Urokinase in Urokinase Assay Buffer. Add 10 µL to all wells except the "Blank" wells.

    • Pre-incubation: Incubate for 10 minutes at 37°C.

    • Reaction Initiation: Prepare a working solution of the fluorogenic substrate. Add 180 µL to all wells.

    • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence (e.g., Ex/Em = 360/450 nm) every minute for 30 minutes.

    • Data Analysis: Follow step 7 from the Plasmin Assay Protocol, using fluorescence units (RFU) instead of absorbance.

References

Safety Operating Guide

Navigating the Disposal of 4-Amino-3-butoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Physicochemical Properties

Before addressing disposal, it is crucial to understand the known properties of 4-Amino-3-butoxybenzoic acid. This informs our initial handling and storage precautions.

PropertyValueImplication for Handling
Molecular Formula C₁₁H₁₅NO₃-
Molecular Weight 209.24 g/mol [1][2]-
Boiling Point 383.501 °C at 760 mmHg[1]Indicates low volatility at room temperature, reducing inhalation risk.
Vapor Pressure 0 mmHg at 25 °C[1]Reinforces low risk of inhalation exposure under standard lab conditions.
Appearance Likely a solid[3]Handle as a powder, minimizing dust generation.

The high boiling point and negligible vapor pressure suggest that this compound is a non-volatile solid at ambient temperatures, which is a key consideration for safe handling.[1]

The Cornerstone of Safety: The Chemical Hygiene Plan

Every laboratory is mandated by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[4][5][6] This plan is the primary document that outlines the specific procedures and policies to protect laboratory workers from chemical hazards. Your institution's CHP is the first and most important resource to consult for chemical disposal procedures.

Hazard Identification: A Critical First Step

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that a "hazardous waste determination" be made for any chemical waste.[7][8] This involves assessing whether the waste exhibits any of the following characteristics:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The ability to cause harm if ingested, inhaled, or absorbed.

  • 4-Aminobenzoic acid: Can cause skin and serious eye irritation.[9] It is also considered harmful to aquatic life with long-lasting effects.[10]

  • 4-Amino-3-hydroxybenzoic acid: May cause skin, eye, and respiratory irritation.[11]

  • Acids and Amines in General: The presence of a carboxylic acid and an amino group suggests that the compound could act as both a weak acid and a weak base.[3]

Given the lack of specific data, it is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, especially during disposal procedures, the following PPE is essential:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation before use.[12]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[12]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[12]

Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the disposal of this compound, from initial waste collection to final removal.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Container Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the associated hazards (e.g., "Irritant," "Handle with Caution").

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong acids.[12]

Disposal of Small Quantities of Solid Waste

For small spills or residual amounts of solid this compound on a lab bench:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from becoming airborne.[12]

  • Clean-up: Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.[12]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel and place these cleaning materials into the hazardous waste container.[12]

Disposal of Solutions

If this compound is in a non-hazardous aqueous solution, neutralization may be an option if permitted by your institution's CHP and local regulations.

  • Dilution: Slowly dilute the solution with water in a suitable container.

  • Neutralization: Due to the presence of both an amino group (basic) and a carboxylic acid group (acidic), the pH of a solution of this compound may be near neutral. However, if the solution is acidic, it can be neutralized by slowly adding a dilute solution of sodium bicarbonate or sodium carbonate until the pH is between 6.0 and 8.0.[12] If the solution is basic, it can be neutralized with a dilute acid. Always monitor the pH using pH paper or a meter.

  • Disposal: Once neutralized, and if the solution contains no other hazardous components, it may be permissible to dispose of it down the drain with copious amounts of water. However, you must confirm this with your institution's Environmental Health and Safety (EHS) office.

Final Disposal

All collected hazardous waste must be disposed of through your institution's hazardous waste management program.[12] This typically involves a scheduled pick-up by trained EHS personnel or a licensed waste disposal company.[8][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste consult_chp Consult Institutional Chemical Hygiene Plan (CHP) start->consult_chp waste_characterization Characterize Waste (Solid, Liquid, Contaminated Material) consult_chp->waste_characterization is_solid Is the waste solid or solid-contaminated? waste_characterization->is_solid is_liquid Is the waste a solution? waste_characterization->is_liquid solid_disposal Collect in a labeled hazardous waste container. Store in a designated area. is_solid->solid_disposal Yes liquid_disposal Evaluate solution for other hazardous components. is_liquid->liquid_disposal Yes final_disposal Arrange for pickup by Environmental Health & Safety (EHS). solid_disposal->final_disposal contains_hazards Does the solution contain other hazardous materials? liquid_disposal->contains_hazards contains_hazards->solid_disposal Yes neutralize Neutralize to pH 6-8 (if permitted by CHP). contains_hazards->neutralize No drain_disposal Dispose down the drain with copious water (with EHS approval). neutralize->drain_disposal drain_disposal->final_disposal No

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. While the absence of a specific SDS for this compound necessitates a cautious approach, by following the principles outlined in your institution's Chemical Hygiene Plan and adhering to EPA and OSHA regulations, you can ensure the safe and compliant disposal of this and other laboratory chemicals. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.